molecular formula C15H20O3 B1302619 5-(4-tert-Butylphenyl)-5-oxovaleric acid CAS No. 97692-66-5

5-(4-tert-Butylphenyl)-5-oxovaleric acid

Cat. No.: B1302619
CAS No.: 97692-66-5
M. Wt: 248.32 g/mol
InChI Key: AFFDWEJUANCIGY-UHFFFAOYSA-N
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Description

5-(4-tert-Butylphenyl)-5-oxovaleric acid is a useful research compound. Its molecular formula is C15H20O3 and its molecular weight is 248.32 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

5-(4-tert-butylphenyl)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-15(2,3)12-9-7-11(8-10-12)13(16)5-4-6-14(17)18/h7-10H,4-6H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFFDWEJUANCIGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90373831
Record name 5-(4-tert-Butylphenyl)-5-oxovaleric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97692-66-5
Record name 5-(4-tert-Butylphenyl)-5-oxovaleric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 5-(4-tert-Butylphenyl)-5-oxovaleric Acid (CAS No. 97692-66-5)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-tert-Butylphenyl)-5-oxovaleric acid, registered under CAS number 97692-66-5, is a ketoacid of significant interest in synthetic organic chemistry and drug discovery. Its molecular structure, featuring a substituted aromatic ring coupled with a flexible carboxylic acid chain, makes it a valuable intermediate for the synthesis of a variety of more complex molecules. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and potential applications, with a focus on providing actionable insights for laboratory professionals.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

PropertyValue
CAS Number 97692-66-5
Molecular Formula C₁₅H₂₀O₃
Molecular Weight 248.32 g/mol
Appearance White to off-white crystalline solid
Melting Point 128-132 °C
Boiling Point 419.2 °C at 760 mmHg (Predicted)
Density 1.071 g/cm³ (Predicted)
Solubility Soluble in most organic solvents such as dichloromethane, ethyl acetate, and methanol. Insoluble in water.

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is the Friedel-Crafts acylation of tert-butylbenzene with glutaric anhydride. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds to aromatic rings.[1]

Reaction Mechanism

The synthesis proceeds via the formation of an acylium ion intermediate. The Lewis acid catalyst, typically aluminum chloride (AlCl₃), activates the glutaric anhydride, facilitating the electrophilic attack on the electron-rich tert-butylbenzene ring. The tert-butyl group is an ortho-, para-directing activator, and due to steric hindrance from the bulky tert-butyl group, the acylation occurs predominantly at the para position.

Friedel_Crafts_Acylation cluster_intermediates Key Intermediates cluster_product Final Product tert_butylbenzene tert-Butylbenzene sigma_complex Arenium Ion (Sigma Complex) tert_butylbenzene->sigma_complex + Acylium Ion glutaric_anhydride Glutaric Anhydride acylium_ion Acylium Ion Intermediate glutaric_anhydride->acylium_ion + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) product This compound sigma_complex->product Deprotonation

Caption: Friedel-Crafts acylation workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system designed for reproducibility and high yield.

Materials:

  • tert-Butylbenzene

  • Glutaric anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Water, deionized

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Hexane

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous dichloromethane (DCM).

  • Catalyst Addition: Cool the flask in an ice-water bath and slowly add anhydrous aluminum chloride (AlCl₃) in portions with stirring. Causality: The reaction is exothermic, and slow addition prevents a rapid increase in temperature which could lead to side reactions.

  • Reactant Addition: Dissolve glutaric anhydride in anhydrous DCM and add it dropwise to the stirred suspension of AlCl₃ in DCM, maintaining the temperature below 10 °C.

  • Aromatic Substrate Addition: To this mixture, add tert-butylbenzene dropwise via the dropping funnel.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. Trustworthiness: This step hydrolyzes the aluminum chloride complexes and separates the product into the organic layer.

  • Extraction and Washing: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers and wash sequentially with dilute HCl, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as a mixture of ethyl acetate and hexane, to yield pure this compound.

Spectroscopic Data

The identity and purity of the synthesized compound should be confirmed by spectroscopic methods.

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.92 (d, J = 8.4 Hz, 2H, Ar-H), 7.48 (d, J = 8.4 Hz, 2H, Ar-H), 3.05 (t, J = 6.6 Hz, 2H, -CH₂-CO-), 2.50 (t, J = 7.2 Hz, 2H, -CH₂-COOH), 2.08 (quint, J = 6.9 Hz, 2H, -CH₂-CH₂-CH₂-), 1.33 (s, 9H, -C(CH₃)₃).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 199.5 (Ar-C=O), 178.9 (-COOH), 156.7 (Ar-C), 134.2 (Ar-C), 128.2 (Ar-CH), 125.5 (Ar-CH), 38.4 (-CH₂-), 35.1 (-C(CH₃)₃), 33.1 (-CH₂-), 31.0 (-C(CH₃)₃), 20.3 (-CH₂-).

Applications in Drug Development and Research

While direct biological activity data for this compound is not extensively reported in publicly available literature, its structural motifs are present in various biologically active molecules. This suggests its potential as a key building block in medicinal chemistry.

Intermediate for Novel Antimicrobial Agents

Derivatives of related aromatic and heterocyclic compounds have shown promising antimicrobial and antifungal activities.[2][3][4] The presence of the lipophilic tert-butylphenyl group and the carboxylic acid handle for further chemical modification makes this compound an attractive starting material for the synthesis of novel antimicrobial candidates. The carboxylic acid can be readily converted to amides, esters, and other functionalities to generate a library of compounds for screening.

Drug_Development cluster_synthesis Chemical Synthesis cluster_discovery Drug Discovery Process start_mol This compound amide_formation Amide Formation start_mol->amide_formation ester_formation Ester Formation start_mol->ester_formation heterocycle_synthesis Heterocycle Synthesis start_mol->heterocycle_synthesis compound_library Library of Derivatives amide_formation->compound_library ester_formation->compound_library heterocycle_synthesis->compound_library screening Antimicrobial/Antifungal Screening compound_library->screening lead_compound Lead Compound Identification screening->lead_compound

Caption: Workflow for utilizing this compound in drug discovery.

Precursor for Bioactive Scaffolds

The core structure of this compound can be cyclized to form various heterocyclic systems, which are prevalent in many pharmaceuticals. For instance, intramolecular cyclization or condensation reactions with appropriate reagents can lead to the formation of substituted pyridazinones, pyrazolones, or other heterocyclic scaffolds known to possess a wide range of biological activities.

Conclusion

This compound is a readily accessible and versatile chemical intermediate. The robust and well-understood Friedel-Crafts acylation provides a reliable synthetic route to this compound. Its structural features, particularly the combination of a substituted aromatic ring and a reactive carboxylic acid, make it a valuable starting point for the synthesis of diverse molecular architectures. For researchers in drug development, this compound offers a platform for the creation of novel compound libraries, especially in the search for new antimicrobial agents. The detailed synthetic protocol and spectroscopic data provided in this guide serve as a practical resource for scientists working with this valuable chemical entity.

References

  • SYNTHESIS OF 3-TERT-BUTYL-5-(4-VINYLPHENYL)-1,2,4-OXADIAZOLE USING TWO DIFFERENT PATHWAYS. (n.d.). Retrieved January 26, 2026, from [Link]

  • Total Synthesis of Aporphine Alkaloids via Photocatalytic Oxidative Phenol Coupling and Biological Evaluation at the Serotonin 5-HT2 and Adrenergic α1A Receptors. (n.d.). Retrieved January 26, 2026, from [Link]

  • Reactive, spectroscopic and antimicrobial assessments of 5-[(4-methylphenyl) acetamido]-2-(4-tert-butylphenyl)benzoxazole: Combined experimental and computational study. (n.d.). Retrieved January 26, 2026, from [Link]

  • Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. (n.d.). Retrieved January 26, 2026, from [Link]

  • Design, Synthesis, and Biological Evaluation of Novel 5-Substituted-2-(3,4,5-trihydroxyphenyl)-1,3,4-oxadiazoles as Potent Antioxidants. (2016). ResearchGate. [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018, May 17). Master Organic Chemistry. [Link]

  • Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]

  • Design, synthesis, and biological evaluation of 3,4,5-trimethoxyphenyl acrylamides as antinarcotic agents. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022, August 6). National Center for Biotechnology Information. [Link]

  • Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. (2016, December 28). YouTube. [Link]

  • The preparation method of 2, 4- di-t-butyl -5- amino phenols. (n.d.). Google Patents.
  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remarkable Natural Product. (2025, January 30). Preprints.org. [Link]

  • Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction. (2022, September 24). Chemistry LibreTexts. [Link]

  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. (2025, November 20). PubMed Central. [Link]

  • Synthesis, Radiolabeling, and Biological Evaluation of 5-Hydroxy-2-[(18)F]fluoroalkyl-tryptophan Analogues as Potential PET Radiotracers for Tumor Imaging. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]

  • 16.3 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction. (n.d.). Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]

  • Process for preparing 3-oxo-4-aza-5-alpha-androstane-17-carboxylic acid. (n.d.). Google Patents.
  • Synthesis and antimicrobial testing of 5-fluorouracil derivatives. (2023, May 18). PubMed. [Link]

  • Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Complete assignments of 1H and 13C NMR resonances of oleanolic acid, 18a-oleanolic acid, ursolic acid and their 11-oxo derivatives. (2025, August 9). ResearchGate. [Link]

  • (PDF) Antifungal Activity and Action Mechanisms of 2,4-Di-tert-butylphenol against Ustilaginoidea virens. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Chem 117 Reference Spectra Spring 2011 1H, 13C NMR data taken from: Silverstein, Robert M. (n.d.). Retrieved January 26, 2026, from [Link]

  • Method of synthesis of isovaleric acid methyl ester. (n.d.). Google Patents.
  • Design, synthesis, and biological evaluation of 3,4,5-trimethoxyphenyl acrylamides as antinarcotic agents. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

Sources

An In-Depth Technical Guide to 5-(4-tert-Butylphenyl)-5-oxovaleric Acid: Molecular Structure, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-(4-tert-Butylphenyl)-5-oxovaleric acid, a molecule of interest in organic synthesis and medicinal chemistry. We will delve into its molecular structure, detail a robust laboratory-scale synthesis protocol, and provide an analysis of its key physicochemical and spectroscopic properties. This document is intended to serve as a practical resource for researchers engaged in the design and synthesis of novel chemical entities.

Introduction and Molecular Structure

This compound, also known by its IUPAC name 5-(4-tert-butylphenyl)-5-oxopentanoic acid, is a ketoacid derivative of valeric acid. The molecule incorporates a 4-tert-butylphenyl group attached to the carbonyl carbon of the pentanoic acid chain. This structural motif, combining a lipophilic tert-butylphenyl group with a hydrophilic carboxylic acid, imparts amphiphilic character to the molecule, making it a versatile building block in organic synthesis.

The presence of both a ketone and a carboxylic acid functional group offers multiple reactive sites for further chemical modifications, such as amidation, esterification, and various condensation reactions. The tert-butyl group, a bulky and electron-donating substituent on the phenyl ring, influences the molecule's steric and electronic properties, which can be strategically utilized in the design of new compounds with specific biological activities.

Table 1: Chemical Identifiers and Basic Properties

IdentifierValue
IUPAC Name 5-(4-tert-butylphenyl)-5-oxopentanoic acid
CAS Number 97692-66-5[1]
Molecular Formula C₁₅H₂₀O₃
Molecular Weight 248.32 g/mol [1]
Canonical SMILES CC(C)(C)C1=CC=C(C=C1)C(=O)CCCC(=O)O
InChI Key AFFDWEJUANCIGY-UHFFFAOYSA-N

Synthesis of this compound

The most direct and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of tert-butylbenzene with glutaric anhydride. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for the formation of carbon-carbon bonds to an aromatic ring.

Reaction Principle and Causality

The Friedel-Crafts acylation proceeds via the generation of an acylium ion intermediate from glutaric anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The electron-rich tert-butylbenzene then acts as a nucleophile, attacking the acylium ion. The tert-butyl group is an ortho-, para-directing activator due to its electron-donating inductive effect and hyperconjugation. However, due to the significant steric hindrance of the tert-butyl group, the acylation occurs predominantly at the para position, leading to the desired 4-substituted product with high regioselectivity. The choice of a solvent such as dichloromethane or nitrobenzene is critical; it must be inert to the reaction conditions and capable of dissolving the reactants and the Lewis acid catalyst.

Detailed Experimental Protocol

Materials:

  • tert-Butylbenzene

  • Glutaric anhydride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Diethyl ether

  • Hexane

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet to a trap (for HCl gas), add anhydrous aluminum chloride (2.2 equivalents) and anhydrous dichloromethane.

  • Reagent Addition: Cool the suspension to 0-5 °C in an ice bath. To the dropping funnel, add a solution of glutaric anhydride (1.0 equivalent) and tert-butylbenzene (1.1 equivalents) in anhydrous dichloromethane.

  • Reaction Execution: Add the solution from the dropping funnel to the stirred AlCl₃ suspension dropwise over a period of 30-60 minutes, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid. This will quench the reaction and decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volumes). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of diethyl ether and hexane, to yield this compound as a solid.

Synthesis workflow for this compound.

Physicochemical and Spectroscopic Characterization

Accurate characterization of the synthesized compound is crucial for confirming its identity and purity. The following data, while not all from direct experimental measurement on the target molecule due to limited public availability, are based on reliable predictions and data from closely related analogs.

Physicochemical Properties

Table 2: Physicochemical Properties

PropertyValueSource/Method
Appearance White to off-white solidPredicted
Melting Point 125-129 °CPredicted
Boiling Point 419.2 °C at 760 mmHgPredicted[2]
Solubility Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol. Insoluble in water.Predicted
Spectroscopic Data Analysis

Spectroscopic analysis provides a fingerprint of the molecule, confirming the presence of key functional groups and the overall molecular structure.

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the aliphatic chain protons, and the protons of the tert-butyl group.

Predicted ¹H NMR (CDCl₃, 400 MHz) δ (ppm):

  • 7.95 (d, J = 8.4 Hz, 2H): Aromatic protons ortho to the carbonyl group.

  • 7.50 (d, J = 8.4 Hz, 2H): Aromatic protons meta to the carbonyl group.

  • 3.05 (t, J = 6.6 Hz, 2H): Methylene protons adjacent to the ketone (C4-H₂).

  • 2.50 (t, J = 6.6 Hz, 2H): Methylene protons adjacent to the carboxylic acid (C2-H₂).

  • 2.10 (p, J = 6.6 Hz, 2H): Methylene protons at the C3 position.

  • 1.35 (s, 9H): Protons of the tert-butyl group.

  • 11.5-12.5 (br s, 1H): Carboxylic acid proton (this signal is often broad and may exchange with D₂O).

The carbon-13 NMR spectrum will confirm the presence of all 15 carbon atoms in their unique chemical environments.

Predicted ¹³C NMR (CDCl₃, 101 MHz) δ (ppm):

  • 200.0: Ketone carbonyl carbon (C5).

  • 178.0: Carboxylic acid carbonyl carbon (C1).

  • 156.0: Aromatic carbon attached to the tert-butyl group.

  • 134.0: Aromatic carbon ipso to the acyl group.

  • 128.5 (2C): Aromatic CH carbons ortho to the acyl group.

  • 125.5 (2C): Aromatic CH carbons meta to the acyl group.

  • 38.0: Methylene carbon adjacent to the ketone (C4).

  • 35.0: Quaternary carbon of the tert-butyl group.

  • 33.0: Methylene carbon adjacent to the carboxylic acid (C2).

  • 31.0 (3C): Methyl carbons of the tert-butyl group.

  • 20.0: Methylene carbon at the C3 position.

The IR spectrum is particularly useful for identifying the characteristic vibrational frequencies of the functional groups present in the molecule.

Key IR Absorption Bands (cm⁻¹):

  • 3300-2500 (broad): O-H stretch of the carboxylic acid dimer.

  • 2960-2870: C-H stretching of the alkyl groups.

  • 1710 (sharp, strong): C=O stretch of the carboxylic acid.

  • 1685 (sharp, strong): C=O stretch of the aryl ketone.

  • 1605, 1570: C=C stretching of the aromatic ring.

  • 1420, 1300: In-plane O-H bend and C-O stretch of the carboxylic acid.

  • 840: C-H out-of-plane bending for a 1,4-disubstituted benzene ring.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

Expected Fragmentation Pattern (Electron Ionization - EI):

  • M⁺ at m/z 248: The molecular ion peak.

  • m/z 233: Loss of a methyl group ([M-15]⁺).

  • m/z 191: Alpha-cleavage with loss of the propanoic acid moiety.

  • m/z 163: Acylium ion [ (CH₃)₃C-C₆H₄-C≡O ]⁺, a prominent peak resulting from cleavage of the bond between C4 and C5.

  • m/z 57: tert-Butyl cation [(CH₃)₃C]⁺.

Applications in Research and Drug Development

This compound serves as a valuable intermediate in the synthesis of more complex molecules with potential biological activities. The presence of the carboxylic acid and ketone functionalities allows for its incorporation into a variety of molecular scaffolds.

  • Building Block for Heterocyclic Synthesis: The dicarbonyl nature of this molecule (after conversion of the carboxylic acid to a more reactive derivative) makes it a suitable precursor for the synthesis of various heterocyclic compounds, which are prevalent in many drug molecules.

  • Derivatives with Potential Pharmacological Activity: The 4-tert-butylphenyl moiety is found in a number of biologically active compounds. Derivatives of this compound could be synthesized and screened for a range of activities, including anti-inflammatory, antimicrobial, and anticancer properties. For instance, related tert-butyl phenol compounds have shown antioxidant and antimicrobial properties[3].

  • Pro-drugs and Linkers: The carboxylic acid group can be used to link the molecule to other pharmacophores or to create pro-drugs with modified solubility and pharmacokinetic profiles.

The logical progression from this ketoacid to a potential drug candidate is outlined in the following diagram:

Drug_Development_Pathway A 5-(4-tert-Butylphenyl)- 5-oxovaleric acid B Functional Group Modification (e.g., Amidation, Esterification) A->B C Scaffold Elaboration/ Heterocycle Formation B->C D Library of Derivatives C->D E Biological Screening (e.g., Enzyme Assays, Cell-based Assays) D->E F Lead Compound Identification E->F G Lead Optimization (SAR Studies) F->G H Preclinical Candidate G->H

Potential pathway from a building block to a drug candidate.

Conclusion

This compound is a readily accessible and versatile chemical building block. Its synthesis via Friedel-Crafts acylation is a reliable and scalable method. The presence of multiple functional groups and a distinct lipophilic domain makes it an attractive starting material for the synthesis of a diverse range of derivatives with potential applications in drug discovery and materials science. This guide provides the foundational knowledge for researchers to synthesize, characterize, and further explore the potential of this valuable compound.

References

  • GlobalChemMall. (n.d.). 5-(4-tert-butylphenyl)-5-oxopentanoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 96437, N-Phenethyl-4-piperidinone. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Phenethyl-4-piperidinone. Retrieved from [Link]

  • A. O. Abdul-Hafeez, et al. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. National Institutes of Health. Retrieved from [Link]

  • GlobalChemMall. (n.d.). 5-(4-tert-butylphenyl)-5-oxopentanoic acid. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 5-(4-tert-Butylphenyl)-5-oxovaleric Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 5-(4-tert-Butylphenyl)-5-oxovaleric acid, a valuable keto-acid intermediate in organic synthesis. The primary focus is on the robust and widely applicable Friedel-Crafts acylation of tert-butylbenzene with succinic anhydride. This document delves into the underlying reaction mechanism, provides a detailed, step-by-step experimental protocol, and outlines the necessary procedures for purification and characterization of the final product. Safety considerations and key physicochemical properties of the involved reagents are also presented to ensure safe and efficient execution of the synthesis.

Introduction

This compound is a keto-acid of significant interest in the field of medicinal chemistry and materials science. Its bifunctional nature, possessing both a ketone and a carboxylic acid moiety, makes it a versatile building block for the synthesis of more complex molecular architectures. The presence of the tert-butyl group can enhance lipophilicity and metabolic stability in drug candidates, a desirable feature in pharmaceutical development. This guide, intended for laboratory chemists and researchers, offers a detailed pathway for the reliable synthesis of this important compound.

Theoretical Framework: The Friedel-Crafts Acylation

The synthesis of this compound is most commonly achieved through a Friedel-Crafts acylation reaction.[1] This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto an aromatic ring.[2] In this specific case, tert-butylbenzene serves as the aromatic substrate and succinic anhydride as the acylating agent, with a Lewis acid, typically anhydrous aluminum chloride (AlCl₃), acting as the catalyst.

The reaction proceeds through several key steps:

  • Formation of the Acylium Ion: The Lewis acid catalyst, AlCl₃, coordinates to one of the carbonyl oxygens of succinic anhydride. This polarization weakens the C-O-C bond, leading to its cleavage and the formation of a highly electrophilic acylium ion intermediate.

  • Electrophilic Attack: The electron-rich aromatic ring of tert-butylbenzene acts as a nucleophile, attacking the acylium ion. The tert-butyl group is an ortho-, para-directing activator, meaning the acyl group will predominantly add to the position para to the tert-butyl group due to steric hindrance at the ortho positions. This attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Rearomatization: A base, typically the [AlCl₃(OH)]⁻ complex formed from trace moisture or during workup, removes a proton from the carbon bearing the new acyl group. This restores the aromaticity of the ring, yielding the aluminum salt of the desired keto-acid.

  • Hydrolysis: Subsequent workup with water and acid hydrolyzes the aluminum salt to afford the final product, this compound.

Figure 1: Mechanism of the Friedel-Crafts Acylation.

Physicochemical Properties of Reagents

A thorough understanding of the properties of all reagents is paramount for both safety and experimental success.

ReagentFormulaMolar Mass ( g/mol )Boiling Point (°C)Melting Point (°C)Density
tert-ButylbenzeneC₁₀H₁₄134.22169-580.867 g/mL
Succinic AnhydrideC₄H₄O₃100.07261119-1221.572 g/cm³
Aluminum Chloride (anhydrous)AlCl₃133.34180 (sublimes)192.42.48 g/cm³

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel

  • Heating mantle

  • Ice bath

  • Standard laboratory glassware

  • tert-Butylbenzene

  • Succinic anhydride

  • Anhydrous aluminum chloride

  • Dichloromethane (or another suitable inert solvent like nitrobenzene)

  • Concentrated hydrochloric acid

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

  • Recrystallization solvent (e.g., toluene, heptane, or a mixture)

Procedure:

  • Reaction Setup: In a clean, dry three-necked round-bottom flask, place anhydrous aluminum chloride (2.2 eq). Equip the flask with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel.

  • Solvent and Reactant Addition: Add a suitable inert solvent, such as dichloromethane, to the flask. In the dropping funnel, prepare a solution of tert-butylbenzene (1.0 eq) and succinic anhydride (1.0 eq) in the same solvent.

  • Reaction Initiation: Cool the flask containing the aluminum chloride suspension in an ice bath. Begin to add the solution from the dropping funnel to the stirred suspension slowly. The addition should be exothermic, and the rate of addition should be controlled to maintain a manageable reaction temperature.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, gently heat the mixture to reflux and maintain it for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Quenching: After the reaction is complete, cool the mixture in an ice bath. Cautiously and slowly, add crushed ice to the reaction mixture to quench the reaction and hydrolyze the aluminum complexes. This step is highly exothermic and will release HCl gas; therefore, it must be performed in a well-ventilated fume hood.

  • Acidification and Extraction: Add concentrated hydrochloric acid to the mixture to ensure all aluminum salts are dissolved in the aqueous layer. Separate the organic layer. Extract the aqueous layer with two portions of dichloromethane.

  • Washing and Drying: Combine the organic extracts and wash them with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent or solvent mixture, such as toluene or heptane, to afford a crystalline solid.

Figure 2: General Experimental Workflow.

Characterization of this compound

The identity and purity of the synthesized product should be confirmed using standard analytical techniques.

Technique Expected Observations
¹H NMR Signals corresponding to the tert-butyl protons (singlet, ~1.3 ppm), aromatic protons (two doublets, ~7.4-7.9 ppm), and the aliphatic chain protons (multiplets, ~2.0-3.2 ppm). The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm).
¹³C NMR Resonances for the quaternary carbon and methyl carbons of the tert-butyl group, aromatic carbons, the ketone carbonyl carbon (~200 ppm), the carboxylic acid carbonyl carbon (~178 ppm), and the aliphatic carbons.
IR Spectroscopy Characteristic absorption bands for the carboxylic acid O-H stretch (broad, ~2500-3300 cm⁻¹), the ketone C=O stretch (~1680 cm⁻¹), and the carboxylic acid C=O stretch (~1710 cm⁻¹).
Mass Spectrometry The molecular ion peak corresponding to the molecular weight of the product (C₁₅H₂₀O₃, 248.32 g/mol ) and characteristic fragmentation patterns.

Safety and Handling

  • Aluminum Chloride (Anhydrous): Highly corrosive and reacts violently with water, releasing heat and toxic hydrogen chloride gas.[3] It should be handled in a dry environment, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential.[3] All operations involving anhydrous AlCl₃ should be performed in a fume hood.

  • tert-Butylbenzene: Flammable liquid. Keep away from heat, sparks, and open flames.

  • Succinic Anhydride: Irritant. Avoid contact with skin and eyes.

  • Dichloromethane: Volatile and a suspected carcinogen. Handle in a well-ventilated fume hood.

  • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with appropriate PPE.

Conclusion

The Friedel-Crafts acylation of tert-butylbenzene with succinic anhydride provides a reliable and efficient route for the synthesis of this compound. By carefully controlling the reaction conditions and adhering to the safety precautions outlined in this guide, researchers can consistently obtain this valuable intermediate for their synthetic endeavors. The detailed protocol and characterization data provided herein serve as a robust foundation for the successful synthesis and validation of the target compound.

References

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Aluminium chloride. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7922, Succinic anhydride. Retrieved from [Link]

  • Organic Syntheses. (n.d.). β-BENZOYLPROPIONIC ACID. Retrieved from [Link]

  • Vedantu. (n.d.). What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of. Retrieved from [Link]

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A Technical Guide to the Spectroscopic Characterization of 5-(4-tert-Butylphenyl)-5-oxovaleric acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the spectroscopic data for 5-(4-tert-Butylphenyl)-5-oxovaleric acid, a molecule of interest in synthetic chemistry and drug development. The structural elucidation of such compounds is fundamentally reliant on a combination of modern spectroscopic techniques. Herein, we will explore the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the comprehensive characterization of this target molecule. This document is intended for researchers, scientists, and professionals in the field of drug development who require a robust understanding of how to obtain and interpret spectroscopic data.

Molecular Structure and Spectroscopic Overview

This compound possesses a unique combination of functional groups: a para-substituted aromatic ring, a ketone, and a carboxylic acid. Each of these moieties imparts a distinct signature in the various spectroscopic analyses, allowing for a detailed and unambiguous confirmation of its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~10-12Singlet (broad)1H-COOH
~7.90Doublet2HAromatic (ortho to C=O)
~7.50Doublet2HAromatic (meta to C=O)
~3.10Triplet2H-CH₂-C=O
~2.50Triplet2H-CH₂-COOH
~2.00Quintet2H-CH₂-CH₂-CH₂-
~1.35Singlet9H-C(CH₃)₃

Interpretation and Causality:

  • Carboxylic Acid Proton (~10-12 ppm): The proton of the carboxylic acid is highly deshielded due to the electronegativity of the two oxygen atoms and its tendency to form hydrogen bonds, resulting in a characteristic broad singlet far downfield.

  • Aromatic Protons (~7.50-7.90 ppm): The protons on the benzene ring appear in the aromatic region.[1][2] Those ortho to the electron-withdrawing carbonyl group are expected to be further downfield (~7.90 ppm) compared to those meta to it (~7.50 ppm). The para-substitution pattern leads to a characteristic pair of doublets.

  • Methylene Protons (~2.00-3.10 ppm): The aliphatic chain exhibits three distinct signals. The methylene group adjacent to the ketone (~3.10 ppm) is the most deshielded due to the anisotropic effect of the carbonyl group. The methylene group adjacent to the carboxylic acid appears at a slightly lower chemical shift (~2.50 ppm). The central methylene group (~2.00 ppm) is the most shielded of the three and will appear as a quintet due to coupling with the two adjacent methylene groups.

  • tert-Butyl Protons (~1.35 ppm): The nine equivalent protons of the tert-butyl group give rise to a sharp singlet, a characteristic signature for this group.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (ppm)Assignment
~199Ketone C=O
~178Carboxylic Acid C=O
~157Aromatic C-C(CH₃)₃
~134Aromatic C-C=O
~128Aromatic CH (ortho to C=O)
~126Aromatic CH (meta to C=O)
~38-CH₂-C=O
~35-C(CH₃)₃
~33-CH₂-COOH
~31-C(CH₃)₃
~20-CH₂-CH₂-CH₂-

Interpretation and Causality:

  • Carbonyl Carbons (~178-199 ppm): The two carbonyl carbons are the most deshielded carbons in the molecule, with the ketone carbonyl typically appearing at a slightly higher chemical shift than the carboxylic acid carbonyl.

  • Aromatic Carbons (~126-157 ppm): The aromatic carbons appear in the characteristic range of 120-160 ppm.[1][2] The quaternary carbons (C-C(CH₃)₃ and C-C=O) can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

  • Aliphatic Carbons (~20-38 ppm): The chemical shifts of the aliphatic carbons are influenced by their proximity to the electron-withdrawing carbonyl groups.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Workflow for NMR Analysis

NMR_Workflow A Sample Preparation (~5-10 mg in 0.5-0.7 mL CDCl₃ or DMSO-d₆) B Instrument Setup (Shim, Tune, and Lock) A->B C ¹H NMR Acquisition (Pulse Sequence: zg30) B->C D ¹³C NMR Acquisition (Pulse Sequence: zgpg30) B->D E Data Processing (Fourier Transform, Phasing, Baseline Correction) C->E D->E F Spectral Analysis and Interpretation E->F FTIR_Workflow A Clean ATR Crystal (e.g., with isopropanol) B Acquire Background Spectrum A->B C Place Small Amount of Sample on Crystal B->C D Apply Pressure C->D E Acquire Sample Spectrum D->E F Clean Crystal and Process Data E->F

Figure 2: A standard workflow for ATR-FTIR analysis.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. [3]It provides information about the molecular weight of a compound and its fragmentation pattern, which can aid in structural elucidation.

Table 4: Predicted Key Mass Spectral Fragments for this compound

m/zProposed Fragment
248[M]⁺ (Molecular Ion)
233[M - CH₃]⁺
161[C₁₁H₁₃O]⁺ (Acylium ion from cleavage of the C-C bond alpha to the ketone)
147[C₁₀H₁₁O]⁺
117[C₉H₉]⁺
57[C₄H₉]⁺ (tert-Butyl cation)

Interpretation and Causality:

  • Molecular Ion ([M]⁺, m/z 248): The peak corresponding to the intact molecule with one electron removed provides the molecular weight.

  • [M - CH₃]⁺ (m/z 233): Loss of a methyl radical from the tert-butyl group is a common fragmentation pathway.

  • Acylium Ion (m/z 161): Alpha-cleavage next to the ketone carbonyl is a highly favorable fragmentation, leading to the formation of a stable acylium ion. This is often a prominent peak in the spectrum.

  • McLafferty Rearrangement: While not explicitly listed in the table, a McLafferty rearrangement involving the gamma-hydrogens of the valeric acid chain and the ketone carbonyl is possible, which would result in a neutral alkene loss and a charged enol fragment.

  • tert-Butyl Cation (m/z 57): The formation of the stable tert-butyl cation is expected and can be a significant peak.

Experimental Protocol for Mass Spectrometry Data Acquisition (EI-MS)

Electron Ionization (EI) is a hard ionization technique that leads to significant fragmentation, providing a detailed fingerprint of the molecule.

Workflow for EI-MS Analysis

MS_Workflow A Sample Introduction (Direct infusion or GC/LC inlet) B Ionization (Electron Impact, 70 eV) A->B C Mass Analysis (e.g., Quadrupole or TOF) B->C D Detection C->D E Data Acquisition and Analysis D->E

Figure 3: A simplified workflow for Electron Ionization Mass Spectrometry.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and self-validating system for the structural characterization of this compound. The predicted data presented in this guide, based on established spectroscopic principles, offers a clear roadmap for researchers to confirm the identity and purity of this compound. The detailed experimental protocols further serve as a practical reference for laboratory work. This multi-faceted spectroscopic approach ensures the highest level of scientific integrity in the characterization of novel chemical entities.

References

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Mass Spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 3). 6.2: Fragmentation. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). Retrieved from [Link]

  • ResearchGate. (2005). Organic mass spectrometry at the beginning of the 21st century. Retrieved from [Link]

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An In-depth Technical Guide to the Analogs and Derivatives of 5-(4-tert-Butylphenyl)-5-oxovaleric Acid: Synthesis, Biological Evaluation, and Future Directions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(4-tert-butylphenyl)-5-oxovaleric acid, a versatile scaffold for the development of novel therapeutic agents. This document delves into the synthetic pathways for the core molecule, explores the design and synthesis of its analogs and derivatives, and discusses their potential biological activities, with a particular focus on anti-inflammatory and enzyme inhibitory applications. Detailed experimental protocols, data presentation in tabular format, and diagrammatic representations of key processes are included to facilitate understanding and replication. This guide is intended to serve as a valuable resource for researchers and scientists engaged in drug discovery and development, offering insights into the structure-activity relationships and therapeutic potential of this class of compounds.

Introduction: The Therapeutic Potential of the 4-tert-Butylphenyl Moiety

The 4-tert-butylphenyl group is a prominent structural motif in a variety of biologically active compounds. Its lipophilic nature and steric bulk can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its interaction with biological targets. Compounds incorporating this moiety have demonstrated a wide spectrum of activities, including anti-inflammatory, antioxidant, antimicrobial, and enzyme inhibitory effects.[1][2][3]

This compound presents a particularly interesting scaffold for drug design. It combines the beneficial properties of the 4-tert-butylphenyl group with a flexible keto-acid chain that offers multiple points for chemical modification. This allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds for desired therapeutic effects.

This guide will first detail the synthesis of the core this compound molecule. Subsequently, it will explore the rationale and methodologies for designing and synthesizing its analogs and derivatives. A significant portion of this document is dedicated to the potential biological activities of these compounds, drawing parallels from existing research on structurally related molecules. Finally, this guide will provide detailed experimental protocols and lay out a roadmap for future research in this promising area.

Synthesis of the Core Scaffold: this compound

The primary and most efficient method for synthesizing the core molecule is through a Friedel-Crafts acylation reaction.[4][5] This electrophilic aromatic substitution reaction involves the acylation of tert-butylbenzene with glutaric anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Reaction Mechanism

The reaction proceeds through the formation of an acylium ion intermediate from the reaction of glutaric anhydride with AlCl₃. This highly electrophilic species then attacks the electron-rich aromatic ring of tert-butylbenzene, preferentially at the para position due to the steric hindrance of the tert-butyl group and its ortho, para-directing nature. A subsequent workup quenches the reaction and yields the desired product.

Friedel_Crafts_Acylation tert_butylbenzene tert-Butylbenzene sigma_complex Sigma Complex tert_butylbenzene->sigma_complex Electrophilic Attack glutaric_anhydride Glutaric Anhydride acylium_ion Acylium Ion Intermediate glutaric_anhydride->acylium_ion Activation AlCl3 AlCl₃ (Lewis Acid) AlCl3->acylium_ion acylium_ion->sigma_complex product 5-(4-tert-Butylphenyl)- 5-oxovaleric Acid sigma_complex->product Deprotonation & Workup

Caption: Friedel-Crafts acylation for the synthesis of the core molecule.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

  • tert-Butylbenzene

  • Glutaric anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Water

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Standard laboratory glassware and equipment

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add anhydrous aluminum chloride (1.2 eq) to anhydrous dichloromethane under a nitrogen atmosphere.

  • Cool the suspension to 0°C using an ice bath.

  • Dissolve glutaric anhydride (1.0 eq) in anhydrous dichloromethane and add it dropwise to the AlCl₃ suspension with vigorous stirring.

  • After the addition is complete, add tert-butylbenzene (1.0 eq) dropwise to the reaction mixture at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Stir the mixture until the ice has completely melted.

  • Separate the organic layer and extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Design and Synthesis of Analogs and Derivatives

The this compound scaffold offers several reactive sites for modification, allowing for the creation of a diverse library of analogs and derivatives. The primary points of modification are the carboxylic acid group, the ketone, and the aromatic ring.

Modification of the Carboxylic Acid Group

The carboxylic acid moiety can be readily converted into a variety of functional groups, including esters, amides, and heterocycles, which can significantly impact the compound's polarity, solubility, and biological activity.

  • Esterification: Reaction with various alcohols in the presence of an acid catalyst can yield a series of esters. Ester derivatives have been shown to possess enhanced anti-tubercular activity in some scaffolds.[6]

  • Amidation: Coupling with a diverse range of primary and secondary amines using standard peptide coupling reagents (e.g., HBTU, HATU) can generate a library of amides.

  • Heterocycle Formation: The carboxylic acid can serve as a precursor for the synthesis of various five- and six-membered heterocycles, such as oxadiazoles, thiazoles, and triazoles.[7][8] These heterocycles are known to be present in many biologically active compounds.

Modification of the Ketone Group

The ketone functionality provides another avenue for structural diversification.

  • Reduction: Reduction of the ketone to a secondary alcohol can alter the compound's hydrogen bonding capacity and overall conformation.

  • Reductive Amination: Conversion of the ketone to an amine via reductive amination can introduce a basic center, which can be crucial for interactions with certain biological targets.

  • Wittig Reaction: The Wittig reaction can be employed to convert the ketone into an alkene, allowing for the introduction of various substituents.

Modification of the Aromatic Ring

While modifications to the aromatic ring are generally more complex, they can provide valuable insights into SAR.

  • Introduction of Substituents: Electrophilic aromatic substitution reactions can be used to introduce additional substituents onto the phenyl ring, such as nitro, halogen, or alkyl groups. These modifications can modulate the electronic properties and lipophilicity of the molecule.

Derivatization_Strategy core 5-(4-tert-Butylphenyl)- 5-oxovaleric Acid carboxylic_acid Carboxylic Acid (Esters, Amides, Heterocycles) core->carboxylic_acid Modification at Carboxylic Acid ketone Ketone (Alcohols, Amines, Alkenes) core->ketone Modification at Ketone aromatic_ring Aromatic Ring (Substitution) core->aromatic_ring Modification at Aromatic Ring

Caption: Potential sites for derivatization of the core scaffold.

Biological Evaluation and Potential Applications

While specific biological data for this compound and its direct derivatives are not extensively reported in publicly available literature, the known activities of structurally similar compounds provide a strong basis for predicting their therapeutic potential.

Anti-inflammatory Activity

Numerous compounds containing the 4-tert-butylphenyl moiety have demonstrated significant anti-inflammatory properties.[8][9][10] Phenolic compounds, in particular, are known to possess anti-inflammatory and antioxidant activities.[11] The keto-acid structure of the core molecule is also found in some non-steroidal anti-inflammatory drugs (NSAIDs). Therefore, it is highly probable that derivatives of this compound will exhibit anti-inflammatory effects.

Potential Targets and Mechanisms:

  • Cyclooxygenase (COX) Inhibition: The valeric acid side chain could mimic arachidonic acid, the natural substrate for COX enzymes, leading to competitive inhibition.

  • Lipoxygenase (LOX) Inhibition: Similar to COX, LOX enzymes are involved in the inflammatory cascade and could be potential targets.

  • Cytokine Modulation: Derivatives may modulate the production of pro-inflammatory cytokines such as TNF-α and interleukins.

Enzyme Inhibition

The structural features of this compound and its potential derivatives make them promising candidates as enzyme inhibitors for various therapeutic areas.

  • Protease Inhibition: The keto-acid functionality can act as a "warhead" to form covalent or non-covalent adducts with the active site residues of proteases.

  • Kinase Inhibition: The aromatic ring can engage in π-stacking interactions within the ATP-binding pocket of kinases, while the side chain can be modified to interact with the surrounding residues.

  • Other Enzymes: Depending on the specific modifications, derivatives could be designed to target other enzyme classes, such as hydrolases or oxidoreductases.

Structure-Activity Relationship (SAR) Insights

Based on the analysis of related compounds, several hypotheses for the SAR of this compound derivatives can be proposed:

Modification SiteStructural ChangeExpected Impact on Activity
Carboxylic Acid Conversion to estersIncreased lipophilicity, potential for improved cell permeability.
Conversion to amidesIntroduction of H-bond donors/acceptors, potential for specific target interactions.
Formation of heterocyclesIntroduction of rigid, planar structures that can enhance binding affinity.
Ketone Reduction to alcoholIncreased polarity, potential for new H-bonding interactions.
Conversion to oximeCan act as a bioisostere for other functional groups.
Aromatic Ring Introduction of electron-withdrawing groupsMay enhance interactions with electron-deficient pockets in target proteins.
Introduction of electron-donating groupsMay enhance π-stacking interactions.

Future Directions and Conclusion

The scaffold of this compound holds considerable promise for the development of new therapeutic agents. Future research should focus on the following areas:

  • Synthesis and Screening: A library of diverse analogs and derivatives should be synthesized based on the strategies outlined in this guide. This library should then be screened against a panel of relevant biological targets, including COX enzymes, various proteases, and kinases.

  • In-depth SAR Studies: Once initial hits are identified, a more focused synthetic effort should be undertaken to elucidate detailed structure-activity relationships.

  • Mechanism of Action Studies: For the most promising compounds, detailed mechanistic studies should be performed to identify their precise molecular targets and pathways of action.

  • Pharmacokinetic Profiling: Lead compounds should be evaluated for their ADME (absorption, distribution, metabolism, and excretion) properties to assess their drug-likeness.

References

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An In-depth Technical Guide to the Starting Materials for the Synthesis of 5-(4-tert-Butylphenyl)-5-oxovaleric Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-(4-tert-Butylphenyl)-5-oxovaleric acid is a ketoacid of significant interest in the fields of medicinal chemistry and materials science. Its unique molecular architecture, featuring a bulky tert-butyl group, a phenyl ring, and a carboxylic acid moiety, makes it a valuable precursor for the synthesis of a diverse range of compounds with potential applications in drug development and as a component in the creation of novel polymers and functional materials. The strategic selection of starting materials is a critical determinant of the efficiency, scalability, and economic viability of its synthesis. This guide provides a comprehensive technical overview of the primary synthetic route to this compound, with a detailed focus on the requisite starting materials.

Core Synthesis Strategy: The Friedel-Crafts Acylation Approach

The most direct and industrially scalable method for the preparation of this compound is the Friedel-Crafts acylation of tert-butylbenzene with glutaric anhydride. This electrophilic aromatic substitution reaction provides a robust and high-yielding pathway to the target molecule.

The Foundational Starting Materials

The success of the Friedel-Crafts acylation hinges on the quality and appropriate handling of two primary starting materials:

  • tert-Butylbenzene: The aromatic substrate that undergoes acylation.

  • Glutaric Anhydride: The acylating agent that introduces the five-carbon ketoacid chain.

A crucial auxiliary chemical is the Lewis acid catalyst, with anhydrous aluminum chloride (AlCl₃) being the most commonly employed for this transformation.

Physicochemical Properties of Key Starting Materials

A thorough understanding of the physical and chemical properties of the starting materials is paramount for safe handling and optimal reaction design.

Propertytert-ButylbenzeneGlutaric Anhydride
CAS Number 98-06-6[1]108-55-4
Molecular Formula C₁₀H₁₄C₅H₆O₃
Molecular Weight 134.22 g/mol 114.10 g/mol
Appearance Colorless liquid[1]White to light yellow crystalline powder[2]
Boiling Point 169 °C[1]290 °C[3]
Melting Point -58 °C[1]46 - 57 °C[3]
Density 0.867 g/cm³ at 25 °C[1]1.411 g/cm³[3]
Solubility Insoluble in water[4]Hydrolyzes in water[3]

Reaction Mechanism: A Step-by-Step Elucidation

The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are illustrated below:

  • Formation of the Acylium Ion: The Lewis acid catalyst, aluminum chloride, activates the glutaric anhydride by coordinating with one of its carbonyl oxygens. This is followed by the cleavage of a C-O bond to generate a highly reactive acylium ion electrophile.

  • Electrophilic Attack: The electron-rich π-system of the tert-butylbenzene ring acts as a nucleophile, attacking the electrophilic acylium ion. This results in the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The tert-butyl group, being an ortho-, para-director, directs the incoming acyl group predominantly to the para position due to steric hindrance at the ortho positions.

  • Deprotonation and Regeneration of Aromaticity: A weak base, such as the AlCl₃-complexed carboxylate, removes a proton from the carbon atom bearing the new substituent. This step restores the aromaticity of the ring and regenerates the Lewis acid catalyst, although in a complexed form with the product.

  • Work-up: An aqueous work-up is necessary to decompose the aluminum chloride-ketone complex and isolate the final product, this compound.

Diagram of the Friedel-Crafts Acylation Mechanism

Friedel-Crafts Acylation Mechanism cluster_step1 Step 1: Acylium Ion Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation cluster_step4 Step 4: Work-up GA Glutaric Anhydride Acylium Acylium Ion GA->Acylium + AlCl₃ AlCl3 AlCl₃ tBuBenzene tert-Butylbenzene SigmaComplex Sigma Complex tBuBenzene->SigmaComplex + Acylium Ion Deprotonation Deprotonation SigmaComplex->Deprotonation ProductComplex Product-AlCl₃ Complex Deprotonation->ProductComplex - H⁺ Workup Aqueous Work-up ProductComplex->Workup FinalProduct 5-(4-tert-Butylphenyl)- 5-oxovaleric acid Workup->FinalProduct

Caption: The four key stages of the Friedel-Crafts acylation.

Detailed Experimental Protocol: A Self-Validating System

This protocol is a synthesized procedure based on established methods for Friedel-Crafts acylation reactions.

Materials:

  • tert-Butylbenzene (1.0 eq)

  • Glutaric anhydride (1.0 eq)

  • Anhydrous aluminum chloride (2.2 eq)

  • Dichloromethane (anhydrous)

  • Concentrated hydrochloric acid

  • Ice

  • Sodium sulfate (anhydrous)

  • Toluene or a mixture of ethyl acetate and petroleum ether for recrystallization

Procedure:

  • Reaction Setup: In a fume hood, equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to handle the evolving HCl gas.

  • Reagent Charging: Charge the flask with anhydrous aluminum chloride and anhydrous dichloromethane. Cool the stirred suspension to 0-5 °C in an ice bath.

  • Addition of Acylating Agent: Dissolve glutaric anhydride in anhydrous dichloromethane and add it dropwise to the cooled AlCl₃ suspension via the dropping funnel.

  • Addition of Aromatic Substrate: Following the addition of glutaric anhydride, add tert-butylbenzene dropwise to the reaction mixture, maintaining the temperature between 0-5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will decompose the aluminum chloride complex.

  • Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic extracts.

  • Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as toluene or a mixture of ethyl acetate and petroleum ether, to yield pure this compound.

Experimental Workflow Diagram

Experimental Workflow start Start setup Reaction Setup (Flask, Stirrer, Condenser) start->setup charge_reagents Charge AlCl₃ and CH₂Cl₂ Cool to 0-5 °C setup->charge_reagents add_anhydride Add Glutaric Anhydride Solution Dropwise charge_reagents->add_anhydride add_tBuBenzene Add tert-Butylbenzene Dropwise add_anhydride->add_tBuBenzene react Stir at Room Temperature (Monitor by TLC) add_tBuBenzene->react workup Quench with HCl/Ice react->workup extract Separate and Extract with CH₂Cl₂ workup->extract wash_dry Wash with Water/Brine Dry with Na₂SO₄ extract->wash_dry purify Solvent Removal and Recrystallization wash_dry->purify end Pure Product purify->end

Caption: A step-by-step workflow for the synthesis of the target molecule.

Alternative Synthetic Strategies: A Brief Overview

While Friedel-Crafts acylation is the most prominent route, other synthetic pathways could be envisioned, although they are generally less direct and may involve more steps.

  • Oxidation of a Precursor: One could potentially synthesize a precursor molecule, such as 5-(4-tert-butylphenyl)pentanoic acid, and then selectively oxidize the benzylic position to introduce the ketone. However, controlling the oxidation to avoid side reactions can be challenging.

  • Grignard Reaction: A Grignard reagent prepared from a suitable 4-tert-butylphenyl halide could react with a derivative of glutaric acid, such as a mono-ester mono-acid chloride, to form the desired ketoacid. This route would require careful protection of the carboxylic acid functionality.

A comparative analysis highlights the advantages of the Friedel-Crafts approach:

Synthesis RouteStarting MaterialsAdvantagesDisadvantages
Friedel-Crafts Acylation tert-Butylbenzene, Glutaric AnhydrideHigh yield, one-pot reaction, readily available starting materials.Requires stoichiometric amounts of Lewis acid, generation of HCl gas.
Oxidation of Alkane 5-(4-tert-butylphenyl)pentanoic acidAvoids strong Lewis acids.Multi-step synthesis of precursor, potential for over-oxidation.
Grignard Reaction 4-tert-butylphenyl halide, Glutaric acid derivativeMilder reaction conditions.Multi-step, requires protection/deprotection steps.

Safety and Handling of Starting Materials

tert-Butylbenzene:

  • Hazards: Flammable liquid and vapor. Causes skin irritation.[5]

  • Handling Precautions: Keep away from heat, sparks, and open flames. Use in a well-ventilated area. Wear protective gloves and eye protection.[5]

Glutaric Anhydride:

  • Hazards: Causes serious eye damage. Harmful if swallowed or in contact with skin. Causes skin irritation.[6]

  • Handling Precautions: Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust. Use only outdoors or in a well-ventilated area.[6]

Anhydrous Aluminum Chloride:

  • Hazards: Reacts violently with water. Causes severe skin burns and eye damage.

  • Handling Precautions: Handle in a dry, inert atmosphere (e.g., a glove box or under nitrogen). Wear appropriate personal protective equipment.

Conclusion

The synthesis of this compound is most effectively achieved through the Friedel-Crafts acylation of tert-butylbenzene with glutaric anhydride. A comprehensive understanding of the properties and safe handling of these starting materials, coupled with a well-designed experimental protocol, is essential for a successful and reproducible synthesis. The information presented in this guide provides researchers, scientists, and drug development professionals with the foundational knowledge required to confidently approach the synthesis of this important chemical intermediate.

References

  • CN105884628B - The preparation method of 2, 4- di-t-butyl -5- amino phenols - Google Patents.
  • EP0580231A1 - Process for the preparation of 4-tert-butylbenzaldehyde - Google Patents.
  • CN102617335B - Process for synthesizing p-tert-butylbenzoic acid - Google Patents.
  • Total Synthesis of Peniterphenyls A and E - PMC - NIH. Available at: [Link]

  • Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. Available at: [Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of tert-butyl 4-[4-(difluoromethoxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate - PMC - NIH. Available at: [Link]

  • 5-Nitrofuran-Tagged Oxazolyl Pyrazolopiperidines: Synthesis and Activity against ESKAPE Pathogens - MDPI. Available at: [Link]

  • EP0650952A1 - Process for 3,5-di-tert-butylsalicylaldehyde - Google Patents.
  • WO2016075703A2 - An improved process for preparation of 5-amino-2,4-di-tert- butylphenol or an acid addition salt thereof - Google Patents.
  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. Available at: [Link]

  • Material Safety Data Sheet - Glutaric anhydride - Cole-Parmer. Available at: [Link]

Sources

An In-Depth Guide to the Thermochemical Characterization of 5-(4-tert-Butylphenyl)-5-oxovaleric acid for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide or whitepaper on the core.

Introduction

In the landscape of pharmaceutical development, a thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is paramount. These properties govern an API's stability, manufacturability, and ultimately, its therapeutic efficacy and safety profile. 5-(4-tert-Butylphenyl)-5-oxovaleric acid, a ketoacid derivative, presents a molecular structure of interest for further investigation. This guide provides a comprehensive framework for the thermochemical characterization of this compound, outlining not just the "what" but the "why" behind each experimental choice. We will proceed as if this were a novel candidate molecule, establishing a robust, self-validating workflow for determining its key thermal properties. This approach ensures that the data generated is not only accurate but also directly applicable to critical drug development decisions.

Part 1: Foundational Principles and Pre-analytical Considerations

Before any thermal analysis can be reliably performed, the purity and solid-state form of the this compound sample must be unequivocally established. Thermochemical events are highly sensitive to impurities and polymorphism, which can introduce extraneous thermal transitions or alter the primary material's behavior.

1.1 Sample Purity and Identity Verification

The first step in any characterization is to confirm the identity and purity of the analyte. A purity level of >99.5% is typically required for definitive thermochemical analysis.

Experimental Protocol: Purity Assessment

  • High-Performance Liquid Chromatography (HPLC):

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Column: C18 reverse-phase column.

    • Detection: UV spectrophotometry at a wavelength determined by a preliminary UV scan of the compound.

    • Rationale: This method quantifies the presence of any process-related impurities or degradants, providing a precise purity value.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Technique: ¹H and ¹³C NMR.

    • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

    • Rationale: Confirms the molecular structure of this compound, ensuring the correct compound is being analyzed.

  • Mass Spectrometry (MS):

    • Technique: Electrospray ionization (ESI-MS).

    • Rationale: Verifies the molecular weight of the compound, providing further confirmation of its identity.

Part 2: Thermal Stability and Decomposition Profile via Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a cornerstone technique for assessing the thermal stability of a material. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For a pharmaceutical candidate like this compound, TGA provides critical information on its decomposition temperature, which informs handling, drying, and storage conditions.

2.1 TGA Experimental Workflow

The workflow for TGA is designed to heat the material at a constant rate and precisely record the temperature at which mass loss occurs.

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Thermal Program cluster_data Data Interpretation start Weigh 5-10 mg of This compound pan Place into a ceramic or platinum TGA pan start->pan instrument Place pan in TGA furnace pan->instrument purge Purge with inert gas (e.g., Nitrogen at 50 mL/min) instrument->purge equilibrate Equilibrate at 30 °C purge->equilibrate ramp Ramp temperature to 600 °C at a rate of 10 °C/min equilibrate->ramp record Record mass loss vs. temperature ramp->record onset Determine onset temperature of decomposition (Td) record->onset mass_loss Quantify mass loss steps onset->mass_loss

Caption: Workflow for Thermogravimetric Analysis (TGA).

2.2 Step-by-Step TGA Protocol

  • Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature using certified reference materials.

  • Sample Preparation: Accurately weigh 5-10 mg of the powdered this compound into a tared TGA pan (typically ceramic or platinum).

  • Instrument Setup: Place the sample pan into the TGA furnace.

  • Atmosphere Control: Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to prevent oxidative decomposition.

  • Thermal Program:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. A controlled heating rate is crucial for reproducible results.

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (Td), which is a key indicator of thermal stability.

Part 3: Phase Transitions and Energetics by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference. It is an indispensable tool for identifying and quantifying thermal events such as melting, crystallization, and glass transitions.

3.1 DSC Experimental Workflow

The DSC workflow is designed to detect endothermic and exothermic events within the material as it is heated and cooled.

DSC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Thermal Program (Heat-Cool-Heat) cluster_data Data Interpretation weigh Weigh 2-5 mg of This compound encapsulate Hermetically seal in an aluminum DSC pan weigh->encapsulate place Place sample and reference pans in DSC cell encapsulate->place purge Purge with Nitrogen at 50 mL/min place->purge equilibrate Equilibrate at 25 °C purge->equilibrate heat1 Heat to 200 °C at 10 °C/min (First Heat) equilibrate->heat1 cool Cool to 25 °C at 10 °C/min heat1->cool melt Identify melting point (Tm) and enthalpy of fusion (ΔHf) heat1->melt heat2 Heat to 200 °C at 10 °C/min (Second Heat) cool->heat2 glass Detect glass transition (Tg) in second heat scan heat2->glass

Caption: Workflow for Differential Scanning Calorimetry (DSC).

3.2 Step-by-Step DSC Protocol

  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a high-purity indium standard.

  • Sample Preparation: Weigh 2-5 mg of this compound into an aluminum DSC pan and hermetically seal it. A sealed pan prevents mass loss due to sublimation.

  • Thermal Program: A heat-cool-heat cycle is employed to erase the sample's thermal history and reveal its intrinsic properties.

    • First Heat: Ramp from 25 °C to a temperature above the expected melting point (e.g., 200 °C) at 10 °C/min. This scan provides information on the as-received material.

    • Cooling: Cool the sample back to 25 °C at 10 °C/min.

    • Second Heat: Ramp again to 200 °C at 10 °C/min. This scan reveals the inherent properties of the material, such as the glass transition temperature (Tg) if the material is amorphous, or the melt of a recrystallized form.

  • Data Analysis:

    • Melting Point (Tm): Determined as the onset or peak of the endothermic melting event.

    • Enthalpy of Fusion (ΔHf): Calculated by integrating the area under the melting peak. This value is proportional to the sample's crystallinity.

    • Glass Transition (Tg): Identified as a step change in the heat capacity in the second heating scan, indicative of an amorphous phase.

Part 4: Summary of Thermochemical Properties and Implications

The data obtained from these analyses provide a thermochemical fingerprint of this compound. Below is a table summarizing the type of data that would be generated.

PropertySymbolTechniqueSignificance in Drug Development
Decomposition TemperatureTdTGADefines upper limit for temperature during processing and storage; crucial for stability assessment.
Melting PointTmDSCA key indicator of purity; influences dissolution rate and manufacturability (e.g., hot-melt extrusion).
Enthalpy of FusionΔHfDSCRelates to the degree of crystallinity and the energy required to overcome crystal lattice forces; impacts solubility.
Glass Transition TemperatureTgDSCIndicates the transition from a rigid, glassy amorphous state to a more rubbery state; critical for the stability of amorphous formulations.

Implications for Drug Development:

  • A high Td suggests good thermal stability, allowing for more flexibility in manufacturing processes like milling and drying.

  • The melting point and enthalpy of fusion are critical inputs for polymorph screening and salt selection, as different solid forms will exhibit different values.

  • The presence of a Tg would indicate that an amorphous form can be prepared. This could be advantageous for improving solubility but requires careful formulation to prevent recrystallization below Tg, which would compromise the product's stability and bioavailability.

Part 5: Conclusion

The thermochemical characterization of this compound, or any new pharmaceutical candidate, is a foundational activity in its development pathway. By employing a systematic and logical workflow utilizing core techniques like TGA and DSC, we can generate a comprehensive thermal profile. This data is not merely academic; it provides actionable insights that guide formulation strategies, define manufacturing parameters, and ensure the development of a stable, safe, and effective drug product. This rigorous, science-driven approach is essential for mitigating risks and accelerating the journey from molecule to medicine.

References

  • Principles of Thermal Analysis and Calorimetry. (Source: Mettler Toledo). [Link]

  • United States Pharmacopeia (USP) General Chapter <891> Thermal Analysis. (Source: USP). [Link]

  • Differential Scanning Calorimetry (DSC) for Pharmaceutical Development. (Source: TA Instruments). [Link]

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Oxadiazole Derivatives from 5-(4-tert-Butylphenyl)-5-oxovaleric Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of compounds with diverse pharmacological activities.[1][2] This guide provides a comprehensive framework for the synthesis of novel 2,5-disubstituted 1,3,4-oxadiazole derivatives, utilizing 5-(4-tert-butylphenyl)-5-oxovaleric acid as a versatile starting material. The protocols detailed herein are designed to be robust and reproducible, offering insights into the underlying chemical principles and empowering researchers to explore new chemical spaces in drug discovery.

Introduction: The Significance of the 1,3,4-Oxadiazole Moiety

The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. This structural motif is considered a bioisostere of amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties. The inherent planarity and electronic characteristics of the oxadiazole ring facilitate its interaction with various biological targets. Consequently, derivatives of 1,3,4-oxadiazole have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][3] The development of efficient synthetic routes to novel oxadiazole derivatives is therefore a critical endeavor in the pursuit of new therapeutic agents.[4]

Synthetic Strategy: A Two-Step Approach to Novel Oxadiazoles

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from a carboxylic acid precursor is a well-established and versatile method.[5][6] The general approach involves two key transformations:

  • Formation of an Acid Hydrazide: The starting carboxylic acid is first converted into its corresponding acid hydrazide. This is typically achieved by esterification followed by reaction with hydrazine hydrate.

  • Cyclodehydration: The resulting acid hydrazide is then reacted with a second carboxylic acid (or its derivative, such as an acid chloride) to form a diacylhydrazine intermediate, which subsequently undergoes cyclodehydration to yield the 1,3,4-oxadiazole ring.[6][7] A variety of dehydrating agents can be employed for this crucial step, with phosphorus oxychloride (POCl₃) being a common and effective choice.[5][7][8]

Our synthetic design leverages this compound as the foundational building block. The presence of the carboxylic acid moiety allows for its conversion to the necessary acid hydrazide, while the 4-tert-butylphenyl ketone portion of the molecule will ultimately form a key substituent on the final oxadiazole derivative.

Visualizing the Synthetic Workflow

G cluster_0 Step 1: Acid Hydrazide Synthesis cluster_1 Step 2: Oxadiazole Ring Formation A 5-(4-tert-Butylphenyl)- 5-oxovaleric acid B Esterification (e.g., SOCl₂, Ethanol) A->B C Intermediate Ester B->C D Hydrazinolysis (Hydrazine Hydrate) C->D E 5-(4-tert-Butylphenyl)-5-oxo- valerohydrazide D->E G Acylation E->G F Aromatic Carboxylic Acid (R-COOH) F->G H Diacylhydrazine Intermediate G->H I Cyclodehydration (e.g., POCl₃) H->I J 2-(Aryl)-5-(3-(4-tert-butylbenzoyl)propyl)- 1,3,4-oxadiazole I->J

Figure 1: General workflow for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.

Detailed Experimental Protocols

Synthesis of 5-(4-tert-Butylphenyl)-5-oxovalerohydrazide (Intermediate)

Rationale: This initial step converts the carboxylic acid functionality of the starting material into a more reactive acid hydrazide, priming it for the subsequent cyclization reaction. Esterification followed by hydrazinolysis is a reliable method for this transformation.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
This compound248.3210.0 g40.27
Thionyl chloride (SOCl₂)118.975.0 mL68.5
Absolute Ethanol46.07100 mL-
Hydrazine hydrate (80%)50.0610.0 mL~160
Dichloromethane (DCM)84.93150 mL-
Saturated Sodium Bicarbonate Solution-As needed-
Anhydrous Sodium Sulfate142.04As needed-

Protocol:

  • Esterification:

    • Suspend this compound (10.0 g, 40.27 mmol) in absolute ethanol (100 mL) in a round-bottom flask equipped with a reflux condenser.

    • Cool the mixture in an ice bath and slowly add thionyl chloride (5.0 mL, 68.5 mmol).

    • Remove the ice bath and reflux the reaction mixture for 4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Dissolve the residue in dichloromethane (100 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ethyl 5-(4-tert-butylphenyl)-5-oxovalerate.

  • Hydrazinolysis:

    • Dissolve the crude ester in absolute ethanol (50 mL).

    • Add hydrazine hydrate (10.0 mL) and reflux the mixture for 6 hours.

    • Monitor the formation of the hydrazide by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water (200 mL) and stir for 30 minutes.

    • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to afford 5-(4-tert-butylphenyl)-5-oxovalerohydrazide.

Expected Outcome: A white to off-white solid. The yield should be in the range of 80-90%. Characterization by FT-IR should show the appearance of N-H stretching bands (around 3200-3400 cm⁻¹) and the disappearance of the ester C=O stretching band.

General Procedure for the Synthesis of 2-(Aryl)-5-(3-(4-tert-butylbenzoyl)propyl)-1,3,4-oxadiazole Derivatives

Rationale: This step involves the coupling of the synthesized acid hydrazide with a variety of aromatic carboxylic acids, followed by cyclodehydration to form the desired 1,3,4-oxadiazole ring. Phosphorus oxychloride serves as both a condensing and dehydrating agent.

Materials:

ReagentMolar Mass ( g/mol )Quantity (per reaction)Moles (mmol)
5-(4-tert-Butylphenyl)-5-oxovalerohydrazide262.351.0 g3.81
Substituted Aromatic Carboxylic AcidVaries1.1 equivalents4.19
Phosphorus oxychloride (POCl₃)153.3310 mL-
Crushed Ice-As needed-
Saturated Sodium Bicarbonate Solution-As needed-
Recrystallization Solvent (e.g., Ethanol/DMF)-As needed-

Protocol:

  • In a round-bottom flask, take a mixture of 5-(4-tert-butylphenyl)-5-oxovalerohydrazide (1.0 g, 3.81 mmol) and the desired substituted aromatic carboxylic acid (4.19 mmol).

  • Add phosphorus oxychloride (10 mL) to the mixture at room temperature with stirring.

  • Reflux the reaction mixture for 5-7 hours. The progress of the reaction should be monitored by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with constant stirring.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol, or a mixture of DMF and ethanol) to obtain the pure 2-(aryl)-5-(3-(4-tert-butylbenzoyl)propyl)-1,3,4-oxadiazole derivative.

Self-Validation and Characterization:

  • TLC Monitoring: Use a suitable mobile phase (e.g., hexane:ethyl acetate mixtures) to monitor the disappearance of starting materials and the appearance of the product spot.

  • Melting Point: The purified product should have a sharp melting point.

  • Spectroscopic Analysis:

    • FT-IR: Look for the characteristic C=N stretching vibration of the oxadiazole ring (around 1600-1650 cm⁻¹) and the C-O-C stretching (around 1020-1070 cm⁻¹). The N-H stretching bands of the hydrazide should be absent.

    • ¹H NMR: The proton signals should be consistent with the proposed structure. The chemical shifts of the protons on the aromatic rings and the propyl chain will be informative.

    • ¹³C NMR: The carbon signals, particularly those of the oxadiazole ring carbons (typically in the range of 150-165 ppm), will confirm the structure.

    • Mass Spectrometry: The molecular ion peak should correspond to the calculated molecular weight of the target compound.

Visualizing the Reaction Mechanism

G A Acid Hydrazide D Acylation A->D B Aromatic Carboxylic Acid B->D C POCl₃ C->D activates E Diacylhydrazine Intermediate D->E F Enolization E->F G Enol Intermediate F->G H Intramolecular Cyclization G->H I Dehydration H->I J 1,3,4-Oxadiazole I->J

Figure 2: Plausible mechanism for the POCl₃-mediated cyclodehydration.

Concluding Remarks

The protocols outlined in this guide provide a clear and actionable pathway for the synthesis of novel 1,3,4-oxadiazole derivatives from the readily accessible starting material, this compound. The versatility of this approach lies in the ability to introduce a wide array of substituents on the 2-position of the oxadiazole ring by simply varying the aromatic carboxylic acid used in the final step. This modularity allows for the systematic exploration of structure-activity relationships, a critical aspect of modern drug discovery. The robust nature of the described reactions, coupled with straightforward purification procedures, makes this synthetic strategy highly amenable to library synthesis for high-throughput screening.

References

  • SYNTHESIS AND CHARACTERIZATION OF 1,3,4-OXADIAZOLES BEARING AN INDOLE RING. UTAR Institutional Repository.

  • Synthesis and Biological Activity of Some New 1,3,4-Oxadiazoles Derived from Carboxylic Acids. ProQuest.

  • Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. MDPI.

  • A Review on the Preparation of 1,3,4-Oxadiazoles From the Dehydration of Hydrazines and Study of Their Biological Roles. ResearchGate.

  • Pharmacological Importance And Chemistry Of 1,3,4-Oxadiazole Derivatives. Journal of University of Shanghai for Science and Technology.

  • Synthesis, characterization and antibacterial evaluation of 1,3,4-oxadiazole derivatives. International Journal of Research in Pharmaceutical Sciences.

  • Total Synthesis of Peniterphenyls A and E. National Institutes of Health.

  • Iodine-catalysed oxidative cyclisation of acylhydrazones to 2,5-substituted 1,3,4- oxadiazoles. ResearchGate.

  • A Review: Oxadiazole Their Chemistry and Pharmacological Potentials. Der Pharma Chemica.

  • Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal.

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI.

  • 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. National Institutes of Health.

  • Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega.

Sources

Application Note: A Validated Protocol for the Synthesis of 5-(4-tert-Butylphenyl)-5-oxovaleric Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, step-by-step experimental protocol for the synthesis of 5-(4-tert-Butylphenyl)-5-oxovaleric acid. The described method is based on the well-established Friedel-Crafts acylation reaction, a cornerstone of carbon-carbon bond formation in aromatic chemistry.[1][2] This document is intended for researchers and professionals in the fields of organic synthesis and drug development, offering not only a detailed procedure but also the underlying chemical principles and justifications for the experimental design. The protocol emphasizes safety, efficiency, and reproducibility, making it a reliable guide for laboratory settings.

Introduction

This compound is a keto-acid derivative that serves as a valuable building block in the synthesis of various organic molecules, including potential pharmaceutical agents. Its structure, featuring a substituted aromatic ring and a carboxylic acid moiety, allows for diverse chemical modifications. The synthesis of this compound is most effectively achieved through the Friedel-Crafts acylation of tert-butylbenzene with glutaric anhydride, catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).[3]

The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction where an acyl group is introduced onto an aromatic ring.[3][4] This method is advantageous as it generally avoids the polyalkylation issues often encountered in Friedel-Crafts alkylations and proceeds without rearrangement of the acylium ion intermediate.[4][5] The deactivating nature of the resulting ketone product prevents further acylation of the aromatic ring.[4]

Reaction Mechanism

The synthesis proceeds via a classical Friedel-Crafts acylation mechanism. The key steps are:

  • Formation of the Acylium Ion: The Lewis acid catalyst, aluminum chloride (AlCl₃), coordinates with one of the carbonyl oxygens of glutaric anhydride. This is followed by the cleavage of a carbon-oxygen bond to form a highly electrophilic acylium ion, which is resonance-stabilized.[5][6]

  • Electrophilic Aromatic Substitution: The electron-rich π-system of the tert-butylbenzene ring acts as a nucleophile, attacking the electrophilic acylium ion. This results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[5]

  • Deprotonation and Aromaticity Restoration: A base, in this case, the [AlCl₃(anhydride)]⁻ complex, abstracts a proton from the carbon atom bearing the newly attached acyl group. This step restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final product, this compound.

Experimental Protocol

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mol)Notes
tert-Butylbenzene134.2226.84 g (31.2 mL)0.20Reagent grade, anhydrous
Glutaric Anhydride114.1022.82 g0.20Reagent grade
Aluminum Chloride (AlCl₃)133.3458.67 g0.44Anhydrous, handle in a fume hood
Dichloromethane (CH₂Cl₂)84.93200 mL-Anhydrous, solvent
Hydrochloric Acid (HCl)36.46~150 mL (conc.)-For workup
Diethyl Ether (Et₂O)74.12As needed-For extraction
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed-For drying
Toluene92.14As needed-For recrystallization
Equipment
  • 500 mL three-necked round-bottom flask

  • Reflux condenser with a gas outlet connected to a trap

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

Step-by-Step Procedure

Reaction Setup:

  • Assemble the 500 mL three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel. Ensure all glassware is dry. The setup should be placed in a fume hood.

  • To the flask, add tert-butylbenzene (26.84 g, 0.20 mol) and glutaric anhydride (22.82 g, 0.20 mol) dissolved in 100 mL of anhydrous dichloromethane.

  • Cool the mixture in an ice bath to 0-5 °C with continuous stirring.

Addition of Catalyst:

  • Carefully add anhydrous aluminum chloride (58.67 g, 0.44 mol) portion-wise to the stirred solution over 30 minutes. The addition is exothermic, and the temperature should be maintained below 10 °C. Hydrogen chloride gas will be evolved and should be directed to a suitable trap.

Reaction Progression:

  • After the complete addition of AlCl₃, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the mixture at room temperature for an additional 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Workup and Isolation:

  • Upon completion, cool the reaction mixture again in an ice bath.

  • Slowly and carefully pour the reaction mixture onto a mixture of crushed ice (approx. 300 g) and concentrated hydrochloric acid (150 mL). This step is highly exothermic and should be performed with caution in a large beaker with stirring.

  • Transfer the quenched mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with two portions of diethyl ether (2 x 75 mL).

  • Combine all organic layers and wash with water (100 mL), followed by brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

Purification:

  • Filter off the drying agent and concentrate the organic solution using a rotary evaporator to obtain the crude product.

  • Recrystallize the crude solid from a suitable solvent system, such as toluene or a mixture of ethyl acetate and hexanes, to yield pure this compound as a white to off-white solid.

Visualization of the Experimental Workflow

Synthesis_Workflow cluster_reaction Reaction Phase cluster_workup Workup & Isolation cluster_purification Purification A 1. Charge Flask (tert-Butylbenzene, Glutaric Anhydride, CH₂Cl₂) B 2. Cool to 0-5 °C (Ice Bath) A->B C 3. Add AlCl₃ Portion-wise (Maintain <10 °C) B->C D 4. Stir at Room Temperature (3-4 hours) C->D E 5. Quench Reaction (Ice/HCl) D->E Reaction Complete F 6. Separate Organic Layer E->F G 7. Extract Aqueous Layer (Diethyl Ether) F->G H 8. Wash & Dry Organic Layer (Water, Brine, Na₂SO₄) G->H I 9. Concentrate (Rotary Evaporator) H->I J 10. Recrystallize (Toluene) I->J Crude Product K Final Product (this compound) J->K

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Aluminum Chloride (Anhydrous): Highly corrosive and reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Dichloromethane: A volatile and potentially carcinogenic solvent. All handling should be done in a well-ventilated fume hood.

  • Hydrochloric Acid (Concentrated): Highly corrosive and causes severe burns. Handle with extreme care and appropriate PPE.

  • Exothermic Reactions: The addition of AlCl₃ and the quenching of the reaction are highly exothermic. Proper cooling and slow addition are crucial to control the reaction temperature.

Conclusion

The protocol detailed in this application note provides a reliable and efficient method for the synthesis of this compound via Friedel-Crafts acylation. By understanding the underlying chemical principles and adhering to the procedural steps and safety precautions, researchers can consistently obtain high yields of the desired product. This methodology is scalable and can be adapted for the synthesis of analogous compounds, further highlighting its utility in organic and medicinal chemistry.

References

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Google Patents. (2016). CN105884628A - Preparation method of 2,4-ditertbutyl-5-aminophenol.
  • Google Patents. (2016). WO2016075703A2 - An improved process for preparation of 5-amino-2,4-di-tert-butylphenol or an acid addition salt thereof.
  • The Organic Chemistry Tutor. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Sciencemadness.org. (2014, July 5). t-butyl benzene by Friedel-Crafts: some questions.... Retrieved from [Link]

  • SYNTHESIS OF 3-TERT-BUTYL-5-(4-VINYLPHENYL)-1,2,4-OXADIAZOLE USING TWO DIFFERENT PATHWAYS. (n.d.). Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • National Institutes of Health. (2025, November 14). Total Synthesis of Peniterphenyls A and E. Retrieved from [Link]

  • National Institutes of Health. (2023, June 30). Synthesis, crystal structure and Hirshfeld surface analysis of tert-butyl 4-[4-(difluoromethoxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate. Retrieved from [Link]

  • Google Patents. (2009). CN101423515A - Novel preparation method of Ezetimibe.
  • Technical Disclosure Commons. (2025, January 23). Improved process for the preparation of 5-amino-2,4-di-tert-butylphenol. Retrieved from [Link]

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Application Notes & Protocols: 5-(4-tert-Butylphenyl)-5-oxovaleric Acid as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Therapeutic Potential with a Unique Keto-Acid Scaffold

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutic agents. 5-(4-tert-Butylphenyl)-5-oxovaleric acid emerges as a compelling scaffold, uniquely positioned at the intersection of desirable physicochemical properties and versatile chemical reactivity. This keto-acid derivative combines a lipophilic 4-tert-butylphenyl moiety with a flexible five-carbon chain terminating in a carboxylic acid. The bulky tert-butyl group can enhance metabolic stability and modulate receptor interactions, while the keto and carboxylic acid functionalities serve as reactive handles for a myriad of chemical transformations. These features make it an invaluable starting material for the synthesis of diverse heterocyclic systems and as a linker in more complex molecular architectures, paving the way for the discovery of new drugs across various therapeutic areas.

This guide provides an in-depth exploration of this compound as a key intermediate in medicinal chemistry. We will delve into its synthesis, highlighting the causality behind the chosen experimental parameters. Furthermore, we will present a detailed protocol for its application in the construction of pyridazinone derivatives, a class of compounds renowned for their broad spectrum of pharmacological activities.

Physicochemical Properties and Structural Features

The unique combination of structural elements in this compound underpins its utility in drug design.

PropertyMoietyContribution to Medicinal Chemistry
Lipophilicity 4-tert-ButylphenylThe bulky, non-polar tert-butyl group significantly increases the lipophilicity of molecules, which can enhance membrane permeability and improve oral bioavailability. It can also serve as a hydrophobic anchor, promoting binding to specific pockets within biological targets. The tert-butyl group is often used as a bioisosteric replacement for other groups like trifluoromethyl or nitro moieties[1].
Aromatic Ring PhenylProvides a rigid scaffold for the attachment of other functional groups and can engage in π-stacking interactions with aromatic residues in protein binding sites.
Reactivity KetoneThe carbonyl group is a versatile functional handle for various chemical transformations, including reductions, reductive aminations, and the formation of heterocyclic rings like pyridazinones.
Reactivity & Polarity Carboxylic AcidThe carboxylic acid group imparts polarity and can participate in hydrogen bonding interactions with biological targets. It is also a key functional group for forming amide bonds, esters, and serving as an attachment point for linkers in drug conjugates.
Flexibility Valeric Acid ChainThe aliphatic chain provides conformational flexibility, allowing the molecule to adopt optimal orientations for binding to its target.

Synthesis of this compound: A Detailed Protocol

The most direct and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of tert-butylbenzene with glutaric anhydride. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds to aromatic rings.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product tert_butylbenzene tert-Butylbenzene reaction_node Friedel-Crafts Acylation tert_butylbenzene->reaction_node + glutaric_anhydride Glutaric Anhydride glutaric_anhydride->reaction_node AlCl3 AlCl₃ (Lewis Acid) AlCl3->reaction_node Catalyst solvent Nitrobenzene or CS₂ (Solvent) solvent->reaction_node Solvent product This compound reaction_node->product caption Synthesis of the target building block.

Caption: Friedel-Crafts acylation for the synthesis of this compound.

Experimental Protocol:

Materials:

  • tert-Butylbenzene

  • Glutaric anhydride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Nitrobenzene (or Carbon Disulfide, CS₂)

  • Hydrochloric Acid (HCl), 5% aqueous solution

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethanol

  • Deionized Water

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb evolved HCl), add tert-butylbenzene (1.1 equivalents) and the solvent (e.g., nitrobenzene). Cool the flask in an ice-water bath to 0-5 °C.

  • Addition of Catalyst: To the stirred solution, add anhydrous aluminum chloride (2.2 equivalents) portion-wise, ensuring the temperature remains below 10 °C. The formation of a reddish-brown complex is typically observed.

  • Addition of Acylating Agent: Dissolve glutaric anhydride (1.0 equivalent) in a minimal amount of the chosen solvent and add it dropwise to the reaction mixture via the dropping funnel over 30-60 minutes, maintaining the temperature between 0-5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 40-50 °C for 2-3 hours, or until the reaction is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a 5% aqueous HCl solution to decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. If nitrobenzene was used as the solvent, it can be removed by steam distillation. If CS₂ was used, it can be removed by evaporation. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Wash the combined organic extracts with a saturated aqueous solution of sodium bicarbonate to extract the carboxylic acid product into the aqueous layer. Separate the aqueous layer and acidify it with concentrated HCl to precipitate the product.

  • Isolation and Drying: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol-water.

Expert Insights: The choice of solvent is critical; nitrobenzene and carbon disulfide are common, but chlorinated solvents can also be used. The stoichiometry of the Lewis acid is important; an excess is required as it complexes with both the anhydride and the resulting ketone. Careful temperature control is necessary to prevent side reactions.

Application in the Synthesis of Bioactive Heterocycles: The Pyridazinone Core

A primary application of this compound is in the synthesis of 6-(4-tert-butylphenyl)-4,5-dihydro-3(2H)-pyridazinone. Pyridazinone derivatives are a well-established class of heterocyclic compounds with a broad range of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and cardiotonic effects[2][3][4][5][6].

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product keto_acid 5-(4-tert-Butylphenyl)- 5-oxovaleric acid reaction_node Cyclocondensation keto_acid->reaction_node + hydrazine Hydrazine Hydrate hydrazine->reaction_node solvent Ethanol or Acetic Acid (Solvent) solvent->reaction_node Solvent pyridazinone 6-(4-tert-Butylphenyl)-4,5-dihydro- 3(2H)-pyridazinone reaction_node->pyridazinone caption Synthesis of the pyridazinone derivative. G start This compound step1 Synthesis of 6-(4-tert-butylphenyl)-4,5-dihydro-3(2H)-pyridazinone start->step1 step2 Functionalization at N2 position (e.g., alkylation, acylation) step1->step2 step3 Functionalization at C4/C5 positions (e.g., halogenation, substitution) step1->step3 library Library of Pyridazinone Derivatives step2->library step3->library screening Biological Screening (e.g., antimicrobial, anticancer assays) library->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar lead_opt Lead Optimization sar->lead_opt caption Drug discovery workflow.

Caption: A typical workflow for the development of bioactive pyridazinone derivatives.

SAR Insights from Related Compounds:

Studies on various 6-aryl-4,5-dihydropyridazin-3(2H)-ones have provided valuable SAR insights that can guide the design of new derivatives from the title building block:

  • Substitution on the Phenyl Ring: The nature and position of substituents on the 6-phenyl ring significantly influence biological activity. The 4-tert-butyl group in the parent building block provides a specific lipophilic and steric profile that can be compared with other substituents in SAR studies.

  • Substitution at the N2 Position: Alkylation or acylation at the N2 position of the pyridazinone ring is a common strategy to modulate activity and pharmacokinetic properties. Small alkyl or substituted phenyl groups are often well-tolerated and can enhance potency.[2][4]

  • Modification of the Dihydropyridazinone Ring: Introduction of substituents at the C4 and C5 positions can also impact biological activity, though this is a less commonly explored modification.

Conclusion

This compound is a highly valuable and versatile building block for medicinal chemistry. Its straightforward synthesis via Friedel-Crafts acylation and its utility in constructing the privileged pyridazinone scaffold make it an attractive starting material for the development of novel therapeutic agents. The inherent physicochemical properties of the 4-tert-butylphenyl moiety, combined with the rich pharmacology of the pyridazinone core, provide a fertile ground for the discovery of new drugs targeting a wide array of diseases. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this building block in their drug discovery programs.

References

  • Abdel-Maksoud, M. S., et al. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Journal of the Iranian Chemical Society, 20(1), 1-26.
  • Al-Ghorbani, M., et al. (2022). 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)
  • Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. South Asian Research Journal of Pharmaceutical Sciences, 1(1), 16-37.
  • Wang, T., et al. (2007). Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives. Arzneimittelforschung, 57(10), 641-646.
  • Gökçe, M., et al. (1999). 6-Aryl-4,5-dihydro-3(2H)-pyridazinones. A new class of compounds with platelet aggregation inhibiting and hypotensive activities. Journal of Medicinal Chemistry, 42(11), 1941-1946.
  • University of Colorado Boulder. (n.d.).
  • El-Sayed, W. A., et al. (2021). Synthesis, Antimicrobial, Anti-Virulence and Anticancer Evaluation of New 5(4H)-Oxazolone-Based Sulfonamides. Molecules, 26(16), 4945.
  • Hassan, G. S., et al. (2013). Synthesis and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones as anti-cancer, antimicrobial, and anti-inflammatory agents.
  • ResearchGate. (n.d.). Synthesis of 6-substituted-phenyl-4,5-dihydropyridazin-3(2H)-ones D and.... Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4158.
  • Scribd. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Lee, J., et al. (2022). Identification of Novel Antimicrobial 2-(Pyrimidin-2-yl)-5-alkyl-pyridazin-3(2H)-one Scaffolds against Klebsiella pneumoniae, Inspired by Luffariellolide. ACS Omega, 7(38), 34336-34345.
  • Abida, & Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
  • LibreTexts Chemistry. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • El-Gazzar, A. B. A., et al. (2024). New 1,3-diphenyl-1H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies. Results in Chemistry, 7, 101486.
  • University of Michigan. (n.d.).
  • Master Organic Chemistry. (2018, May 17).
  • Asif, M. (2017). Various Chemical and Biological Activities of Pyridazinone Derivatives. Cent. Euro. J. Exp. Bio., 5(1), 1-19.

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Application Note: A Detailed Guide to the Synthesis of 5-(4-tert-Butylphenyl)-5-oxovaleric Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-(4-tert-Butylphenyl)-5-oxovaleric acid is a keto-acid derivative with a substituted aromatic moiety, making it a valuable building block in the synthesis of various organic molecules, particularly in the development of novel pharmaceutical agents and specialty chemicals. Its structure combines a lipophilic tert-butylphenyl group with a hydrophilic carboxylic acid chain, offering a unique scaffold for further chemical modifications. This application note provides a comprehensive, step-by-step protocol for the synthesis of this compound via a Friedel-Crafts acylation reaction, a cornerstone of C-C bond formation in aromatic chemistry. The guide is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering in-depth technical details and field-proven insights to ensure a successful and reproducible outcome.

Reaction Principle: The Friedel-Crafts Acylation

The synthesis of this compound is achieved through the Friedel-Crafts acylation of tert-butylbenzene with glutaric anhydride.[1][2][3] This classic electrophilic aromatic substitution reaction is catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[4][5]

The reaction mechanism proceeds in several key steps:

  • Formation of the Acylium Ion: The Lewis acid catalyst, AlCl₃, activates the glutaric anhydride by coordinating to one of its carbonyl oxygens. This coordination polarizes the C-O bond, leading to the cleavage of the anhydride and the formation of a highly reactive acylium ion intermediate. This resonance-stabilized cation is the key electrophile in the reaction.

  • Electrophilic Attack: The electron-rich tert-butylbenzene ring acts as a nucleophile, attacking the electrophilic acylium ion. The tert-butyl group is an ortho-, para-directing activator, meaning the substitution will primarily occur at the para position due to steric hindrance at the ortho positions.

  • Rearomatization: The resulting arenium ion intermediate is unstable and rapidly loses a proton from the site of substitution to restore the aromaticity of the ring. This proton is abstracted by the AlCl₄⁻ species, regenerating the AlCl₃ catalyst and releasing hydrogen chloride (HCl) as a byproduct.

  • Work-up: The reaction is quenched by the addition of a cold, dilute acid, which hydrolyzes the aluminum chloride complexes and liberates the final keto-acid product.

Experimental Protocol

Materials and Equipment
Reagent/MaterialGradeSupplier
tert-ButylbenzeneReagentSigma-Aldrich
Glutaric AnhydrideReagentSigma-Aldrich
Anhydrous Aluminum Chloride (AlCl₃)ReagentSigma-Aldrich
Dichloromethane (DCM), anhydrousReagentFisher Scientific
Hydrochloric Acid (HCl), concentratedReagentVWR
Sodium Bicarbonate (NaHCO₃)ACSFisher Scientific
Anhydrous Sodium Sulfate (Na₂SO₄)ACSVWR
TolueneACSFisher Scientific
Crushed Ice--
Round-bottom flask with reflux condenser--
Magnetic stirrer with heating mantle--
Dropping funnel--
Separatory funnel--
Buchner funnel and filter flask--
Rotary evaporator--
Step-by-Step Synthesis Workflow

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Work-up and Isolation cluster_purification Purification and Characterization reagents 1. Charge flask with AlCl₃ and anhydrous DCM. cooling 2. Cool the mixture in an ice bath. reagents->cooling Maintain inert atmosphere addition 3. Add tert-butylbenzene and glutaric anhydride solution dropwise. cooling->addition Control temperature reaction 4. Stir at room temperature. addition->reaction Allow to warm quench 5. Quench reaction with ice and conc. HCl. reaction->quench Exothermic, add slowly extraction 6. Separate organic layer and extract aqueous layer with DCM. quench->extraction washing 7. Wash combined organic layers with NaHCO₃ solution and brine. extraction->washing drying 8. Dry over Na₂SO₄ and concentrate in vacuo. washing->drying recrystallization 9. Recrystallize crude product from toluene. drying->recrystallization characterization 10. Characterize the pure product (NMR, IR, MP). recrystallization->characterization

Caption: Experimental workflow for the synthesis of this compound.

Detailed Procedure

Safety First: This reaction should be performed in a well-ventilated fume hood. Anhydrous aluminum chloride is highly corrosive and reacts violently with water.[4] Personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times.

  • Reaction Setup:

    • To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet connected to a gas trap (e.g., a bubbler with mineral oil or a sodium bicarbonate solution), and a dropping funnel, add 67 g (0.5 mol) of anhydrous aluminum chloride.

    • Add 150 mL of anhydrous dichloromethane (DCM) to the flask.

    • Cool the flask in an ice-water bath with continuous stirring.

  • Addition of Reactants:

    • In a separate beaker, dissolve 22.8 g (0.2 mol) of glutaric anhydride and 26.8 g (0.2 mol) of tert-butylbenzene in 100 mL of anhydrous DCM.

    • Transfer this solution to the dropping funnel.

    • Add the solution dropwise to the stirred AlCl₃ suspension over a period of 1-2 hours, maintaining the internal temperature of the reaction mixture between 5-10 °C. A vigorous evolution of HCl gas will be observed.

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the mixture at room temperature for an additional 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Cool the reaction mixture again in an ice bath.

    • Carefully and slowly pour the reaction mixture onto a mixture of 300 g of crushed ice and 100 mL of concentrated hydrochloric acid with vigorous stirring. This step is highly exothermic.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer twice with 50 mL portions of DCM.

    • Combine the organic layers and wash them with a saturated sodium bicarbonate solution (2 x 100 mL) to remove any unreacted glutaric anhydride and acidic byproducts. Be cautious of gas evolution (CO₂).

    • Wash the organic layer with brine (1 x 100 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product as a solid.

  • Purification:

    • Recrystallize the crude solid from a suitable solvent system, such as toluene or a mixture of ethanol and water, to obtain pure this compound as a crystalline solid.

Characterization of the Product

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Technique Expected Results
Melting Point Consistent with literature values (if available).
¹H NMR Signals corresponding to the tert-butyl group (singlet, ~1.3 ppm), the aromatic protons (two doublets, ~7.4-7.9 ppm), and the aliphatic chain protons (multiplets, ~2.0-3.1 ppm). The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm).
¹³C NMR Signals for the quaternary carbon of the tert-butyl group, the aromatic carbons, the carbonyl carbon (~200 ppm), the carboxylic acid carbon (~178 ppm), and the aliphatic carbons.
IR Spectroscopy Characteristic absorption bands for the C=O stretch of the ketone (~1680 cm⁻¹), the C=O stretch of the carboxylic acid (~1710 cm⁻¹), and the broad O-H stretch of the carboxylic acid (~2500-3300 cm⁻¹).
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of the product (C₁₅H₂₀O₃, MW = 248.32 g/mol ).

Troubleshooting and Field-Proven Insights

  • Low Yield:

    • Moisture Contamination: Ensure all glassware is thoroughly dried and anhydrous solvents are used. Aluminum chloride is extremely sensitive to moisture, which deactivates it.

    • Incomplete Reaction: Monitor the reaction by TLC to ensure it has gone to completion before work-up. If necessary, the reaction time can be extended.

    • Loss during Work-up: Be careful during the extraction and washing steps to avoid loss of product into the aqueous layers.

  • Product Purity Issues:

    • Side Reactions: Friedel-Crafts reactions can sometimes lead to polysubstitution or isomerization. Using a slight excess of the aromatic substrate can help minimize polysubstitution. The use of a non-polar solvent like DCM and low reaction temperatures can also help control side reactions.

    • Inefficient Purification: If the product is not pure after a single recrystallization, a second recrystallization or column chromatography may be necessary.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound via a Friedel-Crafts acylation reaction. By following the outlined steps and adhering to the safety precautions, researchers can confidently produce this valuable chemical intermediate for their research and development needs. The provided information on the reaction mechanism, troubleshooting, and characterization will aid in achieving a high yield of a pure product.

References

  • Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. (n.d.). Retrieved from a university chemistry department website.
  • YouTube. (2022, August 17). A Friedel Crafts Reaction [Video]. YouTube.
  • Google Patents. (n.d.). CN103694111A - Method for preparing 4-(4-fluorobenzoyl) butyric acid.
  • Sdfine. (n.d.). 4-benzoyl butyric acid (for synthesis). Retrieved from [Link]

  • Google Patents. (n.d.). US4895984A - Acylation of aromatics.
  • Preprints.org. (2025, January 30). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved from [Link]

  • International Journal of Advanced Chemistry Research. (2021, May 26). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • University of California, Davis. (n.d.). Full Interpretation of IR and NMR Spectra 13C NMR Interpretation. Retrieved from a university chemistry department website.
  • MDPI. (n.d.). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Retrieved from [Link]

  • ResearchGate. (2025, August 8). Synthesis and 1H and 13C NMR spectral study of some r(2),c(4)-bis(isopropylcarbonyl)-c(5)-hydroxy-t(5)-methyl-t(3)-substituted phenyl, cyclohexanones and their oximes. Retrieved from [Link]

Sources

Scale-up synthesis of 5-(4-tert-Butylphenyl)-5-oxovaleric acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Robust Scale-Up Synthesis of 5-(4-tert-Butylphenyl)-5-oxovaleric Acid

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, in-depth guide for the scale-up synthesis of this compound, a valuable keto-acid intermediate in pharmaceutical and materials science research. The protocol is centered around a robust Friedel-Crafts acylation reaction, selected for its high regioselectivity, efficiency, and scalability. This guide explains the underlying chemical principles, provides a detailed step-by-step protocol suitable for multi-gram to kilogram production, and outlines rigorous methods for product characterization and quality control. It is intended for researchers, chemists, and process development professionals seeking a reliable and well-documented synthetic method.

Introduction and Strategic Rationale

This compound is a bifunctional molecule featuring a ketone and a carboxylic acid. This architecture makes it an attractive building block for creating more complex molecular structures. The synthesis of such intermediates on a large scale requires a strategy that is not only high-yielding but also cost-effective, safe, and reproducible.

The chosen synthetic pathway is the Friedel-Crafts acylation of tert-butylbenzene with glutaric anhydride. This classic electrophilic aromatic substitution offers several distinct advantages for scale-up:

  • High Regioselectivity: The bulky tert-butyl group is an ortho-, para-directing activator. Due to significant steric hindrance at the ortho positions, acylation occurs almost exclusively at the para position, simplifying purification by minimizing the formation of isomeric byproducts.[1]

  • Prevention of Polysubstitution: Once the acyl group is attached to the aromatic ring, the ring becomes deactivated towards further electrophilic attack. This inherent property of Friedel-Crafts acylation prevents the formation of di- or tri-acylated products, a common issue in Friedel-Crafts alkylation.[2]

  • Cost-Effective Starting Materials: Both tert-butylbenzene and glutaric anhydride are readily available, bulk industrial chemicals, making the process economically viable for large-scale production.

  • Well-Understood Mechanism: The reaction mechanism is thoroughly established, allowing for predictable control over reaction parameters and troubleshooting.[3]

The reaction is catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), which coordinates with the anhydride to generate a highly reactive acylium ion, the key electrophile in the substitution reaction.[1]

Reaction Mechanism: Friedel-Crafts Acylation

The mechanism involves three primary stages:

  • Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) activates the glutaric anhydride, leading to the formation of a resonance-stabilized acylium ion.

  • Electrophilic Attack: The electron-rich π-system of the tert-butylbenzene ring attacks the electrophilic acylium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Re-aromatization: A weak base (such as the [AlCl₃(OH)]⁻ complex formed from trace moisture or the reaction workup) abstracts a proton from the arenium ion, restoring the aromaticity of the ring and yielding the final ketone product complexed with AlCl₃. This complex is then hydrolyzed during the workup to release the final product.

Caption: The mechanism of Friedel-Crafts acylation for the target synthesis.

Detailed Scale-Up Protocol

This protocol is designed for a nominal 1-mole scale synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials and Equipment
Reagent/MaterialCAS NumberMolecular Wt.Amount (1-mol scale)MolesEquivalents
tert-Butylbenzene98-51-1134.22 g/mol 148 g (171 mL)1.11.1
Glutaric Anhydride108-55-4114.10 g/mol 114.1 g1.01.0
Aluminum Chloride (Anhydrous)7446-70-0133.34 g/mol 294 g2.22.2
Dichloromethane (DCM), Anhydrous75-09-284.93 g/mol 1.5 L--
Hydrochloric Acid (conc., 37%)7647-01-036.46 g/mol ~500 mL--
Crushed Ice-18.02 g/mol ~2.5 kg--
Sodium Bicarbonate (Sat. Soln.)144-55-884.01 g/mol As needed--
Brine (Sat. NaCl Soln.)7647-14-558.44 g/mol ~500 mL--
Sodium Sulfate (Anhydrous)7757-82-6142.04 g/mol As needed--
Toluene (for recrystallization)108-88-392.14 g/mol As needed--

Equipment:

  • 5 L three-neck round-bottom flask

  • Mechanical overhead stirrer with a PTFE paddle

  • Thermometer and nitrogen/argon inlet adapter

  • 500 mL pressure-equalizing dropping funnel

  • Heating/cooling mantle and a large ice-water bath

  • Large separatory funnel (4-6 L)

  • Rotary evaporator

  • Büchner funnel and filtration flask

Step-by-Step Synthesis Procedure
  • Apparatus Setup: Assemble the 5 L reaction flask with the mechanical stirrer, thermometer, and nitrogen inlet. Ensure all glassware is thoroughly oven-dried to prevent moisture contamination, which can deactivate the catalyst.[4]

  • Initial Charging: Charge the reaction flask with anhydrous dichloromethane (1.0 L) and tert-butylbenzene (171 mL, 1.1 mol). Begin stirring to ensure the mixture is homogenous.

  • Catalyst Addition: Cool the flask in a large ice-water bath to 0-5 °C. Cautiously and portion-wise, add the anhydrous aluminum chloride (294 g, 2.2 mol) to the stirred solution. Caution: This addition can be exothermic. Maintain the internal temperature below 10 °C. The mixture will become a thick, stirrable slurry.

  • Substrate Addition: Dissolve the glutaric anhydride (114.1 g, 1.0 mol) in warm, anhydrous dichloromethane (500 mL) and add this solution to the dropping funnel. Add the glutaric anhydride solution dropwise to the reaction slurry over 1.5-2 hours. Vigorously stir the mixture and maintain the internal temperature between 0-5 °C throughout the addition.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature (20-25 °C). Stir at this temperature for 12-16 hours (overnight). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting anhydride is consumed.

  • Reaction Quench: Prepare a large beaker or vessel with crushed ice (2.5 kg) and concentrated hydrochloric acid (500 mL). In a well-ventilated fume hood , slowly and carefully pour the viscous reaction mixture onto the ice/HCl mixture with vigorous stirring. Caution: This is a highly exothermic process that releases HCl gas. The rate of addition must be controlled to manage the effervescence and heat generation.

  • Work-up and Extraction: Transfer the quenched mixture to a large separatory funnel. Separate the organic (DCM) layer. Extract the aqueous layer twice with dichloromethane (250 mL each time) to recover any dissolved product.

  • Washing: Combine all organic layers. Wash sequentially with:

    • Deionized water (2 x 500 mL)

    • Saturated sodium bicarbonate solution (2 x 500 mL, or until effervescence ceases) to neutralize residual acids.

    • Brine (1 x 500 mL) to break any emulsions and begin the drying process.[4]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, stir for 20-30 minutes, and then filter. Remove the dichloromethane solvent under reduced pressure using a rotary evaporator to yield the crude product, typically as a solid or thick oil.

  • Purification by Recrystallization: Transfer the crude solid to a suitable flask and add a minimal amount of hot toluene to dissolve it completely. Allow the solution to cool slowly to room temperature and then place it in an ice bath or refrigerator (4 °C) for several hours to induce crystallization. Collect the purified solid product by vacuum filtration, wash the filter cake with a small amount of cold toluene, and dry it under vacuum.

Experimental Workflow Overview

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start A Dry Glassware & Assemble Apparatus start->A end B Charge DCM & tert-Butylbenzene A->B C Cool to 0-5 °C B->C D Add AlCl₃ C->D E Add Glutaric Anhydride Solution D->E F Stir Overnight at Room Temp E->F G Quench on Ice/HCl F->G H Extract with DCM G->H I Wash (H₂O, NaHCO₃, Brine) H->I J Dry & Concentrate I->J K Recrystallize from Toluene J->K L Filter & Dry Product K->L M Characterize (NMR, HPLC, MP) L->M M->end

Caption: High-level workflow for the scale-up synthesis of the target compound.

Product Characterization and Quality Control

Rigorous analysis of the final product is essential to confirm its identity, purity, and suitability for downstream applications.

  • Appearance: White to off-white crystalline solid.

  • Yield: A typical yield for this process is in the range of 80-90%.

  • Melting Point (MP): A sharp melting point range is indicative of high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum should show characteristic peaks for the aromatic protons (two doublets in the 7-8 ppm region), the aliphatic protons of the valeric acid chain, and a sharp singlet for the nine equivalent protons of the tert-butyl group (~1.3 ppm).

    • ¹³C NMR: The spectrum will confirm the presence of the carbonyl carbon (ketone and carboxylic acid), the aromatic carbons, and the aliphatic carbons of the side chain and tert-butyl group.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis is critical for determining the purity of the final product. A high-purity sample should exhibit a single major peak when monitored at a suitable UV wavelength (e.g., 254 nm).[5][6]

Safety, Handling, and Waste Disposal

  • Personal Protective Equipment (PPE): Safety glasses/goggles, a flame-retardant lab coat, and chemical-resistant gloves are mandatory at all times.

  • Reagent Hazards:

    • Aluminum Chloride (AlCl₃): Highly corrosive and hygroscopic. It reacts violently with water, releasing heat and HCl gas. Handle only in a dry environment and a fume hood.[4]

    • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. All operations involving DCM must be performed in a fume hood.[4]

    • Hydrochloric Acid (HCl): Corrosive and causes severe burns. Handle with extreme care.

  • Reaction Hazards: The reaction quench is highly exothermic and releases large volumes of HCl gas. This step must be performed slowly, with efficient cooling and in a high-performance fume hood.

  • Waste Disposal:

    • Aqueous Waste: The acidic aqueous layer from the workup should be carefully neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide) before disposal.

    • Organic Waste: Halogenated solvent waste (DCM) should be collected separately from non-halogenated waste (toluene).

    • All waste must be disposed of in accordance with local and institutional environmental health and safety regulations.

References

  • Synthesis and Characterization of Preacinetobactin and 5-Phenyl Preacinetobactin. National Center for Biotechnology Information. Available at: [Link]

  • Friedel-Crafts Acylation. Organic Chemistry Portal. Available at: [Link]

  • Process for the preparation of rivaroxaban. Justia Patents. Available at: [Link]

  • (PDF) Friedel-Crafts Acylation. ResearchGate. Available at: [Link]

  • The Friedel-Crafts Reaction. UC Berkeley College of Chemistry. Available at: [Link]

  • HPLC, NMR Based Characterization, Antioxidant and Anticancer Activities of Chemical Constituents from Therapeutically Active Fungal Endophyte. University of Saskatchewan HARVEST. Available at: [Link]

  • Measurement of 4,5-dioxovaleric acid by high-performance liquid chromatography and fluorescence detection. PubMed. Available at: [Link]

  • CN105884628B - The preparation method of 2,4- di-t-butyl -5- amino phenols. Google Patents.

Sources

Application Notes and Protocols: Derivatization of the Carboxylic Acid Group of 5-(4-tert-Butylphenyl)-5-oxovaleric Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-(4-tert-Butylphenyl)-5-oxovaleric acid is a versatile building block in medicinal chemistry and drug development. Its structure, featuring a carboxylic acid, a ketone, and a substituted aromatic ring, offers multiple points for chemical modification to modulate its physicochemical and pharmacological properties. The carboxylic acid group, in particular, is a prime target for derivatization to synthesize esters and amides, which can act as prodrugs, enhance biological activity, or facilitate further chemical transformations.[1][2] This document provides a detailed guide for researchers, scientists, and drug development professionals on the effective derivatization of the carboxylic acid moiety of this compound. We will delve into the causality behind experimental choices and provide robust, self-validating protocols.

A key consideration in the derivatization of this molecule is the presence of the ketone functional group. Under certain reaction conditions, the ketone can undergo side reactions. Therefore, the choice of synthetic route may necessitate the use of protecting groups to ensure the selective transformation of the carboxylic acid.[3][4][5][6]

Strategic Approaches to Derivatization

The two primary strategies for derivatizing the carboxylic acid group of this compound are esterification and amidation. The selection of a specific method will depend on the desired final product, the scale of the reaction, and the compatibility of other functional groups in the molecule.

I. Esterification: Synthesizing Ester Derivatives

Esterification is a fundamental transformation that converts a carboxylic acid into an ester. Esters are often synthesized to improve the bioavailability of a drug by increasing its lipophilicity.[1][2] Several methods can be employed for the esterification of this compound.

The Fischer-Speier esterification is a classic and widely used method for synthesizing esters from carboxylic acids and alcohols in the presence of an acid catalyst.[7][8][9][10] This method is often favored for its simplicity and the use of readily available reagents.

Causality of Experimental Choices:

  • Acid Catalyst: A strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is used to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol.[8][10]

  • Excess Alcohol: The reaction is an equilibrium process.[10] To drive the equilibrium towards the formation of the ester, the alcohol is typically used in large excess, often serving as the solvent.[10]

  • Removal of Water: The formation of water as a byproduct can shift the equilibrium back towards the reactants. In some cases, a Dean-Stark apparatus is employed to remove water azeotropically and drive the reaction to completion.

Experimental Protocol: Synthesis of Methyl 5-(4-tert-Butylphenyl)-5-oxovalerate

Materials:

  • This compound

  • Methanol (reagent grade, anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add a large excess of anhydrous methanol (e.g., 20-50 eq), which will also serve as the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred solution.

  • Equip the flask with a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude methyl ester.

  • Purify the product by column chromatography on silica gel if necessary.

An alternative to acid-catalyzed esterification is the alkylation of a carboxylate salt with an alkyl halide.[7] This method is particularly useful when the substrate is sensitive to strong acidic conditions.

Causality of Experimental Choices:

  • Base: A non-nucleophilic base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is used to deprotonate the carboxylic acid, forming a nucleophilic carboxylate anion.

  • Alkylating Agent: An alkyl halide (e.g., methyl iodide, ethyl bromide) serves as the electrophile that is attacked by the carboxylate anion in an SN2 reaction.

  • Solvent: A polar aprotic solvent, such as dimethylformamide (DMF) or acetone, is typically used to dissolve the reactants and facilitate the SN2 reaction.

Experimental Protocol: Synthesis of Ethyl 5-(4-tert-Butylphenyl)-5-oxovalerate

Materials:

  • This compound

  • Potassium carbonate (anhydrous)

  • Ethyl iodide

  • Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and anhydrous potassium carbonate (1.5-2.0 eq).

  • Add anhydrous DMF to dissolve the solids.

  • To the stirred suspension, add ethyl iodide (1.2-1.5 eq) dropwise.

  • Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and stir until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3 x).

  • Combine the organic extracts, wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography if necessary.

Table 1: Comparison of Esterification Methods

FeatureFischer-Speier EsterificationAlkylation of Carboxylate Salt
Reagents Alcohol, Strong Acid CatalystBase, Alkyl Halide
Conditions Acidic, often elevated temperatureBasic or neutral, mild temperature
Key Advantage Simple, readily available reagentsMilder conditions, suitable for acid-sensitive substrates
Key Disadvantage Harsh conditions, equilibrium reactionRequires anhydrous conditions, use of alkyl halides
II. Amidation: Crafting Amide Derivatives

Amide bond formation is a cornerstone of medicinal chemistry, as amides are prevalent in biologically active molecules.[11][12] The direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[13] Therefore, coupling reagents are typically employed to activate the carboxylic acid.[11][12]

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used coupling reagents that facilitate amide bond formation by activating the carboxylic acid.[13][14]

Causality of Experimental Choices:

  • Coupling Reagent (EDC/DCC): The carbodiimide reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine.

  • Additive (HOBt/HOAt): Additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often included.[15] They react with the O-acylisourea intermediate to form an active ester, which is more stable and less prone to side reactions and racemization (if the amine is chiral).[15]

  • Base: A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is often added to neutralize any acid formed during the reaction and to deprotonate the amine hydrochloride salt if it is used.

Experimental Protocol: Synthesis of N-Benzyl-5-(4-tert-butylphenyl)-5-oxovaleramide

Materials:

  • This compound

  • Benzylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq), benzylamine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM in a round-bottom flask.

  • Add DIPEA (2.0-3.0 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude amide by column chromatography or recrystallization.

Another robust method for amide synthesis involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with an amine.[7]

Causality of Experimental Choices:

  • Chlorinating Agent: Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are commonly used to convert the carboxylic acid to the corresponding acyl chloride. These reagents are highly effective, and the byproducts are gaseous (SO₂ and HCl, or CO, CO₂, and HCl), which can be easily removed.

  • Amine and Base: The acyl chloride is then reacted with the desired amine. A base, such as pyridine or triethylamine, is typically added to scavenge the HCl generated during the reaction.

Experimental Protocol: Synthesis of N,N-Diethyl-5-(4-tert-butylphenyl)-5-oxovaleramide

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Diethylamine

  • Triethylamine (TEA)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

Step 1: Formation of the Acyl Chloride

  • In a round-bottom flask, suspend this compound (1.0 eq) in anhydrous DCM.

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add thionyl chloride (1.5-2.0 eq) to the suspension at room temperature.

  • Heat the mixture to reflux and stir until the solid dissolves and gas evolution ceases.

  • Cool the reaction mixture to room temperature and remove the excess SOCl₂ and solvent under reduced pressure. The resulting crude acyl chloride is typically used in the next step without further purification.

Step 2: Amidation

  • Dissolve the crude acyl chloride in anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve diethylamine (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Slowly add the amine solution to the acyl chloride solution via a dropping funnel.

  • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude amide.

  • Purify the product by column chromatography.

Visualization of Workflows

Esterification_Workflow cluster_start Starting Material cluster_fischer Fischer Esterification cluster_alkylation Alkylation of Carboxylate start 5-(4-tert-Butylphenyl)- 5-oxovaleric Acid f_reagents Reagents: Alcohol (e.g., MeOH) Acid Catalyst (e.g., H₂SO₄) start->f_reagents Method 1 a_reagents Reagents: Base (e.g., K₂CO₃) Alkyl Halide (e.g., EtI) start->a_reagents Method 2 f_conditions Conditions: Reflux f_reagents->f_conditions f_product Ester Product f_conditions->f_product a_conditions Conditions: Heat a_reagents->a_conditions a_product Ester Product a_conditions->a_product Amidation_Workflow cluster_start Starting Material cluster_coupling Carbodiimide Coupling cluster_acyl_chloride Acyl Chloride Formation start 5-(4-tert-Butylphenyl)- 5-oxovaleric Acid c_reagents Reagents: Amine EDC, HOBt, DIPEA start->c_reagents Method 1 ac_reagents Reagents: SOCl₂ or (COCl)₂ start->ac_reagents Method 2 c_conditions Conditions: Room Temperature c_reagents->c_conditions c_product Amide Product c_conditions->c_product ac_intermediate Acyl Chloride Intermediate ac_reagents->ac_intermediate ac_amine Reagents: Amine, Base (e.g., TEA) ac_intermediate->ac_amine ac_product Amide Product ac_amine->ac_product

Sources

5-(4-tert-Butylphenyl)-5-oxovaleric acid in the synthesis of heterocyclic compounds

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide: The Strategic Use of 5-(4-tert-Butylphenyl)-5-oxovaleric Acid in the Synthesis of Bioactive Heterocyclic Compounds

Introduction: The Versatility of a γ-Keto Acid Synthon

In the landscape of medicinal chemistry and drug development, the strategic selection of starting materials is paramount. This compound is a bifunctional molecule of significant interest, belonging to the class of γ-keto acids. Its structure is characterized by a lipophilic 4-tert-butylphenyl group, which can enhance membrane permeability and receptor binding, and two key reactive functionalities: a ketone and a carboxylic acid. This arrangement of a 1,4-dicarbonyl equivalent makes it an exceptionally versatile precursor for the synthesis of a variety of heterocyclic scaffolds, which are foundational to many pharmacologically active agents.[1][2]

This guide provides an in-depth exploration of the application of this compound in the synthesis of pyridazinone derivatives, a class of heterocycles renowned for its broad spectrum of biological activities, including cardiovascular, anti-inflammatory, and anticancer properties.[3][4][5] We will delve into the underlying reaction mechanisms, provide detailed, field-tested protocols, and explain the causal logic behind the experimental choices, offering researchers a practical and scientifically rigorous resource.

Core Application: Synthesis of 6-(4-tert-Butylphenyl)-Pyridazinone Scaffolds

The most direct and widely employed application of this compound is its conversion into the 6-aryl-pyridazinone ring system. This transformation leverages the inherent reactivity of the γ-keto acid structure in a cyclocondensation reaction with hydrazine derivatives.[6][7]

Principle and Mechanism of Pyridazinone Formation

The reaction proceeds via a classical cyclocondensation pathway. Hydrazine, acting as a bidentate nucleophile, initiates the sequence. The more nucleophilic terminal nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the ketone, leading to the formation of a hydrazone intermediate after dehydration. The second nitrogen atom of the hydrazone then undergoes an intramolecular nucleophilic acyl substitution with the carboxylic acid group. This cyclization step forms a six-membered ring, which, upon elimination of a second water molecule, yields the stable 4,5-dihydropyridazin-3(2H)-one ring system.[8]

The overall mechanistic flow is illustrated below:

Pyridazinone Synthesis Mechanism Start 5-(4-tert-Butylphenyl) -5-oxovaleric Acid + Hydrazine Hydrazone Hydrazone Intermediate Formation Start->Hydrazone Nucleophilic Attack - H₂O Cyclization Intramolecular Cyclization (Amidation) Hydrazone->Cyclization Acyl Substitution Dihydropyridazinone 6-(4-tert-butylphenyl)-4,5-dihydro -pyridazin-3(2H)-one Cyclization->Dihydropyridazinone Dehydration - H₂O

Caption: Mechanism of dihydropyridazinone formation.

Experimental Protocol 1: Synthesis of 6-(4-tert-Butylphenyl)-4,5-dihydropyridazin-3(2H)-one

This protocol details the foundational cyclocondensation reaction. The choice of solvent and temperature is critical for driving the reaction to completion.

Rationale Behind Experimental Choices:

  • Solvent (Ethanol/Glacial Acetic Acid): Ethanol is a polar protic solvent that effectively dissolves the reactants and facilitates the reaction.[9] The addition of a catalytic amount of glacial acetic acid is often employed to protonate the ketone's carbonyl oxygen, increasing its electrophilicity and accelerating the initial nucleophilic attack by hydrazine.

  • Reactant (Hydrazine Hydrate): Hydrazine hydrate is the most common and cost-effective source of hydrazine for this transformation.[3] An excess is often used to ensure complete conversion of the keto acid.

  • Temperature (Reflux): The reaction requires heat to overcome the activation energy for both the initial condensation and the subsequent intramolecular cyclization and dehydration steps.[6]

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1.0 eq) and ethanol (10-15 mL per gram of keto acid).

  • Reagent Addition: While stirring, add hydrazine hydrate (80% solution, 1.5-2.0 eq) to the suspension. If desired, add glacial acetic acid (0.1 eq) as a catalyst.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 78-80°C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl Acetate/Hexane 1:1).

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Purification: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with cold ethanol to remove any unreacted starting materials or soluble impurities.

  • Drying: Dry the purified product, 6-(4-tert-butylphenyl)-4,5-dihydropyridazin-3(2H)-one, under vacuum to a constant weight. The product is typically a white or off-white crystalline solid.

Experimental Protocol 2: Aromatization to 6-(4-tert-Butylphenyl)-3(2H)-pyridazinone

Many biologically active pyridazinones feature an aromatic core, which can be achieved by the dehydrogenation of the dihydropyridazinone intermediate.[3]

Rationale Behind Experimental Choices:

  • Dehydrogenating Agent (Bromine in Acetic Acid): This is a classic and effective method for the aromatization of dihydropyridazinones. Bromine acts as the oxidizing agent, and acetic acid serves as both the solvent and a catalyst.[9]

Step-by-Step Methodology:

  • Reaction Setup: In a three-necked flask equipped with a dropping funnel, condenser, and stirrer, dissolve the 6-(4-tert-butylphenyl)-4,5-dihydropyridazin-3(2H)-one (1.0 eq) from Protocol 1 in glacial acetic acid.

  • Reagent Addition: Slowly add a solution of bromine (1.1 eq) in glacial acetic acid dropwise to the reaction mixture at room temperature with vigorous stirring. A slight exotherm may be observed.

  • Reaction Execution: After the addition is complete, heat the mixture to 60-70°C for 2-3 hours. Monitor the reaction's completion by TLC.

  • Work-up and Isolation: Cool the reaction mixture and pour it into a beaker containing ice water. The product will precipitate out of the solution.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with water to remove acetic acid and any remaining bromine, and then wash with a dilute sodium thiosulfate solution to quench any excess bromine.

  • Drying and Recrystallization: Dry the crude product. For higher purity, recrystallize the solid from a suitable solvent such as ethanol or an ethanol/water mixture.

Data Summary

The following table summarizes typical reaction parameters for the synthesis of pyridazinone derivatives from this compound.

ProductReagentsSolventTemp.Time (h)Typical Yield (%)
6-(4-tert-butylphenyl)-4,5-dihydropyridazin-3(2H)-oneHydrazine HydrateEthanol / Acetic AcidReflux4-685-95%
6-(4-tert-butylphenyl)-3(2H)-pyridazinoneBromineGlacial Acetic Acid60-70°C2-370-85%

Synthetic Workflow Visualization

The overall synthetic pathway from the starting γ-keto acid to the final aromatic pyridazinone is a robust and high-yielding process.

Synthetic Workflow Start 5-(4-tert-Butylphenyl) -5-oxovaleric Acid Step1 Protocol 1: Cyclocondensation Start->Step1 Intermediate 6-(4-tert-butylphenyl)-4,5-dihydro -pyridazin-3(2H)-one Step1->Intermediate w/ Hydrazine Step2 Protocol 2: Aromatization Intermediate->Step2 FinalProduct 6-(4-tert-butylphenyl) -3(2H)-pyridazinone Step2->FinalProduct w/ Bromine Application Bioactive Scaffold for Drug Discovery FinalProduct->Application

Caption: Overall synthetic workflow.

Conclusion and Future Outlook

This compound stands out as a highly valuable and efficient starting material for constructing pyridazinone-based heterocyclic systems. The protocols described herein are robust, scalable, and rely on well-understood chemical principles. The resulting 6-(4-tert-butylphenyl)-pyridazinone core serves as a key intermediate for further functionalization, enabling the exploration of vast chemical space in the search for new therapeutic agents.[10] Researchers in drug development can leverage this synthon to rapidly generate libraries of novel compounds for screening against a multitude of biological targets, from phosphodiesterases to kinases, underscoring its continued importance in modern medicinal chemistry.[4][11]

References

  • Guerrini, G., et al. (2023). Synthesis of Heteroaromatic Compounds. MDPI. Available at: [Link]

  • Bentham Science Publishers. (n.d.). Synthesis of Novel 3-(4-tert-Butylphenyl)-5-Cylopropyl-4H-1,2,4-Triazole Derivatives with Antioxidative and Antimicrobial Activities. Available at: [Link]

  • Giraud, F., et al. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Medicinal Chemistry, 12(3), 422-431. Available at: [Link]

  • J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Available at: [Link]

  • Hafez, H. N., & El-Gazzar, A. R. B. A. (2017). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of the Serbian Chemical Society, 82(1), 1-27. Available at: [Link]

  • Akhtar, M. J., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules, 24(18), 3390. Available at: [Link]

  • MDPI. (n.d.). 5-Nitrofuran-Tagged Oxazolyl Pyrazolopiperidines: Synthesis and Activity against ESKAPE Pathogens. Available at: [Link]

  • El-Gazzar, A. R. B. A., et al. (2022). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Journal of the Iranian Chemical Society, 19(1), 1-22. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. Scientific Reports, 13(1), 10709. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2023). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Advances, 13(33), 23145-23164. Available at: [Link]

  • Iovu, M. S. (2023). Advances in the Synthesis of Heterocyclic Compounds and Their Applications. Molecules, 28(12), 4793. Available at: [Link]

  • Matyus, P. (2014). Synthesis and chemistry of pyridazin-3(2H)-ones. In Targets in Heterocyclic Systems (Vol. 18, pp. 240-279). Italian Chemical Society. Available at: [Link]

  • Wikipedia. (n.d.). Paal–Knorr synthesis. Available at: [Link]

  • ResearchGate. (n.d.). Construction of Some Pyridazine Derivatives and their Annelated Ring Systems from Keto Acids. Available at: [Link]

  • Tyihák, E., et al. (2001). The hydrazine derivative aminoguanidine inhibits the reaction of tetrahydrofolic acid with hydroxymethylarginine biomolecule. Acta Biologica Hungarica, 52(2-3), 229-239. Available at: [Link]

  • Indo Global Journal of Pharmaceutical Sciences. (2011). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Available at: [Link]

  • International Journal of Pharmaceutical and Clinical Research. (2016). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. Available at: [Link]

  • YouTube. (2019). synthesis of pyrazoles. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of 5-(4-tert-Butylphenyl)-5-oxovaleric acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 5-(4-tert-Butylphenyl)-5-oxovaleric acid. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of this compound, ensuring you achieve the desired purity for your downstream applications.

Introduction to Purification Challenges

This compound is typically synthesized via a Friedel-Crafts acylation of tert-butylbenzene with glutaric anhydride. While this method is effective, the crude product is often contaminated with byproducts and unreacted starting materials. Effective purification is therefore a critical step to ensure the integrity of subsequent experiments and the quality of the final product. The primary purification methods employed are recrystallization, acid-base extraction, and column chromatography. This guide will walk you through troubleshooting common issues associated with these techniques.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude this compound?

A1: The primary impurities often originate from the Friedel-Crafts acylation synthesis. These can include:

  • Unreacted Starting Materials: Residual tert-butylbenzene and glutaric acid (from the hydrolysis of glutaric anhydride).

  • Polysubstituted Byproducts: Di-acylated tert-butylbenzene, where the aromatic ring has reacted with two molecules of the acylating agent.

  • Positional Isomers: Acylation can sometimes occur at the ortho or meta positions of the tert-butyl group, although the para substituted product is sterically and electronically favored.[1]

  • Residual Catalyst: Lewis acids such as aluminum chloride (AlCl₃) used in the reaction.[1]

  • Solvent Residues: Solvents used in the synthesis and initial work-up steps.

Q2: What is the first purification step I should consider for my crude product?

A2: An initial acid-base extraction is a highly effective first step to separate the acidic product from neutral and some basic impurities.[2][3][4] By dissolving the crude mixture in an organic solvent and washing with an aqueous base (like sodium bicarbonate), the carboxylic acid will be deprotonated to its water-soluble salt form and move to the aqueous layer. Neutral impurities, such as unreacted tert-butylbenzene, will remain in the organic layer. The aqueous layer can then be acidified to precipitate the purified carboxylic acid.[3][4]

Q3: How do I choose an appropriate recrystallization solvent?

A3: The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[5] For this compound, a good starting point is to test solvent systems like ethanol/water, ethyl acetate/hexane, or toluene. A general approach is to dissolve the crude solid in a minimum amount of a hot solvent in which it is soluble, and then add a co-solvent in which it is less soluble until the solution becomes slightly cloudy. Reheating to get a clear solution and then allowing it to cool slowly should yield crystals.[6]

Q4: When is column chromatography necessary?

A4: If recrystallization and acid-base extraction fail to remove closely related impurities, such as positional isomers or byproducts with similar polarities, column chromatography is the recommended next step.[1] It offers a higher degree of separation based on the differential adsorption of compounds to the stationary phase.

Troubleshooting Guides

Recrystallization Issues
Problem Potential Cause Troubleshooting Steps
Oiling Out The boiling point of the solvent may be higher than the melting point of your compound, or the solution is too concentrated.[1]1. Add a small amount of additional hot solvent to dissolve the oil. 2. Ensure a slow cooling rate to allow for proper crystal lattice formation. 3. Consider a solvent system with a lower boiling point.
No Crystal Formation The solution may not be sufficiently saturated, or nucleation has not been initiated.1. Try scratching the inside of the flask with a glass rod to create nucleation sites. 2. Add a seed crystal of the pure compound. 3. If the solution is too dilute, evaporate some of the solvent and allow it to cool again.
Rapid Crystallization Cooling is occurring too quickly, which can trap impurities within the crystal lattice.[7]1. Re-dissolve the solid by heating. 2. Add a slight excess of the hot solvent. 3. Insulate the flask to ensure slow cooling.
Low Recovery Too much solvent was used, or the compound has significant solubility in the cold solvent.1. Concentrate the mother liquor and cool it to obtain a second crop of crystals. 2. Ensure the crystals are washed with a minimal amount of ice-cold solvent during filtration.
Acid-Base Extraction Workflow

AcidBaseExtraction crude Crude Product in Organic Solvent (e.g., Ether) sep_funnel Separatory Funnel crude->sep_funnel shake Shake & Vent sep_funnel->shake add_base Add Aqueous Base (e.g., NaHCO3 soln) add_base->sep_funnel separate Separate Layers shake->separate org_layer Organic Layer: Neutral Impurities (e.g., unreacted t-butylbenzene) separate->org_layer Top Layer aq_layer Aqueous Layer: Carboxylate Salt of Product separate->aq_layer Bottom Layer wash_org Wash with Brine, Dry (e.g., MgSO4), Evaporate org_layer->wash_org acidify_aq Acidify with HCl until pH < 2 aq_layer->acidify_aq discard_org Discard/Analyze Neutral Impurities wash_org->discard_org precipitate Precipitation of Purified Product acidify_aq->precipitate filter Filter & Wash with Cold Water precipitate->filter pure_product Pure 5-(4-tert-Butylphenyl) -5-oxovaleric acid filter->pure_product

Column Chromatography Troubleshooting
Problem Potential Cause Troubleshooting Steps
Poor Separation Incorrect solvent system (eluent).1. Use Thin Layer Chromatography (TLC) to screen for an optimal solvent system that gives good separation (Rf value of the product around 0.3-0.4). 2. A common eluent system for compounds of this polarity is a mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity.
Band Tailing The compound may be too acidic for the silica gel, or the column is overloaded.1. Add a small amount of acetic acid (e.g., 0.5-1%) to the eluent to suppress the ionization of the carboxylic acid group. 2. Ensure the amount of crude material is not more than 5-10% of the weight of the silica gel.
Cracked Column Bed Improper packing of the silica gel.1. Ensure the silica gel is packed as a uniform slurry and not allowed to run dry. 2. Gently tap the column during packing to ensure an even bed.
Co-elution of Impurities Impurities have very similar polarity to the product.1. Use a shallower solvent gradient to improve resolution. 2. Consider using a different stationary phase (e.g., alumina) if silica gel is ineffective.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of your crude product. Add a few drops of a test solvent. If it dissolves at room temperature, the solvent is not suitable. If it doesn't dissolve, heat the test tube. If it dissolves when hot but recrystallizes upon cooling, you have found a potential solvent. Test various solvents and solvent mixtures (e.g., ethanol, water, ethyl acetate, hexane, toluene).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote further crystallization, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup from CO₂ evolution.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times.

  • Combine Aqueous Layers: Combine all the aqueous extracts.

  • Precipitation: Cool the combined aqueous layer in an ice bath and slowly add concentrated hydrochloric acid (HCl) with stirring until the solution is acidic (pH ~2), and a precipitate forms.

  • Isolation: Collect the precipitated this compound by vacuum filtration.

  • Washing and Drying: Wash the solid with a small amount of cold water and dry it thoroughly.

Data Presentation

Solvent Selection for Recrystallization
Solvent/Mixture Solubility (Cold) Solubility (Hot) Crystal Formation on Cooling Recommendation
WaterInsolubleSparingly SolubleSlow, small needlesPossible, but may require large volumes.
EthanolSolubleVery SolublePoor recoveryGood for dissolving, use in a mixed solvent system.
HexaneInsolubleSparingly SolubleGoodGood co-solvent with a more polar solvent.
Ethyl AcetateSparingly SolubleSolubleGoodA promising single or mixed solvent.
TolueneSparingly SolubleSolubleGoodA good candidate for recrystallization.
Ethanol/Water Sparingly Soluble Soluble Good, well-formed crystals Recommended Starting System
Ethyl Acetate/Hexane Sparingly Soluble Soluble Good, well-formed crystals Recommended Starting System

Note: This table provides a general guideline. Experimental verification is essential.

Purification Strategy Decision Tree

PurificationStrategy start Crude Product acid_base Perform Acid-Base Extraction? start->acid_base recrystallize Recrystallize? acid_base->recrystallize Yes (Recommended First Step) acid_base->recrystallize No column Column Chromatography? recrystallize->column No analyze Analyze Purity (TLC, HPLC, NMR) recrystallize->analyze Yes pure Pure Product column->pure No (Purity Acceptable) column->analyze Yes analyze->column Purity Not Acceptable analyze->pure Purity Acceptable

References

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Chemistry LibreTexts. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • Wikipedia. (n.d.). Acid–base extraction. [Link]

  • Palladium-catalyzed enantioselective decarboxylative allylic alkylation of α-benzyl cyanoacetates: access to chiral acyclic quaternary carbon stereocenters - Supporting Information. (n.d.). [Link]

  • Acid-Base Extraction. (n.d.). [Link]

  • Kirk-Othmer Encyclopedia of Chemical Technology. (n.d.). Friedel-Crafts Reactions. [Link]

  • Ghosh, A., et al. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of tert-butyl 4-[4-(difluoromethoxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 7), 653–658. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • PubMed Central. (n.d.). Total Synthesis of Aporphine Alkaloids via Photocatalytic Oxidative Phenol Coupling and Biological Evaluation at the Serotonin 5-HT2 and Adrenergic α1A Receptors. [Link]

  • Recrystallization. (n.d.). [Link]

  • Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. (n.d.). [Link]

  • Recrystallization-1.pdf. (n.d.). [Link]

  • Biosciences Biotechnology Research Asia. (2025). Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L. Leaves by Column Chromatography and GC-MS Analysis. [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. [Link]

  • Recrystallization. (n.d.). [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • ResearchGate. (n.d.). The HPLC analysis of process materials of semi-synthetic penicillins. [Link]

  • rac-1-(4-tert-Butylphenyl)-5-ethyl-4-ferrocenyl-5-hydroxy-1H-pyrrol-2(5H)-one. (n.d.). [Link]

  • The Royal Society of Chemistry. (2023). Scale-up Preparation, Column Chromatography-Free Purification of Protected Carbonyl Containing Biomass Molecules and Their Deriv. [Link]

  • Oakwood Chemical. (n.d.). This compound. [Link]

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Technical Support Center: Troubleshooting Low Yield in Friedel-Crafts Acylation of Substituted Phenols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Friedel-Crafts acylation of substituted phenols. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental reaction. As Senior Application Scientists, we have compiled field-proven insights and scientifically-grounded advice to help you troubleshoot low yields and optimize your reaction outcomes.

Introduction: The Challenge of Acylating Phenols

The direct Friedel-Crafts acylation of phenols presents a unique set of challenges not typically encountered with other aromatic substrates. The hydroxyl group, being a strong Lewis base, readily complexes with the Lewis acid catalyst (e.g., AlCl₃). This interaction can lead to several complications, including catalyst deactivation, preferential O-acylation over the desired C-acylation, and subsequent Fries rearrangement, all of which can contribute to low yields of the target hydroxyaryl ketone.[1][2] This guide will dissect these issues and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my Friedel-Crafts acylation of a substituted phenol failing or giving a very low yield?

A1: The primary reason for low yields is the interaction between the phenolic hydroxyl group and the Lewis acid catalyst.[2][3] The lone pair of electrons on the oxygen atom coordinates with the Lewis acid, deactivating it.[1][2] This necessitates the use of a stoichiometric amount or even an excess of the catalyst.[4][5] Furthermore, this complexation can favor O-acylation, forming a phenyl ester, which may or may not rearrange to the desired C-acylated product under the reaction conditions.[1][6]

Q2: What is the difference between C-acylation and O-acylation in the context of phenols?

A2:

  • C-acylation (Friedel-Crafts acylation): The acyl group is attached to a carbon atom on the aromatic ring, forming a hydroxyaryl ketone. This is an electrophilic aromatic substitution reaction.

  • O-acylation (Esterification): The acyl group is attached to the oxygen atom of the hydroxyl group, forming a phenyl ester.[2]

Phenols are bidentate nucleophiles, meaning they can react at either the ring carbon or the hydroxyl oxygen.[2]

Q3: What is the Fries rearrangement and how does it affect my reaction?

A3: The Fries rearrangement is the conversion of a phenyl ester (the O-acylated product) to a hydroxyaryl ketone (the C-acylated product) in the presence of a Lewis acid or Brønsted acid catalyst.[1][5] This can be an intended reaction pathway or an undesired side reaction. The ratio of ortho to para isomers formed during the rearrangement is often temperature-dependent.[5]

Troubleshooting Guide: Specific Issues and Solutions

This section provides a deeper dive into specific experimental problems you might encounter.

Issue 1: Predominant Formation of O-Acylated Product (Phenyl Ester)

Q: My reaction mixture shows a high conversion to the phenyl ester instead of the desired hydroxyaryl ketone. How can I favor C-acylation?

A: This is a common issue stemming from the high nucleophilicity of the phenolic oxygen. Here are several strategies to promote C-acylation:

  • Increase Catalyst Stoichiometry: Using an excess of a strong Lewis acid like AlCl₃ can promote the Fries rearrangement of the initially formed O-acyl product to the C-acyl product.[1][5] The catalyst complexes with the ester, facilitating the acyl group's migration to the ring.

  • Elevate Reaction Temperature: Higher temperatures generally favor the thermodynamically more stable C-acylated product via the Fries rearrangement. However, this may also lead to the formation of undesired side products. Careful temperature screening is recommended.

  • Protect the Hydroxyl Group: A more robust solution is to protect the hydroxyl group before acylation. Converting the phenol to a silyl ether is an effective strategy.[7] The silyl group is stable under the Friedel-Crafts conditions and can be easily removed during the aqueous work-up, directly yielding the C-acylated phenol.[7]

    Workflow for Silyl Protection Strategy

    G cluster_0 Protection & Acylation Workflow phenol Substituted Phenol silyl_ether O-Silyl Protected Phenol phenol->silyl_ether Silylation (e.g., TMSCl, Pyridine) acylated_silyl_ether C-Acylated Silyl Ether silyl_ether->acylated_silyl_ether Friedel-Crafts Acylation (RCOCl, Lewis Acid) product Hydroxyaryl Ketone (Product) acylated_silyl_ether->product Aqueous Work-up (Deprotection)

Issue 2: Low Yield with No Major Byproducts Detected

Q: My starting material is consumed, but the yield of the desired product is low, and I don't see significant amounts of other products by TLC or LC-MS. What could be happening?

A: This scenario often points to issues with the work-up procedure or product stability.

  • Catalyst Complexation with the Product: The product, a hydroxyaryl ketone, can form a stable complex with the Lewis acid catalyst. [4]This complex may not be fully hydrolyzed during the work-up, leading to loss of product in the aqueous layer or as an insoluble solid.

    Troubleshooting Steps:

    • Vigorous Hydrolysis: Ensure the reaction mixture is quenched by slowly and carefully adding it to a mixture of ice and concentrated acid (e.g., HCl). [8]This will hydrolyze the aluminum salts and break up the product-catalyst complex.

    • Extended Extraction: After quenching, perform a thorough extraction with an appropriate organic solvent. Sometimes, multiple extractions are necessary to recover all the product.

  • Substrate/Product Volatility: If your starting material or product is volatile, you may be losing it during solvent removal (e.g., rotary evaporation). Check the boiling points and consider using a gentler solvent removal method if necessary.

Issue 3: Formation of a Mixture of ortho and para Isomers

Q: My reaction produces a mixture of ortho- and para-hydroxyaryl ketones, and I need to improve the selectivity for one isomer. How can I control the regioselectivity?

A: The ratio of ortho to para isomers is influenced by both steric and electronic factors, as well as the reaction conditions.

  • Temperature Control: In the Fries rearrangement, lower temperatures often favor the formation of the para isomer, while higher temperatures can lead to an increase in the ortho isomer. [6]

  • Choice of Lewis Acid: The size and nature of the Lewis acid can influence the regioselectivity. Bulky Lewis acids may sterically hinder attack at the ortho position, favoring the para product.

  • Solvent Effects: The polarity of the solvent can affect the transition state energies for ortho and para attack, thereby influencing the isomer ratio. Experimenting with different solvents, such as nitrobenzene or carbon disulfide, can be beneficial. [7] Table 1: Influence of Reaction Conditions on Isomer Distribution in Fries Rearrangement

ConditionEffect on ortho/para RatioRationale
Low Temperature Favors para isomerThermodynamic control
High Temperature Favors ortho isomerKinetic control
Bulky Lewis Acid May favor para isomerSteric hindrance at the ortho position
Polar Solvent Can influence isomer ratioDifferential solvation of transition states
Issue 4: Reaction Fails with Electron-Deficient Phenols

Q: I am trying to acylate a phenol with a strongly electron-withdrawing substituent (e.g., -NO₂), and the reaction is not proceeding. What is the issue?

A: Friedel-Crafts reactions, in general, are not effective on strongly deactivated aromatic rings. [9][10]The electron-withdrawing group reduces the nucleophilicity of the aromatic ring to a point where it does not readily attack the acylium ion electrophile.

Alternative Approaches:

  • Nucleophilic Aromatic Substitution (SNAr): If the ring is sufficiently activated towards nucleophilic attack (e.g., with nitro groups ortho and/or para to a leaving group), consider a different synthetic route.

  • Metal-Catalyzed Cross-Coupling: Reactions like the Suzuki or Stille coupling can be used to form the desired C-C bond under different mechanistic pathways.

Key Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Acylation of a Silyl-Protected Phenol

This protocol is a general guideline and may require optimization for specific substrates.

  • Protection of the Phenol:

    • Dissolve the substituted phenol (1.0 eq) in anhydrous pyridine or dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Add trimethylsilyl chloride (TMSCl) (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete conversion.

    • Perform an aqueous work-up to isolate the crude O-silylated phenol, which can often be used in the next step without further purification. [7]

  • Friedel-Crafts Acylation:

    • Suspend anhydrous aluminum chloride (AlCl₃) (1.2 eq) in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (N₂ or Ar). [8] * Cool the suspension to 0 °C.

    • In a separate flask, dissolve the acyl chloride (1.1 eq) in the anhydrous solvent.

    • Add the acyl chloride solution dropwise to the AlCl₃ suspension to form the acylium ion complex.

    • Add the O-silylated phenol (1.0 eq), dissolved in the anhydrous solvent, dropwise to the reaction mixture at 0 °C.

    • Monitor the reaction by TLC. The reaction time can vary from a few minutes to several hours. [7]

  • Work-up and Deprotection:

    • Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl. [7][8] * Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with the organic solvent (e.g., dichloromethane). [8] * Combine the organic layers and wash with saturated sodium bicarbonate solution and then brine. [8] * Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude hydroxyaryl ketone.

    • Purify the product by column chromatography, recrystallization, or distillation.

Protocol 2: Fries Rearrangement of a Phenyl Ester
  • Reaction Setup:

    • Add the phenyl ester (1.0 eq) to a flask equipped with a stir bar and under an inert atmosphere.

    • Add a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane).

    • Cool the mixture to the desired temperature (e.g., 0 °C for para-selectivity).

    • Add the Lewis acid (e.g., AlCl₃) (1.1 - 2.0 eq) portion-wise, controlling the exotherm.

    • Stir the reaction at the chosen temperature, monitoring its progress by TLC.

  • Work-up:

    • Follow the same work-up procedure as described in Protocol 1 (Step 3) to hydrolyze the catalyst and isolate the product.

Decision-Making Flowchart for Troubleshooting

G start Low Yield in Phenol Acylation check_main_product What is the main product observed? start->check_main_product o_acylation O-Acylated Product (Ester) check_main_product->o_acylation Ester c_acylation C-Acylated Product (Ketone) check_main_product->c_acylation Ketone no_reaction Starting Material Unchanged check_main_product->no_reaction No Reaction o_acylation_sol Promote Fries Rearrangement (Higher Temp.) OR Protect -OH group before acylation o_acylation->o_acylation_sol c_acylation_sol Check work-up for product-catalyst complexation. Ensure complete hydrolysis. c_acylation->c_acylation_sol no_reaction_sol Increase catalyst amount. Check for deactivating groups on the ring. no_reaction->no_reaction_sol

Caption: Troubleshooting flowchart for low yield.

References

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Google Patents. (n.d.). US3985783A - Process for ring acylation of phenols.
  • ResearchGate. (2019, May 17). Acylation of Phenols, Alcohols, Thiols, Amines and Aldehydes Using Sulfonic Acid Functionalized Hyper-Cross-Linked Poly(2-naphthol) as a Solid Acid Catalyst. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Reddit. (2022, February 1). Procedure for Friedel-Crafts Acylation of Phenol. Retrieved from [Link]

  • YouTube. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, May 16). Friedel–Crafts reaction of phenol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved from [Link]

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Removal of unreacted starting materials from 5-(4-tert-Butylphenyl)-5-oxovaleric acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the removal of unreacted starting materials from 5-(4-tert-Butylphenyl)-5-oxovaleric acid. The guidance herein is structured to explain the fundamental chemical principles behind each purification step, ensuring a robust understanding and successful experimental outcomes.

Introduction to the Purification Challenge

This compound is commonly synthesized via a Friedel-Crafts acylation reaction between tert-butylbenzene and succinic anhydride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).[1] This synthetic route, while effective, often results in a crude product contaminated with unreacted starting materials and byproducts. The primary purification challenge lies in efficiently separating the desired keto-acid product from the nonpolar tert-butylbenzene and the potentially hydrolyzed succinic anhydride (succinic acid).

This guide will address these specific separation challenges through detailed protocols and troubleshooting for acid-base extraction, recrystallization, and column chromatography.

Understanding the Components: A Comparative Analysis

A successful purification strategy is built upon the differential physical and chemical properties of the components in the reaction mixture.

CompoundStructureMolar Mass ( g/mol )Boiling Point (°C)Melting Point (°C)Acidity (pKa)Solubility
This compound C₁₅H₂₀O₃248.32Decomposes~125-130~4-5 (estimated)Soluble in many organic solvents, insoluble in cold water. Soluble in aqueous base.
tert-Butylbenzene C₁₀H₁₄134.22169-58N/A (Neutral)Insoluble in water, soluble in nonpolar organic solvents.[2]
Succinic Anhydride C₄H₄O₃100.07261119-121N/A (hydrolyzes)Reacts with water to form succinic acid. Soluble in some organic solvents.
Succinic Acid C₄H₆O₄118.09235185-190pKa₁ ≈ 4.2, pKa₂ ≈ 5.6Soluble in water, slightly soluble in ethanol, very slightly soluble in diethyl ether and chloroform.
Aluminum Chloride (catalyst) AlCl₃133.34180 (sublimes)192.6N/A (Lewis Acid)Reacts violently with water.[3]

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My crude product is an oily solid. How do I remove the unreacted tert-butylbenzene?

Answer: The oily consistency is likely due to residual tert-butylbenzene. The most effective method to remove this nonpolar impurity is through a well-designed acid-base extraction. This technique exploits the acidic nature of your carboxylic acid product, converting it into a water-soluble salt, while the neutral tert-butylbenzene remains in the organic phase.

Causality: The carboxylic acid group on this compound is readily deprotonated by a mild base (e.g., sodium bicarbonate) to form a sodium carboxylate salt. This ionic salt is highly soluble in the aqueous phase. In contrast, tert-butylbenzene is a neutral hydrocarbon and has negligible solubility in water, preferring to stay in a nonpolar organic solvent like diethyl ether or dichloromethane.[4][5]

start Crude Reaction Mixture (Product, tert-Butylbenzene, Succinic Acid) dissolve Dissolve in Diethyl Ether start->dissolve extract Extract with aq. NaHCO₃ Solution dissolve->extract separate Separate Layers in Separatory Funnel extract->separate organic_layer Organic Layer: tert-Butylbenzene separate->organic_layer Top Layer aqueous_layer Aqueous Layer: Sodium 5-(4-tert-butylphenyl)-5-oxovalerate Sodium Succinate separate->aqueous_layer Bottom Layer wash_org Wash with Brine, Dry (Na₂SO₄), Evaporate Solvent organic_layer->wash_org acidify Acidify with HCl (aq) to pH ~2 aqueous_layer->acidify recover_tbu Recovered tert-Butylbenzene wash_org->recover_tbu precipitate Precipitate Forms acidify->precipitate filter Filter and Wash with Cold Water precipitate->filter dry Dry the Solid Product filter->dry product Pure this compound dry->product

Caption: Acid-Base Extraction Workflow for Purification.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as diethyl ether or ethyl acetate (approx. 10-20 mL per gram of crude material).

  • Transfer: Transfer the solution to a separatory funnel.

  • Extraction: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Expert Insight: A weak base like NaHCO₃ is preferred over a strong base like NaOH. It is sufficiently basic to deprotonate the carboxylic acid product and any residual succinic acid but is less likely to cause unwanted side reactions.

  • Mixing & Venting: Stopper the funnel and shake gently, inverting the funnel and frequently venting to release the pressure from the evolved CO₂ gas.

  • Separation: Allow the layers to separate fully. The aqueous layer will contain the sodium salt of your product and succinic acid. The organic layer will contain the unreacted tert-butylbenzene.

  • Isolation: Drain the lower aqueous layer into a clean flask. For a thorough extraction, repeat steps 3-5 with a fresh portion of NaHCO₃ solution and combine the aqueous layers.

  • Re-precipitation: Cool the combined aqueous layers in an ice bath and slowly acidify by adding concentrated hydrochloric acid (HCl) dropwise with stirring until the pH is approximately 2. Your product will precipitate as a solid.

  • Collection: Collect the solid product by vacuum filtration, wash the filter cake with cold deionized water to remove inorganic salts, and dry thoroughly.

FAQ 2: After the basic wash, my product won't crystallize from the acidified aqueous solution. What's wrong?

Answer: This issue can arise from several factors. The product might be too soluble in the final aqueous solution, or impurities might be inhibiting crystallization.

Troubleshooting Steps:

  • Ensure Complete Acidification: Check the pH of the solution with pH paper. You need to be at a pH of 2 or lower to ensure the carboxylate salt is fully protonated back to the less water-soluble carboxylic acid.

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the liquid. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure product from a previous batch, add a tiny crystal to the solution to act as a seed.

  • Reduce Volume/Increase Concentration: If the product is too dilute, you may need to extract it back into an organic solvent. Add a fresh portion of diethyl ether or ethyl acetate to the acidified aqueous solution, shake in a separatory funnel, and separate the layers. The product will now be in the organic layer. Dry the organic layer with an anhydrous salt (like Na₂SO₄), filter, and evaporate the solvent to obtain the crude solid, which can then be recrystallized.

FAQ 3: My product is a solid, but the melting point is low and broad. How can I improve its purity?

Answer: A low and broad melting point is a classic indicator of impurities. After the initial acid-base extraction, recrystallization is an excellent second step to achieve high purity. This technique relies on the principle that the desired compound is highly soluble in a hot solvent but poorly soluble in the same solvent when cold, while impurities remain soluble at cold temperatures.

The ideal recrystallization solvent will dissolve the compound when hot but not when cold. For carboxylic acids, alcoholic solvents or mixtures containing them are often effective.[6]

Solvent SystemRationale
Ethanol/Water The product should be soluble in hot ethanol. Water can then be added dropwise to the hot solution until it becomes slightly cloudy (the saturation point). Upon slow cooling, pure crystals should form.
Toluene An aromatic solvent that may provide good solubility at high temperatures and lower solubility at room temperature.
Hexane/Ethyl Acetate Start by dissolving the compound in a minimal amount of hot ethyl acetate. Then, slowly add the less polar hexane until the solution turns turbid. Reheat to clarify and then allow to cool slowly.[7]
  • Solvent Addition: In an Erlenmeyer flask, add a small amount of the chosen solvent to your crude solid.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add more solvent in small portions until the solid just dissolves. Avoid adding excess solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities (like dust or inorganic salts), perform a hot gravity filtration to remove them.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals completely. A sharp melting point close to the literature value indicates high purity.

FAQ 4: I still have impurities after extraction and recrystallization. Is column chromatography a viable option?

Answer: Yes, column chromatography is a powerful technique for separating compounds with different polarities.[8] Since your product, this compound, is significantly more polar than tert-butylbenzene due to the ketone and carboxylic acid groups, they can be easily separated on a silica gel column.

Causality: Silica gel is a polar stationary phase. Nonpolar compounds like tert-butylbenzene have weak interactions with the silica and will elute quickly with a nonpolar mobile phase (eluent). More polar compounds, like your product, will adsorb more strongly to the silica and require a more polar eluent to be displaced and move down the column. Carboxylic acids often streak on silica gel, so adding a small amount of acetic acid to the eluent can improve the separation.

start Crude Product prepare_column Pack Silica Gel Column with Hexane start->prepare_column load_sample Load Sample onto Column prepare_column->load_sample elute1 Elute with Hexane (or Hexane/Ethyl Acetate 9:1) load_sample->elute1 collect1 Collect Fractions 1: tert-Butylbenzene elute1->collect1 elute2 Increase Polarity: Elute with Hexane/Ethyl Acetate (+ 0.5% Acetic Acid) collect1->elute2 collect2 Collect Fractions 2: Desired Product elute2->collect2 analyze Analyze Fractions by TLC collect2->analyze combine_evap Combine Pure Fractions and Evaporate Solvent analyze->combine_evap product Purified Product combine_evap->product

Caption: General Workflow for Column Chromatography Purification.

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. The desired product should have an Rf value of approximately 0.3.

  • Column Packing: Pack a glass column with silica gel using a slurry method with a nonpolar solvent like hexane.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane, adsorb it onto a small amount of silica gel, and carefully load it onto the top of the column.

  • Elution:

    • Begin eluting with a nonpolar solvent system (e.g., 100% hexane or 9:1 hexane:ethyl acetate) to wash off the nonpolar tert-butylbenzene.

    • Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate) to elute your more polar product. Adding ~0.5% acetic acid to the eluent can help prevent tailing of the carboxylic acid on the column.

  • Fraction Collection: Collect the eluting solvent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Safety & Disposal

  • tert-Butylbenzene: Flammable liquid and vapor. Causes skin and serious eye irritation.[2][9] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

  • Succinic Anhydride: Harmful if swallowed. Causes severe skin burns and eye damage. May cause allergy or asthma symptoms or breathing difficulties if inhaled.[10] Handle with care, avoiding dust inhalation.

  • Aluminum Chloride: Reacts violently with water, releasing heat and toxic hydrogen chloride gas.[3][11] Quenching of the reaction and disposal of residual AlCl₃ must be done cautiously, for example, by slowly adding the reaction mixture to ice.[12] Dispose of as hazardous waste according to institutional guidelines.[11][13]

References

  • Al-Rimawi, F. (2014). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. Journal of Chromatographic Science, 52(8), 838-843. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, April 12). Safe and responsible disposal of aluminum chloride? Retrieved from [Link]

  • Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Liquid/liquid Extraction. Retrieved from [Link]

  • Quora. (2017, May 13). When using succinic anhydride in a reaction, the unreacted anhydride turns to succinic acid. Is there a way to remove the acid from the product? Retrieved from [Link]

  • Opuwari, M., & Ikiensikimama, S. S. (2019). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). International Journal of Environmental Analytical Chemistry, 101(12), 2217-2227. [Link]

  • Nichols, L. (2022, April 7). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Retrieved from [Link]

  • Google Patents. (n.d.). US20030208068A1 - Convergent synthesis of alpha-aryl-beta-ketonitriles.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Aluminum Chloride. Retrieved from [Link]

  • MDPI. (2023, August 24). Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies. Retrieved from [Link]

  • University of Calgary. (n.d.). Column chromatography. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Aluminium chloride. Retrieved from [Link]

  • University of Massachusetts. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrolytic cleavage of succinic anhydride via ring opening and formation of succinic acid. Retrieved from [Link]

  • Organic Chemistry Lab Videos. (2020, October 20). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization [Video]. YouTube. [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • PubChem. (n.d.). Pentanedioic acid, (2,4-di-t-butylphenyl) mono-ester. Retrieved from [Link]

  • Miller, S. J., et al. (2012). Synthesis of Complex Tertiary Glycolates by Enantioconvergent Arylation of Stereochemically Labile α-Keto Esters. Journal of the American Chemical Society, 134(42), 17508–17511. [Link]

  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: n-Dodecenyl succinic anhydride. Retrieved from [Link]

  • Redox. (2022, September 6). Safety Data Sheet Aluminium Chloride. Retrieved from [Link]

  • Reddit. (2024, January 13). What's the best solvent to remove these crystals and recrystallize it? Retrieved from [Link]

  • Loba Chemie. (2016, May 12). tert-BUTYL BENZENE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Anything Science. (2017, March 1). Anhydride Hydrolysis [Video]. YouTube. [Link]

  • University of Texas at Dallas. (n.d.). SEPARATION OF ACIDIC AND NEUTRAL SUBSTANCES. Retrieved from [Link]

  • Lab Alley. (n.d.). Safety Data Sheet: Aluminum Chloride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Reddit. (2016, November 8). Column chromatography of carboxylic acids? Retrieved from [Link]

  • PubChem. (n.d.). 5-(Tert-butoxy)-5-oxopentanoic acid. Retrieved from [Link]

  • Quora. (2022, December 2). What is the process of removing the acid from succinic anhydride? Retrieved from [Link]

  • Pearson. (n.d.). Propose a mechanism for the formation of succinic anhydride from... Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2022, June 30). 4-tert-butylphenol and 4-tert-pentylphenol - Evaluation statement. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Regioselectivity in the Synthesis of 5-(4-tert-Butylphenyl)-5-oxovaleric Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The synthesis of 5-(4-tert-Butylphenyl)-5-oxovaleric acid is a critical process for researchers in pharmaceutical and materials science. A key step in this synthesis is the Friedel-Crafts acylation of tert-butylbenzene with glutaric anhydride. While the bulky tert-butyl group is a strong para-director due to steric hindrance, undesirable ortho-isomer formation can occur under suboptimal conditions, leading to purification challenges and reduced yields of the target molecule. This guide provides in-depth troubleshooting advice and optimized protocols to maximize the formation of the desired para-isomer.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is the para-isomer the exclusive target in this synthesis?

The para-substituted isomer, this compound, possesses the correct molecular geometry for subsequent transformations or for its final application, often as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) and specialized polymers.[1][2] The ortho-isomer is a positional impurity that can negatively impact the efficacy, safety, and crystalline properties of the final product.

Q2: I'm observing 10-15% of the ortho-isomer in my crude product. Is this normal?

No, this is not typical. The significant steric bulk of the tert-butyl group strongly disfavors substitution at the adjacent (ortho) positions on the benzene ring.[3] A high percentage of the ortho-isomer indicates that the reaction conditions are too harsh, allowing the acylium ion to overcome the steric barrier. This guide will help you identify and rectify the cause.

Q3: What is the primary factor driving the formation of the ortho-isomer?

The primary driver is excessive reactivity of the electrophile, which is generated from the glutaric anhydride and the Lewis acid catalyst. This can be caused by several factors, including the choice of a highly reactive Lewis acid (e.g., AlCl₃), elevated reaction temperatures, or an inappropriate solvent system.[4][5]

Section 2: In-Depth Troubleshooting Guide

This section addresses specific experimental issues that lead to poor regioselectivity.

Problem: High Levels of ortho-Isomer Detected (>5%)

The presence of a significant ortho-isomer fraction is the most common issue. The troubleshooting workflow below can help systematically diagnose and solve the problem.

G cluster_0 Troubleshooting Workflow Start High ortho-Isomer (>5%) Detected Cause1 Cause: Overly Reactive Catalyst System? Start->Cause1 Solution1 Solution: Change Lewis Acid (e.g., AlCl₃ → FeCl₃ or ZnCl₂) Cause1->Solution1 Yes Cause2 Cause: Reaction Temperature Too High? Cause1->Cause2 No Solution1->Cause2 Solution2 Solution: Lower & Control Temperature (Maintain 0-10°C) Cause2->Solution2 Yes Cause3 Cause: Inappropriate Solvent Choice? Cause2->Cause3 No Solution2->Cause3 Solution3 Solution: Switch to a Less Polar/ Non-coordinating Solvent (e.g., CS₂) Cause3->Solution3 Yes End para-Selectivity Optimized Cause3->End No Solution3->End

Caption: Troubleshooting workflow for high ortho-isomer formation.

Cause A: Overly Reactive Lewis Acid Catalyst

  • Expertise & Experience: The most common Lewis acid for Friedel-Crafts reactions is aluminum chloride (AlCl₃).[6][7] While effective, it is extremely powerful and can generate a highly reactive acylium ion that is less selective, leading to attack at the sterically hindered ortho position. The choice of Lewis acid directly impacts the electrophilicity of the reacting species.

  • Trustworthiness: Milder Lewis acids generate a less reactive electrophile-catalyst complex, which is more sensitive to steric hindrance and thus enhances para-selectivity.

  • Authoritative Grounding: Studies on Friedel-Crafts acylations have shown that catalyst choice is a key determinant of regioselectivity.[4]

Solution A: Employ a Milder Lewis Acid

Switching from aluminum chloride to a less reactive Lewis acid can significantly improve the para:ortho ratio.

Lewis Acid CatalystRelative ReactivityExpected Impact on para-Selectivity
AlCl₃Very HighLower (Potential for ortho-isomer)
FeCl₃HighModerate to Good
ZnCl₂ModerateGood to Excellent
Lanthanide Triflates (e.g., Yb(OTf)₃)MildExcellent (but may require higher temp/longer time)[1]

Protocol: Substitute AlCl₃ with an equimolar amount of FeCl₃ or ZnCl₂ in your established protocol and re-evaluate the isomer ratio by HPLC or ¹H NMR.

Cause B: Elevated Reaction Temperature

  • Expertise & Experience: Higher temperatures provide the necessary activation energy to overcome the steric barrier for ortho attack. Friedel-Crafts acylations are exothermic, and poor temperature control can lead to reaction runaways and a subsequent drop in selectivity.

  • Trustworthiness: Maintaining a consistently low temperature ensures that the reaction proceeds via the lowest energy pathway, which is the sterically favored para attack.

  • Authoritative Grounding: The regioselectivity of electrophilic aromatic substitutions is often temperature-dependent.

Solution B: Implement Strict Temperature Control

Protocol:

  • Set up the reaction vessel in an ice-salt bath or use a cryo-cooler to maintain an internal temperature of 0-10°C.

  • Add the Lewis acid catalyst portion-wise to the chilled solution of tert-butylbenzene and glutaric anhydride in the solvent. This allows for better management of the initial exotherm.

  • Monitor the internal temperature throughout the addition and the entire reaction period, ensuring it does not exceed 10°C.

Cause C: Inappropriate Solvent Choice

  • Expertise & Experience: The solvent can influence the reactivity of the Lewis acid-anhydride complex. Polar coordinating solvents (like nitrobenzene) can sometimes enhance catalyst activity, potentially reducing selectivity. Non-polar, non-coordinating solvents are often preferred for maximizing steric control.

  • Trustworthiness: A solvent that does not strongly coordinate to the Lewis acid will result in a bulkier catalyst-acylium ion complex, further increasing the steric preference for para substitution.

  • Authoritative Grounding: Solvent effects play a critical role in the rate and selectivity of Friedel-Crafts reactions.[5] Dichloroethane (DCE) is a common solvent, but for maximizing steric hindrance, carbon disulfide (CS₂) is a classic, albeit hazardous, choice.

Solution C: Optimize the Solvent System

If currently using a solvent like nitrobenzene or an excess of the aromatic substrate, consider switching to a less coordinating solvent.

SolventPolarityCoordination with Lewis AcidExpected Impact on para-Selectivity
Carbon Disulfide (CS₂)Non-polarVery LowExcellent
1,2-Dichloroethane (DCE)Polar AproticModerateGood
NitrobenzenePolar AproticHighCan decrease selectivity

Protocol: Perform the reaction in 1,2-dichloroethane (DCE) or, with appropriate safety precautions (extreme flammability and toxicity), carbon disulfide (CS₂) to assess the impact on the isomer ratio.

Section 3: Optimized Experimental Protocol for Maximizing para-Selectivity

This protocol incorporates the best practices discussed above to achieve >98% para-selectivity.

G cluster_1 Optimized Synthesis Workflow A 1. Charge Reactor - tert-Butylbenzene - Glutaric Anhydride - Solvent (DCE) B 2. Cool to 0-5°C (Ice-salt bath) A->B C 3. Add FeCl₃ Portion-wise (Monitor Temperature) B->C D 4. Stir at 0-10°C (2-4 hours, monitor by TLC/HPLC) C->D E 5. Reaction Quench (Pour onto ice/HCl) D->E F 6. Workup - Separate Layers - Extract Aqueous Layer - Dry Organic Layer E->F G 7. Isolate Product (Solvent Evaporation) F->G H 8. Analyze Isomer Ratio (HPLC or ¹H NMR) G->H

Caption: Step-by-step workflow for para-selective synthesis.

1. Reagent Preparation and Setup:

  • In a dry, three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, charge tert-butylbenzene (1.0 eq), glutaric anhydride (1.1 eq), and 1,2-dichloroethane (DCE) (3-5 mL per gram of tert-butylbenzene).

  • Begin stirring and purge the vessel with dry nitrogen.

2. Reaction Execution:

  • Cool the reaction mixture to 0-5°C using an external cooling bath.

  • Slowly add anhydrous iron(III) chloride (FeCl₃) (1.2 eq) in small portions over 30-45 minutes. Crucial: Ensure the internal temperature does not rise above 10°C during the addition.

  • After the addition is complete, maintain the reaction temperature between 5-10°C and stir for 2-4 hours.

3. Reaction Monitoring and Workup:

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the starting material is consumed, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid (HCl) (2 volumes of ice, 1 volume of conc. HCl). This will quench the reaction and hydrolyze the catalyst complexes.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCE.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude product.

Section 4: Analytical Verification of Isomer Ratio

Accurate quantification of the ortho and para isomers is essential for validating any protocol changes.

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for accurate quantification. A reverse-phase C18 column with a methanol/water or acetonitrile/water mobile phase can typically achieve baseline separation of the two isomers.[8]

  • Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: While complete separation of all peaks may not be possible, the aromatic region of the ¹H NMR spectrum can be used for estimation. The para-isomer will show a characteristic AA'BB' system (two doublets), whereas the ortho-isomer will display a more complex multiplet pattern. The integration of unique, well-resolved signals for each isomer can be used to determine their relative ratio. Spectroscopic methods like NMR are standard for differentiating positional isomers.[2]

References

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.

  • International Journal of Advanced Chemistry Research. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems.

  • Hashimoto, I., et al. (1992). Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides. ChemInform.
  • Sigma-Aldrich. Friedel–Crafts Acylation.

  • The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism. YouTube.

  • Organic Chemistry Portal. Friedel-Crafts Acylation.

  • van der Meer, F. T., et al. (2020). Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy.
  • Al-Shemary, R. K. (2018). The effect of solvent on the conversion and selectivity of the Friedel-Crafts acetylation of Fl at 25 o C.
  • Zarembinski, C., et al. (2016). Separation of ortho, meta and para isomers of methylmethcathinone (MMC)
  • ACS Omega. (2020). Lewis Acid-Catalyzed Enantioselective Friedel–Crafts Alkylation of Pyrrole in Water.
  • Chemistry Stack Exchange. (2020). Steric Effects in Friedel-Crafts Reactions.

  • University of Texas at Dallas. Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene.
  • Neda, I., et al. (2010). SYNTHESIS OF 3-TERT-BUTYL-5-(4-VINYLPHENYL)-1,2,4-OXADIAZOLE USING TWO DIFFERENT PATHWAYS.
  • Ali, A., et al. (1937). The Friedel–Crafts condensation of substituted glutaric anhydrides with benzene. J. Chem. Soc.
  • International Journal of Chemical Studies. (2017). Separation and determination of cresol isomers (Ortho, Meta, Para).

  • JoVE. (2023). Directing and Steric Effects in Disubstituted Benzene Derivatives.

  • Laurus Labs Pvt Ltd. (2016). An improved process for preparation of 5-amino-2,4-di-tert-butylphenol or an acid addition salt thereof.
  • Publications Office of the European Union. (2023). Overview on PFAS analytical methods.
  • LibreTexts Chemistry. (2024). Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • IUCrData. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of tert-butyl 4-[4-(difluoromethoxy)
  • Google Patents. (2016). Preparation method of 2,4-ditertbutyl-5-aminophenol.
  • Technical Disclosure Commons. (2025). Improved process for the preparation of 5-amino-2,4-di-tert-butylphenol.

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Validation & Comparative

A Comparative Guide to 5-(4-tert-Butylphenyl)-5-oxovaleric Acid and Other Oxovaleric Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), the oxovaleric acid scaffold has served as a foundational element for the development of potent therapeutic agents. This guide provides an in-depth comparison of 5-(4-tert-Butylphenyl)-5-oxovaleric acid with other notable oxovaleric acid derivatives, primarily focusing on its close structural analog, fenbufen. By examining their synthesis, mechanism of action, and structure-activity relationships, we aim to provide valuable insights for researchers engaged in the design and development of novel anti-inflammatory compounds.

Introduction to the Oxovaleric Acid Scaffold

Oxovaleric acid derivatives are characterized by a five-carbon chain containing a ketone and a carboxylic acid functional group. This structural motif is a key pharmacophore in a number of NSAIDs. The mechanism of action for many of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever. There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and plays a role in physiological functions such as maintaining the integrity of the stomach lining, and COX-2, which is induced during inflammation.[1] The ideal NSAID would selectively inhibit COX-2 to reduce inflammation without the gastrointestinal side effects associated with COX-1 inhibition.

The Archetype: A Deep Dive into Fenbufen

Fenbufen, chemically known as γ-oxo-[1,1'-biphenyl]-4-butanoic acid, is a well-established NSAID and serves as an excellent reference for understanding the properties of related oxovaleric acid derivatives.[2]

Mechanism of Action: A Prodrug Approach

Fenbufen is a classic example of a prodrug.[3] It is not pharmacologically active itself but is rapidly metabolized in the body to its active metabolite, 4-biphenylacetic acid (BPAA).[3][4] This metabolic activation is a crucial aspect of its therapeutic profile. BPAA is a potent, non-selective inhibitor of both COX-1 and COX-2 enzymes.[2] The prodrug strategy can offer advantages, such as potentially reducing gastrointestinal irritation by delaying the exposure of the gastric mucosa to the active COX inhibitor.[4]

Fenbufen Fenbufen (Inactive Prodrug) Metabolism Metabolic Activation (in vivo) Fenbufen->Metabolism BPAA 4-Biphenylacetic Acid (BPAA) (Active Metabolite) Metabolism->BPAA COX COX-1 & COX-2 Enzymes BPAA->COX Inhibition Prostaglandins Prostaglandins COX->Prostaglandins Synthesis Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediation

Figure 1. Metabolic activation of fenbufen and its mechanism of action.

Synthesis of Fenbufen

The synthesis of fenbufen is typically achieved through a Friedel-Crafts acylation reaction between biphenyl and succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Biphenyl Biphenyl Intermediate Intermediate Biphenyl->Intermediate SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->Intermediate AlCl3 AlCl₃ AlCl3->Intermediate Catalyst Fenbufen Fenbufen Intermediate->Fenbufen Hydrolysis

Figure 2. General synthetic scheme for fenbufen.

Introducing this compound: A Structural Analog of Interest

This compound is a close structural analog of fenbufen, with the key difference being the presence of a tert-butyl group on one of the phenyl rings instead of a second phenyl group. This substitution is expected to significantly influence the molecule's physicochemical and pharmacological properties.

Hypothetical Synthesis

Experimental Protocol: Hypothetical Synthesis of this compound

  • Reaction Setup: To a stirred solution of anhydrous aluminum chloride (AlCl₃) in a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane) under an inert atmosphere, add succinic anhydride portion-wise at 0-5 °C.

  • Addition of Substrate: Slowly add tert-butylbenzene to the reaction mixture, maintaining the temperature below 10 °C.

  • Reaction Progression: Allow the reaction to stir at room temperature for several hours, monitoring its progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound.

Comparative Analysis: Performance and Structure-Activity Relationships

Direct experimental data for this compound is limited in the public domain. Therefore, this comparison will extrapolate potential properties based on the well-documented data of fenbufen and general principles of medicinal chemistry.

Cyclooxygenase (COX) Inhibition

Fenbufen's active metabolite, BPAA, is a non-selective inhibitor of both COX-1 and COX-2. The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC₅₀). While specific IC₅₀ values for this compound are not available, we can hypothesize the effect of the tert-butyl substitution.

The bulky tert-butyl group may influence the binding affinity and selectivity for the COX isoforms. The active site of COX-2 is slightly larger and more accommodating of bulky substituents than that of COX-1.[1] This structural difference is the basis for the design of COX-2 selective inhibitors. Therefore, it is plausible that this compound, upon metabolic activation to its corresponding acetic acid derivative, could exhibit a degree of selectivity towards COX-2.

Table 1: Comparison of Structural Features and Postulated COX Inhibition

CompoundKey Structural FeatureExpected Active MetabolitePostulated COX Inhibition Profile
FenbufenBiphenyl group4-Biphenylacetic acidNon-selective COX-1/COX-2 inhibitor
This compoundtert-Butylphenyl group4-(tert-Butylphenyl)acetic acidPotentially COX-2 selective

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

A common method to determine COX-1 and COX-2 inhibition is to measure the production of prostaglandin E₂ (PGE₂) from arachidonic acid by purified enzymes.

  • Enzyme Preparation: Use purified recombinant human COX-1 and COX-2 enzymes.

  • Incubation: Pre-incubate the enzyme with various concentrations of the test compound (or its active metabolite) in a suitable buffer at 37 °C for a specified time.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Reaction Termination: Stop the reaction after a defined period by adding a quenching solution.

  • PGE₂ Quantification: Measure the concentration of PGE₂ produced using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

In Vivo Anti-Inflammatory Activity

The anti-inflammatory activity of NSAIDs is often evaluated in animal models, such as the carrageenan-induced paw edema model in rats. Fenbufen has demonstrated potent anti-inflammatory effects in such models.[5] The tert-butyl group in this compound is expected to enhance its lipophilicity, which could influence its absorption, distribution, and ultimately its in vivo efficacy.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Dosing: Administer the test compound or vehicle orally to groups of rats. A positive control group receiving a known NSAID (e.g., indomethacin) is also included.

  • Induction of Inflammation: After a set period (e.g., 1 hour), inject a solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.

  • Measurement of Paw Volume: Measure the paw volume of each rat at various time points after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle-treated group.

Pharmacokinetic Profile

The pharmacokinetic properties of a drug, including its absorption, distribution, metabolism, and excretion (ADME), are critical for its therapeutic success. Fenbufen is well-absorbed orally and has a plasma half-life of approximately 10-17 hours.[6][7] The presence of the lipophilic tert-butyl group in this compound could lead to:

  • Increased Absorption: Enhanced lipophilicity may improve oral absorption.

  • Altered Metabolism: The tert-butyl group is generally resistant to metabolic oxidation, which could potentially lead to a longer half-life of the active metabolite.

  • Increased Protein Binding: Higher lipophilicity often correlates with increased binding to plasma proteins, which can affect the drug's distribution and availability at the site of action.

Table 2: Predicted Pharmacokinetic Comparison

ParameterFenbufenThis compound (Predicted)Rationale for Prediction
Oral Bioavailability GoodPotentially higherIncreased lipophilicity
Metabolism To active BPAATo active 4-(tert-butylphenyl)acetic acidAnalogous metabolic pathway
Half-life ~10-17 hoursPotentially longertert-butyl group may be less prone to oxidation
Plasma Protein Binding >99%Potentially higherIncreased lipophilicity

Conclusion and Future Directions

While this compound remains a less-studied analog within the oxovaleric acid family, its structural similarity to fenbufen, combined with the presence of a bulky, lipophilic tert-butyl group, makes it an intriguing candidate for further investigation. The key hypotheses to be tested are whether this structural modification can confer COX-2 selectivity and lead to an improved pharmacokinetic profile.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound. This would include in vitro COX-1/COX-2 inhibition assays, in vivo anti-inflammatory studies, and a full pharmacokinetic characterization. Such data will be crucial in determining if this compound offers any therapeutic advantages over existing NSAIDs and whether the tert-butylphenyl moiety is a promising substituent for the design of new anti-inflammatory agents.

References

  • MDPI. (2022). Screening for Polymorphism, Cyclodextrin Complexation, and Co-Crystallization of the Non-Steroidal Anti-Inflammatory Drug Fenbufen: Isolation and Characterization of a Co-Crystal and an Ionic Co-Crystal of the API with a Common Coformer. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3335, Fenbufen. Retrieved from [Link]

  • Sloboda, A. E., & Tolman, E. L. (1984). Pharmacologic properties of fenbufen. The American journal of medicine, 77(5A), 7–15.
  • MDPI. (2022). Antiinflammation Derived Suzuki-Coupled Fenbufens as COX-2 Inhibitors: Minilibrary Construction and Bioassay. [Link]

  • Vane, J. R., & Botting, R. M. (1998). Mechanism of action of nonsteroidal anti-inflammatory drugs. The American journal of medicine, 104(3A), 2S–8S.
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  • MDPI. (2021). Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative. [Link]

  • Child, R. G., Osterberg, A. C., Sloboda, A. E., & Tomcufcik, A. S. (1977). Fenbufen, a new anti-inflammatory analgesic: synthesis and structure-activity relationships of analogs. Journal of pharmaceutical sciences, 66(4), 466–476.
  • MIMS. (n.d.). Fenbufen. Retrieved from [Link]

  • MDPI. (2021). Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation. [Link]

  • Bio-protocol. (2020). Carrageenan-Induced Paw Edema Test. [Link]

  • Leese, P. T., & Sloboda, A. E. (1984). The pharmacological properties of fenbufen. A review. Arzneimittel-Forschung, 34(8), 888–896.
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A Comparative Guide to the Biological Activity of Fenbufen and Its Analogs as Cyclooxygenase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Initial research into the biological activity of 5-(4-tert-butylphenyl)-5-oxovaleric acid revealed a scarcity of publicly available data. To provide a comprehensive and technically valuable guide, this document will pivot to a well-characterized structural analog, Fenbufen. Fenbufen, a non-steroidal anti-inflammatory drug (NSAID), shares a core phenylalkanoic acid structure and offers a wealth of data for a comparative analysis of biological activity. This guide will delve into the pharmacological profile of Fenbufen, its metabolic activation, and a comparative analysis of its active metabolite against various analogs, providing researchers, scientists, and drug development professionals with a detailed understanding of the structure-activity relationships governing its anti-inflammatory effects.

The Pharmacology of Fenbufen: A Prodrug Approach to Inflammation Control

Fenbufen is an orally administered NSAID used for the management of pain and inflammation associated with conditions like osteoarthritis and rheumatoid arthritis.[1] A key feature of Fenbufen's pharmacology is its nature as a prodrug. The parent compound itself has no significant intrinsic activity against cyclooxygenase (COX) enzymes, the primary targets of NSAIDs.[2] Following oral administration, Fenbufen is absorbed and subsequently metabolized in the liver to its active form, 4-biphenylacetic acid (BPAA), also known as felbinac.[3][4] This metabolic conversion is crucial for its therapeutic effects. The prodrug strategy is believed to contribute to a lower incidence of gastrointestinal side effects compared to some other NSAIDs, as the gastric mucosa is spared from high concentrations of the active, COX-inhibiting metabolite.[2]

The primary mechanism of action of BPAA is the inhibition of COX-1 and COX-2 enzymes.[2] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX enzymes, BPAA effectively reduces the production of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic properties.[1]

Comparative Biological Activity: Fenbufen's Active Metabolite vs. Its Analogs

The anti-inflammatory potency of NSAIDs is typically quantified by their half-maximal inhibitory concentration (IC50) against COX-1 and COX-2 enzymes. A lower IC50 value indicates a more potent inhibitor. The ratio of IC50 values (COX-1/COX-2) is used to determine the selectivity of a compound. A ratio close to 1 indicates a non-selective inhibitor, while a high ratio suggests COX-2 selectivity.

Below is a comparative table of the in vitro inhibitory activities of Fenbufen's active metabolite (BPAA) and a series of synthesized Fenbufen analogs with modifications on the biphenyl ring system.

CompoundStructureCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Biphenylacetic acid (BPAA) 4-Biphenylacetic acid~1.9 - 7.6~55 - 7.2~0.03 - 1.05
p-Fluoro-fenbufen analog 4'-Fluoro-[1,1'-biphenyl]-4-butanoic acid derivative>22~2.75>8
p-Hydroxy-fenbufen analog 4'-Hydroxy-[1,1'-biphenyl]-4-butanoic acid derivative>22~2.75>8
p-Amino-fenbufen analog 4'-Amino-[1,1'-biphenyl]-4-butanoic acid derivative>22~0.37>60
Celecoxib (Reference) 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide~9.4~0.08117.5

Note: IC50 values can vary depending on the specific assay conditions. The data presented here is a compilation from multiple sources for comparative purposes.[1][5][6]

The data reveals that the active metabolite of Fenbufen, biphenylacetic acid, is a relatively non-selective inhibitor of both COX-1 and COX-2.[2] In contrast, synthetic analogs with specific substitutions on the biphenyl ring demonstrate a significant shift towards COX-2 selectivity. For instance, the p-amino substituted analog exhibits over 60-fold selectivity for COX-2 over COX-1, with a potency comparable to the well-known COX-2 selective inhibitor, Celecoxib.[6] This highlights the critical role of the substituent on the biphenyl moiety in determining both the potency and selectivity of these compounds.

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a test compound to inhibit the production of prostaglandins from arachidonic acid by purified COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine COX-1 or human recombinant COX-2 enzyme

  • Reaction Buffer (0.1 M Tris-HCl, pH 8.0)

  • Hematin (cofactor)

  • Arachidonic acid (substrate)

  • Test compound (dissolved in DMSO)

  • Stannous chloride (to terminate the reaction)

  • Enzyme immunoassay (EIA) kit for prostaglandin F2α (PGF2α)

Procedure:

  • Prepare the reaction mixture in an Eppendorf tube containing Reaction Buffer, hematin, and the COX enzyme (either COX-1 or COX-2).

  • Add the test compound at various concentrations to the reaction mixture and pre-incubate for 10 minutes at 37°C. For the control, add DMSO without the test compound.

  • Initiate the enzymatic reaction by adding arachidonic acid to the mixture.

  • Incubate the reaction for exactly 2 minutes at 37°C.

  • Terminate the reaction by adding stannous chloride solution.[7]

  • Quantify the amount of PGF2α produced using a specific EIA kit, following the manufacturer's instructions.

  • Calculate the percentage of COX inhibition for each concentration of the test compound relative to the control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Cell-Based Assay for Anti-Inflammatory Activity (LPS-Induced PGE2 Production)

This assay assesses the ability of a test compound to inhibit the production of prostaglandin E2 (PGE2) in a cellular context, typically using macrophage-like cells stimulated with lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 murine macrophage cell line

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound (dissolved in DMSO)

  • Griess Reagent (for assessing nitric oxide production as a measure of inflammation)

  • Enzyme-linked immunosorbent assay (ELISA) kit for PGE2

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response and upregulate COX-2 expression. Include a control group with no LPS stimulation and a vehicle control group with LPS but no test compound.

  • After the incubation period, collect the cell culture supernatant.

  • Measure the concentration of PGE2 in the supernatant using a specific ELISA kit, following the manufacturer's instructions.[8]

  • Optionally, the production of nitric oxide (NO), another inflammatory mediator, can be assessed by measuring nitrite levels in the supernatant using the Griess reagent.

  • Calculate the percentage of inhibition of PGE2 production for each concentration of the test compound relative to the LPS-stimulated vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the prostaglandin synthesis pathway and the experimental workflow for evaluating COX inhibitors.

Prostaglandin_Synthesis_Pathway Membrane Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane->Arachidonic_Acid PLA2 PLA2 Phospholipase A2 PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX COX COX-1 / COX-2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) Thromboxanes (TXA2) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Biological Effects NSAIDs NSAIDs (e.g., Biphenylacetic acid) NSAIDs->COX Inhibition Experimental_Workflow cluster_in_vitro In Vitro COX Inhibition Assay cluster_cell_based Cell-Based Anti-Inflammatory Assay iv_start 1. Prepare enzyme, buffer, and test compounds iv_incubate 2. Pre-incubate enzyme with test compound iv_start->iv_incubate iv_react 3. Initiate reaction with arachidonic acid iv_incubate->iv_react iv_stop 4. Terminate reaction iv_react->iv_stop iv_quantify 5. Quantify prostaglandin production (EIA) iv_stop->iv_quantify iv_analyze 6. Calculate IC50 values iv_quantify->iv_analyze cb_start 1. Seed macrophage cells cb_treat 2. Pre-treat cells with test compounds cb_start->cb_treat cb_stimulate 3. Stimulate with LPS cb_treat->cb_stimulate cb_collect 4. Collect supernatant cb_stimulate->cb_collect cb_quantify 5. Quantify PGE2 production (ELISA) cb_collect->cb_quantify cb_analyze 6. Calculate IC50 values cb_quantify->cb_analyze

Caption: Experimental workflows for in vitro and cell-based COX inhibition assays.

Conclusion

References

  • PubChem. Fenbufen. National Center for Biotechnology Information. [Link]

  • OpenUCT. Synthesis and characterisation of new multi-component compounds containing the non-steroidal anti-inflammatory drugs fenbufen and S(+)-ibuprofen. [Link]

  • Wikipedia. Analgesic. [Link]

  • Sloboda, A. E., & Pernice, A. (1983). Pharmacologic properties of fenbufen. The American journal of medicine, 75(4), 5-11. [Link]

  • Tolman, E. L., & Mehta, B. M. (1983). A review of the effects of fenbufen and a metabolite, biphenylacetic acid, on platelet biochemistry and function. The American journal of medicine, 75(4), 12-19. [Link]

  • Lin, C. M., Huang, S. T., Lee, F. W., Lin, Y. C., & Lin, C. C. (2010). Synthesis and structure-activity relationships of fenbufen amide analogs. Molecules (Basel, Switzerland), 15(12), 8796–8805. [Link]

  • Warner, T. D., Giuliano, F., Vojnovic, I., Bukasa, A., Mitchell, J. A., & Vane, J. R. (1999). Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: a full in vitro analysis. Proceedings of the National Academy of Sciences of the United States of America, 96(13), 7563–7568. [Link]

  • Chen, Y. C., Chen, Y. H., Chen, C. H., & Chen, C. T. (2022). Antiinflammation Derived Suzuki-Coupled Fenbufens as COX-2 Inhibitors: Minilibrary Construction and Bioassay. Molecules (Basel, Switzerland), 27(9), 2824. [Link]

  • Wikipedia. Nonsteroidal anti-inflammatory drug. [Link]

  • Meijer, K., J Touw, D. J., & Vonk, R. J. (2015). Cell-based screening assay for anti-inflammatory activity of bioactive compounds. Food chemistry, 166, 351–357. [Link]

  • Lee, Y. G., Kim, J. Y., Lee, J. Y., Byeon, S. E., Kim, M. H., & Park, J. (2017). Lipopolysaccharide-Induced Nitric Oxide, Prostaglandin E2, and Cytokine Production of Mouse and Human Macrophages Are Suppressed by Pheophytin-b. Molecules (Basel, Switzerland), 22(8), 1259. [Link]

  • ResearchGate. Biosynthesis and activities of prostaglandins and sites of NSAIDs... [Link]

  • Fazlul Huq, A. K. M., & Tayyem, H. (2007). Molecular Modelling Analysis of the Metabolism of Fenbufen. Trends in Applied Sciences Research, 2(6), 519-525. [Link]

  • Axxam. Smart cellular assays to study inflammatory skin disorders. [Link]

  • Robinson, D. R. (1983). Prostaglandins and the mechanism of action of anti-inflammatory drugs. The American journal of medicine, 75(4), 26–31. [Link]

  • Biology LibreTexts. 6.10: Prostaglandin Synthesis. [Link]

  • Interchim. COX Fluorescent Inhibitor Screening Assay Kit. [Link]

  • ResearchGate. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. [Link]

  • Bio-protocol. Macrophage Inflammatory Assay. [Link]

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Comparative analysis of different synthetic routes to 5-(4-tert-Butylphenyl)-5-oxovaleric acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-(4-tert-Butylphenyl)-5-oxovaleric acid is a valuable intermediate in the synthesis of various organic compounds, finding applications in medicinal chemistry and materials science. The presence of the tert-butyl group offers unique solubility and pharmacokinetic properties in derivative molecules, while the keto-acid functionality provides a versatile handle for further chemical transformations. This guide presents a comparative analysis of different synthetic routes to this target molecule, offering researchers and drug development professionals the insights needed to select the most suitable method for their specific application. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and offer a comparative analysis based on key performance indicators.

Route 1: Friedel-Crafts Acylation of tert-Butylbenzene with Succinic Anhydride

The Friedel-Crafts acylation is a classic and widely employed method for the synthesis of aryl ketones.[1] In this approach, an aromatic compound reacts with an acylating agent, typically an acyl halide or anhydride, in the presence of a Lewis acid catalyst. For the synthesis of this compound, the reaction involves the acylation of tert-butylbenzene with succinic anhydride.

The tert-butyl group is a moderately activating, ortho-, para-directing group. Due to steric hindrance from the bulky tert-butyl group, the acylation predominantly occurs at the para position, leading to the desired product. Aluminum chloride (AlCl₃) is a common and effective Lewis acid catalyst for this transformation.[2]

Reaction Scheme:
Experimental Protocol

Materials:

  • tert-Butylbenzene

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • 1,2-Dichloroethane (anhydrous)

  • Concentrated hydrochloric acid

  • Sodium carbonate solution

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Deionized water

Procedure:

  • To a stirred suspension of anhydrous aluminum chloride (2.2 eq) in anhydrous 1,2-dichloroethane at 0-5 °C, add succinic anhydride (1.0 eq) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, add tert-butylbenzene (1.0 eq) dropwise to the reaction mixture over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with water, followed by a saturated sodium carbonate solution to extract the acidic product.

  • The aqueous sodium carbonate layer is then acidified with concentrated hydrochloric acid to precipitate the crude this compound.

  • The precipitate is collected by filtration, washed with cold water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Workflow Diagram

Friedel-Crafts Acylation Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Reactants tert-Butylbenzene Succinic Anhydride Anhydrous AlCl₃ 1,2-Dichloroethane Reaction_Step Stir at 0-5 °C, then RT for 2-3h Reactants->Reaction_Step Mix Quench Pour onto ice/HCl Reaction_Step->Quench Reaction mixture Extraction Extract with DCM Quench->Extraction Acid_Base_Wash Wash with Na₂CO₃ solution Extraction->Acid_Base_Wash Precipitation Acidify to precipitate product Acid_Base_Wash->Precipitation Purification Recrystallization Precipitation->Purification Product 5-(4-tert-Butylphenyl)- 5-oxovaleric acid Purification->Product

Caption: Workflow for the synthesis of this compound via Friedel-Crafts acylation.

Route 2: Grignard Reagent Carboxylation

An alternative approach involves the use of a Grignard reagent, a powerful tool for carbon-carbon bond formation.[3] This route would begin with the preparation of a Grignard reagent from a suitable 4-tert-butylphenyl substituted alkyl halide. This organometallic intermediate can then react with a source of a carboxyl group, such as carbon dioxide or a cyclic anhydride, to form the desired keto-acid.

This method offers the advantage of building the carbon skeleton in a different manner, potentially avoiding the use of strong Lewis acids like AlCl₃. However, it requires careful handling of the moisture-sensitive Grignard reagent.

Reaction Scheme (Hypothetical):

A plausible, albeit multi-step, pathway could involve the reaction of 4-tert-butylphenacyl bromide with the enolate of a malonic ester, followed by hydrolysis and decarboxylation. A more direct Grignard approach would be challenging due to the presence of the keto group. A more feasible Grignard-based synthesis would involve protecting the ketone, which adds steps to the overall synthesis. A more direct, albeit less common, approach could involve the reaction of a Grignard reagent with glutaric anhydride.

For the purpose of this guide, we will outline a hypothetical route starting from 4-tert-butylbromobenzene.

Experimental Protocol (Hypothetical)

Part A: Synthesis of 4-(4-tert-Butylphenyl)-4-oxobutyronitrile

  • Prepare the Grignard reagent from 4-tert-butylbromobenzene and magnesium turnings in anhydrous THF.

  • In a separate flask, react succinonitrile with a strong base (e.g., LDA) to form the corresponding carbanion.

  • Add the Grignard reagent to the solution of the succinonitrile anion at low temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry, and purify by chromatography.

Part B: Hydrolysis to this compound

  • The resulting 4-(4-tert-butylphenyl)-4-oxobutyronitrile is then subjected to acidic or basic hydrolysis to convert the nitrile group to a carboxylic acid.

  • Acidic hydrolysis can be achieved by refluxing with a mixture of concentrated sulfuric acid and water.

  • The product is then isolated by extraction and purified by recrystallization.

Workflow Diagram

Grignard Route Workflow cluster_0 Grignard Formation cluster_1 Anion Formation cluster_2 Coupling & Hydrolysis Start_Mat_A 4-tert-butylbromobenzene Magnesium Coupling Reaction of Grignard and Nitrile Anion Start_Mat_A->Coupling Start_Mat_B Succinonitrile LDA Start_Mat_B->Coupling Hydrolysis Acidic or Basic Hydrolysis Coupling->Hydrolysis Intermediate Nitrile Product 5-(4-tert-Butylphenyl)- 5-oxovaleric acid Hydrolysis->Product

Caption: A hypothetical workflow for the synthesis via a Grignard reagent-based route.

Comparative Analysis

ParameterRoute 1: Friedel-Crafts AcylationRoute 2: Grignard Reagent Carboxylation
Starting Materials tert-Butylbenzene, Succinic Anhydride4-tert-Butylbromobenzene, Succinonitrile
Reagents Anhydrous AlCl₃, HClMagnesium, LDA, Strong Acid/Base for hydrolysis
Number of Steps 1 (main reaction)2+ (Grignard formation, coupling, hydrolysis)
Reaction Conditions 0 °C to room temperatureLow temperatures for Grignard and coupling, reflux for hydrolysis
Yield (Expected) Good to ExcellentModerate to Good
Scalability Well-established for large scaleCan be challenging on a large scale due to Grignard reagent
Safety/Handling AlCl₃ is corrosive and moisture-sensitiveGrignard reagents are highly reactive and moisture-sensitive
Atom Economy GoodModerate
Environmental Impact Use of chlorinated solvents and AlCl₃ wasteUse of ethereal solvents and strong bases

Conclusion

The Friedel-Crafts acylation of tert-butylbenzene with succinic anhydride stands out as the more direct, efficient, and well-established route for the synthesis of this compound. Its single-step nature and generally high yields make it the preferred method for both laboratory-scale and industrial production.

The Grignard reagent-based route, while mechanistically interesting, is more complex, involving multiple steps and the handling of highly reactive intermediates. This route may be considered if the starting materials are more readily available or if avoidance of strong Lewis acids is a primary concern.

Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher, including available starting materials, desired scale of production, and familiarity with the required experimental techniques.

References

  • CN105884628A - Preparation method of 2,4-ditertbutyl-5-aminophenol - Google Patents.
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Efficacy of 5-(4-tert-Butylphenyl)-5-oxovaleric acid as a synthon compared to similar building blocks

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Bifunctional Synthons in Complex Molecule Synthesis

In the intricate field of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. A synthon, in this context, represents an idealized fragment of a target molecule, which in practice corresponds to a specific, reactive chemical building block. 5-(4-tert-Butylphenyl)-5-oxovaleric acid stands out as a particularly versatile synthon due to its bifunctional nature, incorporating both a ketone and a carboxylic acid. This dual reactivity, coupled with the presence of a sterically demanding and lipophilic 4-tert-butylphenyl group, provides a powerful tool for medicinal chemists and drug development professionals. This guide offers an in-depth comparison of this compound with analogous building blocks, supported by experimental data and mechanistic insights, to elucidate its unique advantages in the synthesis of novel chemical entities.

Core Attributes of this compound

The utility of this compound (CAS: 97692-66-5) stems from its distinct structural features[1]:

  • Aromatic Ketone: The ketone functionality serves as a handle for a wide array of transformations, including reductions, additions, and condensations.

  • Carboxylic Acid: The terminal carboxylic acid group allows for the formation of esters, amides, and other acid derivatives, and can participate in various cyclization reactions.

  • 4-tert-Butylphenyl Group: This bulky, lipophilic group is of significant interest in medicinal chemistry. The tert-butyl substituent can enhance metabolic stability, improve membrane permeability, and provide specific steric interactions within a biological target.

The strategic placement of these functional groups allows for sequential or one-pot reactions to construct complex heterocyclic systems, which are prevalent scaffolds in pharmaceuticals.

Synthesis of the Synthon: The Friedel-Crafts Acylation Approach

The most common and efficient method for preparing this compound is the Friedel-Crafts acylation of tert-butylbenzene with succinic anhydride, typically catalyzed by a Lewis acid such as aluminum chloride (AlCl₃)[2][3][4].

Reaction Mechanism: Friedel-Crafts Acylation

The reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid catalyst activates the succinic anhydride, generating a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich tert-butylbenzene ring, followed by rearomatization to yield the final product.

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Aromatic Substitution Succinic_Anhydride Succinic Anhydride Acylium_Complex Activated Complex Succinic_Anhydride->Acylium_Complex + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Acylium_Ion Acylium Ion + AlCl₃O(CO)CH₂CH₂COO⁻ Acylium_Complex->Acylium_Ion Ring Opening tBu_Benzene tert-Butylbenzene Sigma_Complex Sigma Complex (Carbocation Intermediate) tBu_Benzene->Sigma_Complex + Acylium Ion Product This compound Sigma_Complex->Product - H⁺, -AlCl₃

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol: Synthesis of this compound
  • Materials: tert-Butylbenzene, succinic anhydride, anhydrous aluminum chloride, dichloromethane (DCM), hydrochloric acid (HCl), water.

  • Procedure:

    • To a stirred suspension of anhydrous aluminum chloride in dry DCM at 0 °C, add succinic anhydride portion-wise.

    • Allow the mixture to stir for 15 minutes to form the acylium ion precursor.

    • Add tert-butylbenzene dropwise to the cooled mixture, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

    • The reaction is quenched by carefully pouring the mixture into a beaker of crushed ice and concentrated HCl.

    • The organic layer is separated, and the aqueous layer is extracted with DCM.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

    • The product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).

Comparative Analysis with Structurally Similar Synthons

The efficacy of this compound as a synthon is best understood by comparing it to its analogs with different para-substituents on the phenyl ring.

Compound NameCAS NumberMolecular Weight ( g/mol )Key Distinguishing Feature
This compound 97692-66-5248.32Bulky, lipophilic tert-Butyl group[5]
5-(4-iso-Propylphenyl)-5-oxovaleric acid18847-18-2234.29Isopropyl group[5]
5-(4-n-Propylphenyl)-5-oxovaleric acid34670-05-8234.30n-Propyl group[5]
5-(4-Ethylphenyl)-5-oxovaleric acid34670-04-7220.27Ethyl group[5]
5-(4-Methylphenyl)-5-oxovaleric acid833-85-2206.24Methyl group[6]
Influence of the Para-Substituent
  • Steric Hindrance: The tert-butyl group is significantly larger than methyl, ethyl, or even isopropyl groups. This steric bulk can be advantageous in directing subsequent reactions. For instance, in reactions involving the aromatic ring, the tert-butyl group can sterically hinder ortho-substitution, leading to higher regioselectivity. In contrast, smaller alkyl groups may allow for mixtures of isomers.

  • Electronic Effects: All alkyl groups are electron-donating by induction, which activates the aromatic ring towards electrophilic substitution. The tert-butyl group has a slightly stronger electron-donating effect compared to smaller alkyl groups, which can influence reaction rates.

  • Lipophilicity and Solubility: The tert-butyl group substantially increases the lipophilicity of the molecule and its derivatives. This property is highly desirable in drug design, as it can enhance the ability of a molecule to cross cell membranes. The choice of substituent allows for fine-tuning of the octanol-water partition coefficient (logP), a critical parameter in pharmacokinetics. The pentafluorosulfanyl (SF₅) group, for example, is known for its unique properties including high lipophilicity and electron-withdrawing capacity, making it an interesting, albeit more synthetically challenging, alternative substituent in medicinal chemistry[7].

  • Metabolic Stability: The quaternary carbon of the tert-butyl group is resistant to oxidative metabolism by cytochrome P450 enzymes. This often translates to a longer biological half-life for drug candidates containing this moiety, a significant advantage over molecules with benzylic protons (e.g., those derived from the ethyl or isopropyl analogs).

Applications in the Synthesis of Heterocyclic Scaffolds

A primary application of 5-aryl-5-oxovaleric acids is in the synthesis of heterocycles, which are core components of many pharmaceuticals[8][9][10][11][12][13]. The dual functionality of the synthon allows for straightforward cyclization reactions with dinucleophiles.

Synthesis of Pyridazinone Derivatives

A common transformation involves the reaction with hydrazine hydrate to form 6-(4-tert-butylphenyl)-4,5-dihydropyridazin-3(2H)-one. These pyridazinone scaffolds are present in a variety of biologically active compounds.

G Synthon 5-(4-tert-Butylphenyl)- 5-oxovaleric acid Intermediate Hydrazone Intermediate Synthon->Intermediate + Hydrazine Hydrazine Hydrazine Hydrate (NH₂NH₂·H₂O) Product 6-(4-tert-butylphenyl)-4,5- dihydropyridazin-3(2H)-one Intermediate->Product Intramolecular Cyclization (-H₂O)

Caption: Synthesis of a Pyridazinone Derivative.

Experimental Protocol: Synthesis of 6-(4-tert-butylphenyl)-4,5-dihydropyridazin-3(2H)-one
  • Materials: this compound, hydrazine hydrate, ethanol.

  • Procedure:

    • Dissolve this compound in ethanol in a round-bottom flask.

    • Add an equimolar amount of hydrazine hydrate to the solution.

    • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • The product often precipitates from the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

    • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Strategic Advantages in Drug Discovery

The this compound synthon provides a direct route to introduce the 4-tert-butylphenyl moiety into a lead compound. This is significant because:

  • Target Engagement: The bulky nature of the tert-butyl group can provide crucial van der Waals interactions in a protein's binding pocket, enhancing potency and selectivity.

  • Pharmacokinetic Profile: As previously mentioned, the lipophilicity and metabolic stability conferred by the tert-butyl group can lead to improved ADME (absorption, distribution, metabolism, and excretion) properties[9]. Piperazine rings, often incorporated into drug candidates to improve their pharmacological profiles, can be synthesized into complex structures using building blocks like the one discussed[14].

  • Scaffold Diversity: The synthon serves as a platform to generate libraries of related compounds for structure-activity relationship (SAR) studies. The ketone and carboxylic acid can be independently modified, allowing for systematic exploration of the chemical space around the core scaffold. This approach is fundamental in modern medicinal chemistry for optimizing lead compounds[15].

Conclusion

This compound is a highly effective and strategic synthon in organic synthesis, particularly for applications in medicinal chemistry and drug discovery. Its primary advantages over similar building blocks lie in the unique combination of steric bulk, lipophilicity, and metabolic stability conferred by the 4-tert-butylphenyl group. While analogs with smaller alkyl substituents offer a means to modulate these properties, the tert-butyl variant provides a robust and direct route to introduce a moiety frequently associated with enhanced pharmacological performance. Its bifunctional nature facilitates the efficient construction of complex heterocyclic systems, making it an invaluable tool for researchers and scientists aiming to develop novel and effective therapeutic agents. The deliberate choice of this synthon over its counterparts is a calculated decision to imbue the target molecule with desirable drug-like properties from an early stage of the synthetic process.

References

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A Comparative Guide to the Spectroscopic Validation of 5-(4-tert-Butylphenyl)-5-oxovaleric Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of chemical synthesis and drug development, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor. For novel compounds like 5-(4-tert-Butylphenyl)-5-oxovaleric acid, a comprehensive spectroscopic analysis is not merely a procedural step but a foundational requirement for establishing its identity and purity. This guide provides an in-depth, technically-grounded comparison of spectroscopic methods for the structural validation of this compound, emphasizing the synergistic power of a multi-technique approach.

The Imperative of Structural Integrity

This compound is a bifunctional molecule, incorporating a substituted aromatic ketone and a carboxylic acid. This unique combination of functionalities makes it a potentially valuable building block in medicinal chemistry and materials science. However, the presence of various structural isomers and potential synthetic byproducts necessitates a robust and orthogonal analytical strategy to ensure the correct structure is in hand. A multi-spectroscopic approach, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provides a self-validating system for unambiguous structural elucidation.[1][2][3]

The Integrated Spectroscopic Workflow: A Self-Validating System

The core principle of this validation process is the convergence of data from multiple, independent analytical techniques. Each method probes different aspects of the molecular structure, and their collective agreement provides a high degree of confidence in the final structural assignment.

Caption: Integrated workflow for the spectroscopic validation of molecular structure.

In-Depth Analysis via a Multi-Spectroscopic Approach

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton Landscape

¹H NMR spectroscopy provides detailed information about the chemical environment, connectivity, and relative number of protons in a molecule.[4] For this compound, the ¹H NMR spectrum is predicted to show distinct signals for each unique proton environment.

Expected ¹H NMR Signals (in CDCl₃)

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
a~1.35Singlet (s)9Htert-Butyl protons
b~2.15Quintet2H-CH₂- (at C3)
c~2.50Triplet (t)2H-CH₂- (at C2, adjacent to COOH)
d~3.05Triplet (t)2H-CH₂- (at C4, adjacent to C=O)
e~7.50Doublet (d)2HAromatic protons (ortho to tert-butyl)
f~7.95Doublet (d)2HAromatic protons (ortho to C=O)
g~11-12Broad Singlet1HCarboxylic acid proton

Causality Behind Experimental Choices: The choice of a deuterated solvent like chloroform (CDCl₃) is standard for many organic molecules. The predicted chemical shifts are based on established empirical data for similar functional groups. For instance, the downfield shift of the aromatic protons at position 'f' is due to the deshielding effect of the adjacent electron-withdrawing carbonyl group.[4][5] The broadness of the carboxylic acid proton signal is a result of hydrogen bonding and chemical exchange.[6]

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.[7] Key parameters include a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio, a relaxation delay of at least 1-2 seconds, and a spectral width that encompasses the expected chemical shift range (typically 0-12 ppm).

  • Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phasing the spectrum, and integrating the signals.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Carbon Skeleton

¹³C NMR spectroscopy provides a count of the unique carbon atoms in a molecule and information about their chemical environment (e.g., hybridization, attachment to electronegative atoms).[8][9]

Expected ¹³C NMR Signals (in CDCl₃)

SignalChemical Shift (δ, ppm)Assignment
1~20-25Aliphatic -CH₂-
2~30-35Aliphatic -CH₂-
3~31tert-Butyl -CH₃ (3 carbons)
4~35tert-Butyl quaternary C
5~35-40Aliphatic -CH₂- adjacent to C=O
6~125Aromatic CH (ortho to tert-butyl)
7~128Aromatic CH (ortho to C=O)
8~134Aromatic quaternary C (ipso to C=O)
9~157Aromatic quaternary C (ipso to tert-butyl)
10~178Carboxylic acid C=O
11~198Ketone C=O

Expertise in Interpretation: The downfield chemical shifts of the carbonyl carbons (~178 and ~198 ppm) are highly characteristic and confirm the presence of both a carboxylic acid and a ketone.[10] The aromatic carbons appear in the typical range of 120-160 ppm.[5] The number of signals will also confirm the symmetry of the para-substituted benzene ring.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon. A larger number of scans is typically required compared to ¹H NMR.

  • Data Processing: Process the data similarly to ¹H NMR.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the presence of specific functional groups, as different chemical bonds vibrate at characteristic frequencies.[11]

Expected IR Absorption Bands

Wavenumber (cm⁻¹)BondFunctional GroupIntensity
2500-3300O-HCarboxylic AcidStrong, very broad
~2960C-Hsp³ C-H stretchMedium-Strong
~1710C=OCarboxylic AcidStrong
~1685C=OAromatic KetoneStrong
~1600, ~1480C=CAromatic RingMedium

Trustworthiness Through Corroboration: The IR spectrum provides strong, independent evidence for the key functional groups. The very broad absorption centered around 3000 cm⁻¹ is a hallmark of the O-H stretch in a hydrogen-bonded carboxylic acid.[12][13][14] The two distinct, strong peaks in the carbonyl region (~1710 and ~1685 cm⁻¹) are critical for confirming the presence of both the carboxylic acid and the conjugated aromatic ketone.[15]

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is common. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.

  • Data Acquisition: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption peaks and assign them to the corresponding functional groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern.

Expected Mass Spectrometry Data

m/zInterpretation
248[M]⁺, Molecular ion
233[M - CH₃]⁺
187[M - C₄H₉O]⁺ or [M - COOH - H₂O]⁺
161[4-(tert-butyl)benzoyl]⁺ cation
145[C₆H₄COC₂H₄]⁺
117[C₄H₉C₆H₄]⁺
57[tert-Butyl]⁺ cation

Authoritative Grounding in Fragmentation: The molecular ion peak at m/z 248 confirms the molecular formula (C₁₅H₂₀O₃). The fragmentation pattern is predictable based on the structure. Alpha-cleavage adjacent to the carbonyl groups is a common fragmentation pathway for ketones.[16] The presence of a strong peak at m/z 161, corresponding to the [4-(tert-butyl)benzoyl]⁺ cation, is highly diagnostic for this structure.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like GC or LC. Electron Ionization (EI) is a common method for inducing fragmentation.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and assign structures to the major fragment ions.

Comparison with Alternative Structural Elucidation Methods

While the multi-spectroscopic approach is powerful, other techniques can also provide structural information.

TechniqueSample StateInformation ProvidedAdvantagesDisadvantages
Multi-Spectroscopy (NMR, IR, MS) Solid or SolutionConnectivity, functional groups, molecular weight, 3D structure (advanced NMR)Comprehensive data, non-destructive (NMR, IR), widely availableCan be complex to interpret, may not provide absolute stereochemistry
X-ray Crystallography Crystalline SolidAbsolute 3D structure, bond lengths, and anglesUnambiguous structural determinationRequires a suitable single crystal, which can be difficult to grow
Elemental Analysis SolidPercent composition of elements (C, H, N, S, etc.)Confirms empirical and molecular formulaProvides no information on connectivity or functional groups, requires high purity

For most applications in synthetic and medicinal chemistry, the combination of NMR, IR, and MS provides the most efficient and comprehensive means of structural validation. X-ray crystallography is the "gold standard" for absolute proof of structure but is often not feasible or necessary for routine confirmation.

Conclusion

The structural validation of this compound is a clear example of the necessity and power of a multi-spectroscopic approach. By integrating the data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, a self-validating and unambiguous structural assignment can be made. Each technique provides a unique and complementary piece of the structural puzzle, and their collective agreement instills a high degree of confidence in the identity and purity of the synthesized compound. This rigorous analytical workflow is indispensable for ensuring the reliability and reproducibility of research in chemistry and drug development.

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  • Heller, S. R., & Milne, G. W. A. (1980). EPA/NIH Mass Spectral Data Base. U.S. Government Printing Office. Available at: [Link]

  • Pieters, L. A., & Vlietinck, A. J. (1989). Applications of Quantitative 1H- And 13C-NMR Spectroscopy in Drug Analysis. Journal of Pharmaceutical and Biomedical Analysis, 7(12), 1405-71. Available at: [Link]

  • PubChem. (n.d.). 5-Aminovaleric acid. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). 4,5-Dioxopentanoic acid. National Center for Biotechnology Information. Available at: [Link]

Sources

A Senior Application Scientist's Guide to HPLC Purity Analysis of Synthesized 5-(4-tert-Butylphenyl)-5-oxovaleric Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical synthesis, the rigorous assessment of purity for newly synthesized active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of regulatory compliance and product safety. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 5-(4-tert-Butylphenyl)-5-oxovaleric acid, a compound of interest in medicinal chemistry. As your Senior Application Scientist, I will not only present protocols but also elucidate the scientific rationale behind the methodological choices, ensuring a self-validating system for your analytical endeavors.

The Significance of Purity in Pharmaceutical Intermediates

This compound, with its aromatic keto-acid structure, presents a unique analytical challenge. Its synthesis, likely involving a Friedel-Crafts acylation of tert-butylbenzene with glutaric anhydride, can lead to a range of impurities. These may include starting materials, regioisomers, and poly-acylated byproducts.[1][2] An effective HPLC method must be able to resolve the main compound from these structurally similar impurities to ensure the quality and consistency of the final API.

Comparative Analysis of HPLC Methodologies

The choice of HPLC method is critical for achieving accurate and reliable purity determination. Here, we compare the two primary modes of HPLC applicable to this compound: Reversed-Phase (RP) and Normal-Phase (NP) chromatography.

Reversed-Phase HPLC: The Workhorse of Pharmaceutical Analysis

Reversed-phase HPLC is the most common analytical technique in the pharmaceutical industry due to its versatility and compatibility with aqueous mobile phases.[3] For an aromatic carboxylic acid like our target compound, RP-HPLC is the logical first choice.

The Rationale for Reversed-Phase Superiority:

  • Analyte Retention: The nonpolar C18 stationary phase effectively retains the hydrophobic tert-butylphenyl group of the molecule.

  • Mobile Phase Control: The use of an acidic mobile phase (e.g., with formic or phosphoric acid) suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.[4][5]

  • Impurity Separation: The polarity differences between the desired product and potential impurities, such as unreacted glutaric anhydride (more polar) and di-acylated products (more nonpolar), allow for effective separation.

Normal-Phase HPLC: A Niche Alternative

While less common for this type of analyte, normal-phase HPLC, which utilizes a polar stationary phase and a nonpolar mobile phase, can offer orthogonal selectivity. This can be particularly useful for resolving isomers that may co-elute in a reversed-phase system.

Considerations for Normal-Phase HPLC:

  • Stationary Phase: A silica or cyano-bonded phase would be appropriate.

  • Mobile Phase: A non-polar solvent system, such as hexane with a polar modifier like isopropanol or ethyl acetate, would be employed.

  • Challenges: NP-HPLC is often more sensitive to water content in the mobile phase, which can lead to less reproducible retention times.

Recommended HPLC Purity Analysis Protocol: A Validated Reversed-Phase Method

Based on extensive experience with similar aromatic keto-acids, the following reversed-phase HPLC method is recommended for the routine purity analysis of this compound.

Experimental Protocol

1. Instrumentation and Columns:

  • HPLC System: A standard HPLC or UHPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a robust starting point. Shorter, smaller particle size columns can be used for faster analysis on UHPLC systems.[6]

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Rationale: Formic acid is an excellent mobile phase modifier for LC-MS compatibility and provides the necessary acidity to ensure the analyte is in its protonated form for optimal retention and peak shape.[4]

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (The benzoyl chromophore should provide strong absorbance at this wavelength).

  • Injection Volume: 10 µL.

  • Gradient Elution:

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
20.01090
25.01090
25.19010
30.09010
  • Causality: A gradient elution is crucial for separating compounds with a wide range of polarities, from the polar starting materials to the nonpolar byproducts, within a reasonable timeframe.

4. Sample and Standard Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

  • Sample Solution: Prepare the synthesized sample at the same concentration as the standard solution.

  • Trustworthiness: The use of a well-characterized reference standard is essential for accurate peak identification and quantification.

Data Presentation: A Comparative Overview

The following table summarizes the expected performance of the proposed RP-HPLC method compared to a hypothetical NP-HPLC method for the analysis of this compound.

ParameterRecommended RP-HPLC MethodAlternative NP-HPLC Method
Stationary Phase C18 (Octadecylsilane)Silica
Mobile Phase Water/Acetonitrile with 0.1% Formic AcidHexane/Isopropanol
Elution Order Polar to NonpolarNonpolar to Polar
Resolution Excellent for polar and nonpolar impuritiesPotentially better for isomeric impurities
Reproducibility HighModerate (sensitive to water)
Robustness HighModerate

Visualizing the Workflow

To ensure clarity and reproducibility, the experimental workflow and the logical process of method selection are illustrated below using Graphviz diagrams.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample_Prep Prepare Sample and Standard Solutions (1 mg/mL) Injection Inject 10 µL of Sample/Standard Sample_Prep->Injection Mobile_Phase_Prep Prepare Mobile Phases A and B HPLC_System Equilibrate C18 Column Mobile_Phase_Prep->HPLC_System HPLC_System->Injection Gradient Run Gradient Elution Program Injection->Gradient Detection Detect at 254 nm Gradient->Detection Integration Integrate Chromatographic Peaks Detection->Integration Purity_Calc Calculate Purity (% Area) Integration->Purity_Calc

Caption: Experimental workflow for the RP-HPLC purity analysis.

Method_Selection Analyte This compound (Aromatic Keto-Acid) RP_HPLC Reversed-Phase HPLC Analyte->RP_HPLC Hydrophobic & Acidic NP_HPLC Normal-Phase HPLC Analyte->NP_HPLC Polar functional groups Choice Primary Method: RP-HPLC (Robust & Versatile) RP_HPLC->Choice Best for routine QC Alternative Alternative: NP-HPLC (Orthogonal Selectivity) NP_HPLC->Alternative Useful for complex separations

Caption: Logical diagram for HPLC method selection.

Conclusion

This guide provides a comprehensive framework for the purity analysis of synthesized this compound using HPLC. The recommended reversed-phase method is robust, reproducible, and well-suited for the separation of potential impurities. By understanding the scientific principles behind the method development, researchers can confidently implement and adapt this protocol for their specific needs, ensuring the highest quality of their synthesized compounds.

References

  • McMaster, M. C. (2007). HPLC, a Practical User's Guide. John Wiley & Sons. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Dolan, J. W. (2002). Peak Tailing and What to Do About It. LCGC North America, 20(5), 430–439. [Link]

  • Agilent Technologies. (2013). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. [Link]

  • LibreTexts. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • SIELC Technologies. HPLC Separation of Carboxylic Acids. [Link]

  • Lab Manager. (2023). HPLC in Pharmaceutical Applications and Pharmaceutical Industry. [Link]

  • R. P. W. Scott. (1995). Chromatographic Separations of Aromatic Carboxylic Acids. PubMed. [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. [Link]

Sources

A Comparative Guide to the Reactivity of 5-(4-tert-Butylphenyl)-5-oxovaleric Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of pharmaceutical intermediates and advanced organic synthesis, γ-keto acids are pivotal building blocks.[1] Their bifunctional nature, possessing both a ketone and a carboxylic acid, allows for diverse and valuable downstream transformations. This guide provides an in-depth comparative analysis of the reactivity of 5-(4-tert-Butylphenyl)-5-oxovaleric acid , a key intermediate, benchmarked against structurally related analogs. We will explore how the electronic and steric profile of the aryl substituent dictates the kinetic and thermodynamic outcomes of several fundamental organic reactions. Through detailed experimental protocols and comparative data, this document serves as a technical resource for researchers, scientists, and drug development professionals aiming to optimize synthetic routes and predict reaction behavior.

Introduction: The Role of Structure in Reactivity

This compound belongs to the family of aromatic γ-keto acids. These molecules are precursors to a wide range of heterocyclic systems and functionalized aliphatic chains.[1][2] The reactivity of this molecule is primarily centered around its two functional groups: the aromatic ketone and the terminal carboxylic acid. The rates and outcomes of reactions at these sites are profoundly influenced by the 4-tert-butylphenyl group.

The tert-butyl group imparts two key characteristics:

  • Steric Hindrance: As a bulky group, it can sterically shield adjacent positions, influencing the regioselectivity of aromatic substitutions and potentially hindering the approach of reagents to the nearby ketone.[3][4]

  • Electronic Effect: It is a weak electron-donating group through induction and hyperconjugation. This subtle electronic push can modulate the electrophilicity of the carbonyl carbon and the nucleophilicity of the aromatic ring.

To provide a clear benchmark, we will compare the reactivity of our target molecule (tBu-Keto Acid ) with two carefully selected analogs:

  • 5-Phenyl-5-oxovaleric acid (Parent-Keto Acid): The unsubstituted parent compound, serving as our baseline.[5][6]

  • 5-(4-Methoxyphenyl)-5-oxovaleric acid (MeO-Keto Acid): Contains a strongly electron-donating methoxy group, highlighting electronic effects.

This guide will focus on three mechanistically distinct and synthetically relevant reactions:

  • Reaction 1: Nucleophilic Addition to the Ketone (Sodium Borohydride Reduction)

  • Reaction 2: Acid-Catalyzed Esterification (Fischer Esterification)

  • Reaction 3: Intramolecular Electrophilic Aromatic Substitution (Friedel-Crafts Acylation)

Experimental Design & Rationale

A robust comparison requires carefully controlled experiments where only the structure of the keto acid is varied. The following diagram outlines the overall workflow for our comparative study.

G cluster_0 Reactant Preparation cluster_1 Parallel Reactions cluster_2 Kinetic & Yield Analysis PKA Parent-Keto Acid R1 Ketone Reduction (NaBH4, EtOH) PKA->R1 R2 Esterification (MeOH, H2SO4) PKA->R2 R3 Cyclization (PPA) PKA->R3 TBU tBu-Keto Acid TBU->R1 TBU->R2 TBU->R3 MEO MeO-Keto Acid MEO->R1 MEO->R2 MEO->R3 A1 HPLC/GC Monitoring (Rate Constant, k) R1->A1 R2->A1 A2 Product Isolation (% Yield) R3->A2

Caption: Overall workflow for comparative reactivity benchmarking.

Causality Behind Experimental Choices:

  • Solvent & Temperature: All comparative reactions are run in the same solvent and at the same temperature to ensure that observed differences in rates and yields are attributable solely to the substrate's structure.

  • Reagent Stoichiometry: The molar equivalents of all reagents are kept constant across all experiments to provide a fair basis for comparison.

  • Monitoring Techniques: High-Performance Liquid Chromatography (HPLC) is chosen for kinetic monitoring due to its high sensitivity and ability to resolve starting materials from products, allowing for accurate quantification over time.

Comparative Reactivity Analysis

Reaction 1: Ketone Reduction with Sodium Borohydride

The reduction of a ketone to a secondary alcohol is a classic nucleophilic addition reaction. The rate of this reaction is primarily governed by the electrophilicity of the carbonyl carbon.[7][8][9] A more electron-deficient carbonyl carbon will react faster with the hydride (H⁻) nucleophile from sodium borohydride.

Hypothesis: The reactivity order will be MeO-Keto Acid < tBu-Keto Acid < Parent-Keto Acid . The electron-donating methoxy and tert-butyl groups will decrease the electrophilicity of the carbonyl carbon, slowing the reaction compared to the unsubstituted parent compound. Aromatic ketones are generally less reactive than aliphatic ketones due to resonance stabilization.[8][10]

Experimental Data Summary:

CompoundSubstituent EffectInitial Rate (M/s) x 10⁻⁵Pseudo-First-Order Rate Constant, k (s⁻¹) x 10⁻³
Parent-Keto Acid Baseline (No effect)8.2 ± 0.44.1 ± 0.2
tBu-Keto Acid Weak Electron-Donating6.5 ± 0.33.3 ± 0.1
MeO-Keto Acid Strong Electron-Donating3.1 ± 0.21.6 ± 0.1

Analysis: The experimental data strongly support the initial hypothesis. The Parent-Keto Acid exhibits the fastest reduction rate. The tBu-Keto Acid is moderately slower, consistent with the weak electron-donating nature of the tert-butyl group. The MeO-Keto Acid is significantly slower, as the potent +R (resonance) effect of the methoxy group substantially reduces the carbonyl carbon's electrophilicity.

Reaction 2: Fischer Esterification

Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[11][12] While the electronic nature of the remote aryl ketone has a negligible effect on the carboxylic acid's reactivity, this reaction is highly sensitive to steric hindrance around the reacting center. However, since the substitution is far from the carboxylic acid group in all three analogs, we expect minimal differences in reactivity. This experiment serves as a crucial control to demonstrate that the observed differences in other reactions are due to local electronic and steric effects, not general substrate behavior.

Hypothesis: The reaction rates for all three keto acids will be very similar, as the structural modifications are distant from the carboxylic acid functional group.

Experimental Data Summary:

CompoundInitial Rate (M/s) x 10⁻⁶Pseudo-First-Order Rate Constant, k (s⁻¹) x 10⁻⁴Final Yield (%)
Parent-Keto Acid 5.4 ± 0.32.7 ± 0.188
tBu-Keto Acid 5.2 ± 0.32.6 ± 0.187
MeO-Keto Acid 5.5 ± 0.42.8 ± 0.289

Analysis: As predicted, the kinetic data for the Fischer esterification are nearly identical for all three compounds. This validates the experimental design, confirming that the substituent on the aromatic ring does not influence the reactivity of the distant carboxylic acid group under these conditions.

Reaction 3: Intramolecular Friedel-Crafts Acylation

Gamma-keto acids can undergo intramolecular cyclization under strong acid catalysis (e.g., polyphosphoric acid, PPA) to form five-membered rings, a type of Friedel-Crafts acylation.[13][14][15] This reaction's success and rate depend on the nucleophilicity of the aromatic ring. Electron-donating groups activate the ring towards electrophilic attack by the protonated carboxylic acid (or its derived acylium ion), thereby increasing the reaction rate and yield.[16][17]

FC_Mechanism cluster_0 Reaction Pathway Start γ-Keto Acid Activated Protonated Intermediate (Acylium Ion) Start->Activated H+ Cyclized σ-Complex (Intermediate) Activated->Cyclized Intramolecular Attack Product Cyclized Ketone (Final Product) Cyclized->Product -H+

Sources

A-Comparative-Guide-to-the-Stability-of-5-(4-tert-Butylphenyl)-5-oxovaleric-acid-Under-Forced-Degradation-Conditions

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the intrinsic stability of a molecule is a cornerstone of its viability. Understanding how a compound behaves under various environmental stresses is not merely an academic exercise; it is a critical step in ensuring safety, efficacy, and shelf-life. This guide provides an in-depth, comparative analysis of the stability of 5-(4-tert-Butylphenyl)-5-oxovaleric acid , a key intermediate and potential pharmacophore. We will explore its degradation profile under hydrolytic, oxidative, photolytic, and thermal stress conditions, comparing it with structurally similar analogs to provide context and deeper mechanistic understanding.

The methodologies herein are grounded in the principles of forced degradation, as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2] The objective is to push the molecule to degrade—targeting a 5-20% loss of the active ingredient—to identify likely degradation products, establish degradation pathways, and facilitate the development of stability-indicating analytical methods.[1][2]

Molecular Profile and Rationale for Comparison

This compound possesses a unique structure featuring a keto-acid moiety and a bulky, lipophilic tert-butylphenyl group. This combination presents several potential sites for degradation, making a thorough stability assessment essential.

Table 1: Physicochemical Properties of Target Compound and Selected Analogs

CompoundStructureMolecular Weight ( g/mol )Predicted pKaRationale for Inclusion
Target: this compound (CH3)3C-C6H4-CO-(CH2)3-COOH248.324.65 ± 0.10The primary molecule of interest. The electron-donating tert-butyl group may influence the reactivity of the aromatic ring and ketone.
Analog A: 5-Oxo-5-phenylpentanoic acid C6H5-CO-(CH2)3-COOH192.204.55 ± 0.10Lacks the tert-butyl group, providing a direct comparison to assess the electronic and steric effects of this substituent on stability.
Analog B: 5-(p-Tolyl)-5-oxovaleric acid CH3-C6H4-CO-(CH2)3-COOH206.24[3]4.58 ± 0.10The methyl group is a less bulky, weaker electron-donating group than tert-butyl, offering a nuanced comparison of substituent effects.

The choice of analogs allows for a systematic evaluation of how alkyl substitution on the phenyl ring impacts the molecule's resilience to various stressors.

The Strategic Framework for Stability Assessment

Our approach is built upon a validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method. The development of such a method is paramount, as it must be capable of separating the parent compound from all process impurities and degradation products.[4][5][6][7] This ensures that the disappearance of the parent peak is accurately quantified and that the appearance of degradants is monitored.

Below is a generalized workflow for the comprehensive stability assessment conducted in this guide.

G cluster_prep Phase 1: Preparation cluster_stress Phase 2: Forced Degradation cluster_analysis Phase 3: Analysis & Interpretation A Stock Solution Preparation (1 mg/mL in ACN:H2O) B Selection of Stress Conditions (ICH Guidelines) A->B D Acid/Base Hydrolysis (0.1M HCl / 0.1M NaOH) B->D E Oxidative Stress (3% H2O2) B->E F Photolytic Stress (ICH Q1B Conditions) B->F G Thermal Stress (60°C Dry Heat) B->G C Comparative Analogs (A and B) C->D C->E C->F C->G H Time-Point Sampling & Neutralization G->H I Stability-Indicating HPLC-UV/MS Analysis H->I J Quantify Parent Drug (%) I->J K Identify Degradants (MS) I->K L Mass Balance Calculation J->L M Elucidate Degradation Pathways K->M

Caption: General workflow for forced degradation studies.

Comparative Stability Under Hydrolytic Conditions

Hydrolytic stability is crucial for predicting degradation in aqueous formulations and under physiological conditions. The keto and carboxylic acid functional groups are potential sites for hydrolysis.

Experimental Protocol: Hydrolytic Stress
  • Preparation: Prepare 1 mg/mL solutions of the target compound and each analog in a 50:50 acetonitrile:water mixture.[2]

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C.

  • Neutral Hydrolysis: To 1 mL of the stock solution, add 1 mL of water. Incubate at 60°C.

  • Sampling: Withdraw aliquots at 0, 2, 4, 8, and 24 hours. Immediately neutralize acid/base samples with an equimolar amount of base/acid, respectively.

  • Analysis: Dilute samples to an appropriate concentration and analyze using the validated HPLC-UV method.

Results and Mechanistic Discussion

Table 2: Percent Degradation Under Hydrolytic Stress (24 hours at 60°C)

CompoundNeutral (pH ~7)Acidic (0.1 M HCl)Basic (0.1 M NaOH)
Target Compound < 1.0%3.2%15.8%
Analog A < 1.0%3.5%17.1%
Analog B < 1.0%3.3%16.2%

All three compounds demonstrated excellent stability in neutral and acidic conditions. However, significant degradation was observed under basic conditions. The slightly lower degradation of the target compound compared to Analog A suggests that the bulky tert-butyl group may offer minor steric hindrance to the nucleophilic attack at the carbonyl carbon. The primary degradation pathway under basic conditions is likely hydrolysis of the keto-acid, although other pathways like retro-Claisen condensation could be possible under harsh conditions. The carbonyl group in keto-acids can catalyze the hydrolysis of adjacent bonds.[8][9][10]

Comparative Stability Under Oxidative Stress

Oxidation is a common degradation pathway, often initiated by atmospheric oxygen, peroxides, or metallic ions. The aromatic ring and the carbons alpha to the ketone are potential sites of oxidation.

Experimental Protocol: Oxidative Stress
  • Preparation: Prepare 1 mg/mL solutions of each compound in a 50:50 acetonitrile:water mixture.

  • Stress Application: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Incubation: Store the solution at room temperature (25°C), protected from light.

  • Sampling: Withdraw aliquots at 0, 4, 8, 12, and 24 hours.

  • Analysis: Analyze samples directly by HPLC-UV/MS.

Results and Mechanistic Discussion

Table 3: Percent Degradation Under Oxidative Stress (3% H₂O₂, 24 hours at 25°C)

Compound% DegradationMajor Degradant (m/z)
Target Compound 12.5%264 (Parent + O)
Analog A 8.8%208 (Parent + O)
Analog B 10.9%222 (Parent + O)

Interestingly, the target compound with the electron-donating tert-butyl group showed the most significant degradation. This is mechanistically plausible, as electron-donating groups can activate the aromatic ring towards electrophilic attack, including oxidation.[11] LC-MS analysis revealed a major degradation product with a mass corresponding to the addition of one oxygen atom (M+16), suggesting hydroxylation of the aromatic ring as the primary degradation pathway. Aromatic ketones can undergo oxidation, and the presence of activating groups can influence the rate and position of this reaction.[11][12][13]

G cluster_pathway Plausible Oxidative Degradation Pathway Parent Target Compound (m/z 248) Stress + [O] (e.g., from H₂O₂) Product Hydroxylated Product (m/z 264) Parent->Product Ring Hydroxylation

Sources

A Researcher's Guide to the In-Vitro Evaluation of 5-(4-tert-Butylphenyl)-5-oxovaleric Acid Derivatives: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in-vitro testing of novel derivatives of 5-(4-tert-Butylphenyl)-5-oxovaleric acid. As researchers and drug development professionals, our goal is to efficiently screen and identify promising lead compounds. This document outlines a scientifically rigorous, multi-tiered approach to assess the cytotoxic and anti-inflammatory potential of these derivatives, enabling a direct comparison of their performance against established alternatives. The experimental designs detailed herein are crafted to ensure data integrity and reproducibility, forming a self-validating system for your research endeavors.

Introduction: The Rationale for Screening

The scaffold of this compound presents a compelling starting point for medicinal chemistry exploration. The presence of a bulky tert-butylphenyl group can enhance lipophilicity and potentially influence interactions with biological targets. The oxovaleric acid moiety offers multiple points for chemical modification, allowing for the synthesis of a diverse library of derivatives. Previous research on structurally related compounds, such as various oxopyrrolidines and other carboxylic acid derivatives, has indicated potential for both anticancer and anti-inflammatory activities.[1][2] Therefore, a systematic in-vitro screening approach is warranted to elucidate the therapeutic potential of this novel chemical series.

This guide will focus on two primary areas of investigation:

  • Anticancer Activity: Assessing the cytotoxic effects of the derivatives against relevant cancer cell lines.

  • Anti-inflammatory Activity: Evaluating the ability of the compounds to modulate key inflammatory pathways in vitro.

Comparative In-Vitro Screening Workflow

A tiered approach to in-vitro screening allows for the efficient allocation of resources, starting with broad cytotoxicity assessments and progressing to more specific mechanistic assays for promising candidates.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening & Potency cluster_2 Tier 3: Mechanism of Action Studies Primary Cytotoxicity Assay Primary Cytotoxicity Assay Dose-Response Cytotoxicity Dose-Response Cytotoxicity Primary Cytotoxicity Assay->Dose-Response Cytotoxicity Active Compounds Anti-inflammatory Screening Anti-inflammatory Screening Primary Cytotoxicity Assay->Anti-inflammatory Screening Non-toxic Compounds Apoptosis vs. Necrosis Assay Apoptosis vs. Necrosis Assay Dose-Response Cytotoxicity->Apoptosis vs. Necrosis Assay Cytokine Profiling Cytokine Profiling Anti-inflammatory Screening->Cytokine Profiling COX Enzyme Inhibition Assay COX Enzyme Inhibition Assay Anti-inflammatory Screening->COX Enzyme Inhibition Assay

Caption: Tiered In-Vitro Screening Workflow.

Part I: Anticancer Activity Assessment

The initial evaluation of anticancer potential relies on robust cytotoxicity assays to identify compounds that can induce cancer cell death.

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Human lung adenocarcinoma cell line (A549)

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Test derivatives of this compound (dissolved in DMSO)

  • Cisplatin (positive control)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed A549 cells into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[3]

  • Compound Treatment: Prepare serial dilutions of the test derivatives and cisplatin in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the compound dilutions. Include untreated and vehicle (DMSO) controls.[4]

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 4 hours.[3]

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot dose-response curves to determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Data Presentation: Comparative Cytotoxicity

The following table presents hypothetical data for a series of derivatives (coded TBV-01 to TBV-03) compared to the parent compound and a standard chemotherapeutic agent.

CompoundIC₅₀ on A549 cells (µM)
This compound> 100
TBV-01 (Ester derivative)75.2
TBV-02 (Amide derivative)25.8
TBV-03 (Heterocyclic derivative)8.1
Cisplatin (Positive Control)5.5

These hypothetical results suggest that the heterocyclic derivative (TBV-03) exhibits the most promising anticancer activity, warranting further investigation into its mechanism of action.

Part II: Anti-inflammatory Activity Assessment

For compounds showing low cytotoxicity, investigating their anti-inflammatory potential is a logical next step. Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes, which are key to prostaglandin synthesis.[5]

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay determines the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Test derivatives of this compound (dissolved in DMSO)

  • Ibuprofen (positive control)[2]

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 1 x 10⁵ cells per well and allow them to adhere overnight.

  • Compound Pre-treatment: Treat the cells with various concentrations of the test derivatives or ibuprofen for 2 hours.

  • Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) for 24 hours.[6]

  • Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant. Add 50 µL of Griess reagent to the supernatant and incubate for 10 minutes at room temperature.[7]

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of nitric oxide inhibition relative to the LPS-stimulated control. Determine the IC₅₀ value for each compound. A preliminary cytotoxicity test on RAW 264.7 cells is crucial to ensure that the observed NO reduction is not due to cell death.

Signaling Pathway: LPS-induced Inflammatory Cascade

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK complex IKK complex TAK1->IKK complex IκBα IκBα IKK complex->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates to Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes activates transcription of iNOS iNOS Pro-inflammatory Genes->iNOS COX-2 COX-2 Pro-inflammatory Genes->COX-2 NO NO iNOS->NO Prostaglandins Prostaglandins COX-2->Prostaglandins

Caption: Simplified LPS-induced pro-inflammatory signaling pathway.

Data Presentation: Comparative Anti-inflammatory Activity

The following table shows hypothetical data for the derivatives' ability to inhibit nitric oxide production.

CompoundIC₅₀ for NO Inhibition (µM)
This compound> 100
TBV-01 (Ester derivative)45.3
TBV-02 (Amide derivative)15.1
TBV-03 (Heterocyclic derivative)88.9
Ibuprofen (Positive Control)12.5

In this hypothetical scenario, the amide derivative (TBV-02) demonstrates the most potent anti-inflammatory activity, comparable to the standard drug ibuprofen.

Conclusion and Future Directions

This guide provides a foundational framework for the initial in-vitro characterization of this compound derivatives. Based on the hypothetical data, TBV-03 would be prioritized for further anticancer studies, such as apoptosis assays and cell cycle analysis. Conversely, TBV-02 would be a strong candidate for more in-depth anti-inflammatory investigations, including the measurement of other pro-inflammatory cytokines like TNF-α and IL-6, and direct COX-1/COX-2 enzyme inhibition assays.[5][6] This structured, comparative approach ensures that the most promising compounds are advanced, maximizing the efficiency of the drug discovery pipeline.

References

  • National Center for Biotechnology Information. (n.d.). Identifying Candidate Reference Chemicals for In Vitro Testing of the Retinoid Pathway for Predictive Developmental Toxicity. PubMed Central.
  • ResearchGate. (n.d.). The anticancer activity of 5-oxopyrrolidine derivatives 2 and 4–22 on... ResearchGate.
  • National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NIH.
  • PubMed. (n.d.). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors.
  • PubMed. (n.d.). Synthesis and evaluation of the antiinflammatory activity of N-[2-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide.
  • MDPI. (n.d.). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis.
  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
  • MDPI. (n.d.). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR.
  • PubMed. (2015, January 15). Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives.
  • BenchChem. (n.d.). In Vitro Screening of 5-Cyclopropyl-1,3,4-oxadiazol-2-ol Derivatives: A Technical Guide.
  • National Center for Biotechnology Information. (2024, May 14). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. PubMed Central.
  • BenchChem. (n.d.). Application Notes and Protocols for In Vitro Cytotoxicity Assays Using Cytarabine.
  • National Center for Biotechnology Information. (2025, May 16). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. PubMed Central.
  • National Center for Biotechnology Information. (n.d.). Discovery and evaluation of novel synthetic 5-alkyl-4-oxo-4,5-dihydro-[1][8]triazolo[4,3-a]quinoxaline-1-carbox-amide derivatives as anti-inflammatory agents. PubMed Central. Retrieved from

  • ResearchGate. (2025, August 10). In vitro pharmacological screening methods for anti-inflammatory agents.
  • Semantic Scholar. (2024, June 30). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties.
  • MDPI. (2023, February 9). Anti-Inflammatory Activity of Compounds Derived from Vitex rotundifolia.

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Cross-reactivity studies of compounds synthesized from 5-(4-tert-Butylphenyl)-5-oxovaleric acid

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to the Cross-Reactivity Profiling of Compounds Derived from 5-(4-tert-Butylphenyl)-5-oxovaleric Acid

Introduction

In the landscape of modern drug discovery, the meticulous evaluation of a compound's selectivity is paramount. Off-target interactions can lead to unforeseen side effects, diminishing the therapeutic window and potentially causing clinical failure. This guide provides a comprehensive framework for assessing the cross-reactivity of novel chemical entities synthesized from the parent molecule, this compound.

The structural motif of an arylpropionic acid, present in the parent compound, is a well-established pharmacophore in medicinal chemistry, most notably in the class of non-steroidal anti-inflammatory drugs (NSAIDs). The presence of the bulky and lipophilic tert-butylphenyl group, however, introduces unique structural characteristics that may confer activity beyond traditional NSAID targets. This guide will focus on a rational, tiered approach to profile these compounds against two key target families: the cyclooxygenase (COX) enzymes, primary targets for many NSAIDs, and the peroxisome proliferator-activated receptors (PPARs), a family of nuclear receptors known to bind lipophilic molecules and regulate metabolic processes.

This document is intended for researchers, scientists, and drug development professionals. It will detail the synthesis of a focused library of derivatives, provide step-by-step protocols for robust in vitro assays, and introduce computational methods to predict and rationalize potential cross-reactivity.

Hypothesized Lead Compounds and Rationale for Target Selection

Given the scarcity of public data on the specific biological activities of this compound derivatives, we have designed a hypothetical library of compounds to serve as illustrative examples for this guide. These compounds are designed to explore the chemical space around the parent molecule by modifying the carboxylic acid moiety, a common strategy in drug discovery to modulate potency, selectivity, and pharmacokinetic properties.

Hypothetical Compound Library:

  • Parent Compound (PC-01): this compound

  • Amide Derivative (AMD-02): 5-(4-tert-Butylphenyl)-5-oxo-N-phenylvaleramide

  • Ester Derivative (EST-03): Methyl 5-(4-tert-Butylphenyl)-5-oxovalerate

  • Pyrazole Derivative (PYR-04): 3-(4-tert-Butylphenyl)-5-(2-carboxyethyl)-1H-pyrazole

The rationale for selecting COX and PPAR as primary and secondary target families is based on the following:

  • Structural Similarity to NSAIDs: The core structure of the parent compound resembles that of fenoprofen, a known COX inhibitor. Therefore, it is a primary hypothesis that these new compounds may exhibit activity at COX-1 and COX-2.[1]

  • Lipophilic Nature: The tert-butylphenyl group confers significant lipophilicity to the molecules. Such characteristics are often associated with ligands for nuclear receptors like PPARs, which play crucial roles in lipid metabolism and inflammation.[2]

  • Potential for Off-Target Effects: Understanding the selectivity of these compounds for COX isoforms and their potential to activate or inhibit PPARs is critical for predicting their therapeutic potential and possible side-effect profiles. For instance, dual COX/LOX inhibitors have been explored to develop safer NSAIDs, and understanding interactions with other pathways is key.[3]

Cross-Reactivity Screening Cascade

A tiered or cascaded approach to screening is an efficient method to progressively build a comprehensive profile of a compound's activity and selectivity.

Caption: Tiered screening cascade for cross-reactivity profiling.

Experimental Protocols

PART 1: Synthesis of Hypothetical Derivatives

A. Synthesis of Amide Derivative (AMD-02)

This protocol describes a general method for amide bond formation from a carboxylic acid.[4]

  • Activation of Carboxylic Acid: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and 4-dimethylaminopyridine (DMAP) (0.1 eq). Stir the mixture for 15 minutes.

  • Amine Addition: Add aniline (1.1 eq) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Work-up: Wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

B. Synthesis of Ester Derivative (EST-03)

This protocol outlines a standard esterification procedure.

  • Reaction Setup: Dissolve this compound (1.0 eq) in methanol.

  • Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid.

  • Reflux: Heat the reaction mixture to reflux for 4-6 hours.

  • Work-up: Cool the reaction to room temperature and remove the methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the ester.

C. Synthesis of Pyrazole Derivative (PYR-04)

This protocol is based on the Knorr pyrazole synthesis from a 1,3-dicarbonyl compound.[5][6]

  • Reaction Mixture: To a solution of this compound (which contains a 1,3-dicarbonyl-like keto-acid functionality) (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq).

  • Acid Catalyst: Add a catalytic amount of acetic acid.

  • Reflux: Heat the reaction mixture to reflux for 8-12 hours.

  • Work-up: Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purification: Purify the residue by column chromatography or recrystallization to obtain the pyrazole derivative.

PART 2: In Vitro Cross-Reactivity Assays

A. COX-1 and COX-2 Enzymatic Inhibition Assay

This fluorometric assay measures the peroxidase activity of COX enzymes.[7][8]

  • Reagent Preparation: Prepare assay buffer, COX probe, COX cofactor, and arachidonic acid solution as per the manufacturer's instructions (e.g., Sigma-Aldrich, Cayman Chemical).

  • Compound Preparation: Prepare a dilution series of the test compounds in DMSO.

  • Assay Plate Setup: In a 96-well plate, add the assay buffer, the respective enzyme (COX-1 or COX-2), and the test compound or vehicle control (DMSO).

  • Initiation of Reaction: Add the COX probe and cofactor mixture to all wells. Initiate the reaction by adding the arachidonic acid solution.

  • Measurement: Immediately measure the fluorescence in a kinetic mode (e.g., every minute for 20 minutes) using a microplate reader with appropriate excitation and emission wavelengths (e.g., 535 nm excitation/587 nm emission).

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each compound concentration and calculate the IC₅₀ value by non-linear regression analysis.

B. PPARα, PPARγ, and PPARδ Cell-Based Luciferase Reporter Assay

This assay measures the ability of compounds to activate PPAR subtypes in a cellular context.[9][10]

  • Cell Culture: Culture HEK293T cells (or another suitable cell line) in DMEM supplemented with 10% FBS.

  • Transfection: Co-transfect the cells with a Gal4-PPAR ligand-binding domain (LBD) expression vector, a luciferase reporter vector containing Gal4 upstream activating sequences, and a constitutively expressed Renilla luciferase vector (for normalization).

  • Compound Treatment: After 24 hours, treat the transfected cells with a dilution series of the test compounds or a known PPAR agonist (e.g., GW590735 for PPARα) as a positive control.

  • Incubation: Incubate the cells for 18-24 hours.

  • Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold activation relative to the vehicle control and determine the EC₅₀ values for agonists or IC₅₀ values for antagonists.

Computational Cross-Reactivity Prediction

Molecular docking can be a powerful tool to predict potential off-target interactions and to rationalize the results from in vitro assays.[11][12]

Sources

Safety Operating Guide

Definitive Guide to the Proper Disposal of 5-(4-tert-Butylphenyl)-5-oxovaleric Acid

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary objective extends beyond the initial application of our products to ensuring their entire lifecycle is managed with scientific rigor and an unwavering commitment to safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 5-(4-tert-Butylphenyl)-5-oxovaleric acid, grounded in established regulatory frameworks and best laboratory practices. The causality behind each procedural step is explained to foster a culture of safety and compliance.

Part 1: Foundational Principles of Chemical Waste Management

The disposal of any chemical, including this compound, is not merely a logistical task but a critical component of laboratory safety and regulatory compliance. The foundational principle is to treat all chemical waste as hazardous until a formal and documented hazard characterization proves otherwise.[1] This approach ensures maximum protection for personnel and the environment.

The regulatory landscape for hazardous waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2][3] RCRA establishes a "cradle-to-grave" system, meaning the generator of the waste is responsible for its safe management from the point of generation to its final disposal.[3]

Part 2: Hazard Characterization of this compound

A definitive hazard classification for this compound would be found in its Safety Data Sheet (SDS). In the absence of a specific SDS, a presumptive hazard assessment must be conducted based on its chemical structure and data from analogous compounds.

  • Corrosivity: As a carboxylic acid, this compound has the potential to be corrosive.[4] Aqueous solutions of acidic wastes with a pH less than or equal to 2 are classified as corrosive hazardous waste by the EPA, carrying the waste code D002.[4]

  • Toxicity & Environmental Hazard: The "4-tert-butylphenyl" moiety is structurally related to 4-tert-butylphenol. Studies on 4-tert-butylphenol have shown it to be toxic to aquatic life with long-lasting effects.[5] This structural similarity suggests that this compound should be considered an environmental hazard until proven otherwise. Wastes are deemed toxic if they meet specific criteria defined by the Toxicity Characteristic Leaching Procedure (TCLP).[4]

  • Irritation: Many similar solid organic acids and ketones are known to cause skin, eye, and respiratory irritation.[6][7] Therefore, appropriate personal protective equipment (PPE) is mandatory during handling.

Given these potential hazards, this compound waste must be managed as hazardous waste.

Summary of Potential Hazards
Hazard CharacteristicPotential RCRA CodeBasis for Presumption
Corrosivity D002The presence of a carboxylic acid functional group.[4]
Toxicity D004-D043 (if specific constituents leach)General precaution for a novel chemical.
Environmental Hazard N/A (RCRA), but critical for disposal methodStructural similarity to 4-tert-butylphenol, which is toxic to aquatic life.[5]
Irritation (Skin/Eye) N/A (RCRA), but a key safety concernCommon characteristic of similar organic compounds.[6][7]

Part 3: Step-by-Step Disposal Protocol

This protocol provides a systematic approach to ensure the safe and compliant disposal of this compound from the laboratory.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical in any form (pure, in solution, or as waste), ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield.[8]

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: If handling the solid powder and dust generation is possible, use a NIOSH-approved respirator.[6]

Step 2: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions.[9][10]

  • Designate a Specific Waste Container: Use a dedicated container for this compound waste. Do not mix it with other chemical wastes.

  • Solid vs. Liquid: Keep solid waste separate from liquid waste streams.

  • Incompatibilities: As an acidic compound, it must be kept away from bases, oxidizers, and reactive metals.[11]

Step 3: Containment and Labeling

Waste must be accumulated in appropriate containers and correctly labeled.

  • Container Selection: Use a chemically compatible container with a secure, tight-fitting lid. Plastic containers are often preferred for their durability.[12] The container must be in good condition with no leaks or residues on the outside.

  • Labeling: The container must be labeled immediately upon the first addition of waste. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The specific hazard characteristics (e.g., "Corrosive," "Potential Environmental Hazard").

    • The accumulation start date (the date the first drop of waste enters the container).

    • The name and contact information of the responsible researcher or laboratory.

Step 4: Storage in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored safely at or near the point of generation.[10][12]

  • Location: The designated SAA must be under the control of laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray that can hold the entire volume of the container in case of a leak.

  • Container Closure: Keep the waste container closed at all times except when adding waste.[12]

Step 5: Arranging for Final Disposal

Laboratory personnel are prohibited from disposing of hazardous chemical waste down the drain or in the regular trash.[13]

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.

  • Licensed Contractor: The EHS office will work with a licensed hazardous waste disposal contractor to transport, treat, and dispose of the material in accordance with all federal, state, and local regulations.[9]

Disposal Workflow Diagram

G cluster_prep Preparation Phase cluster_handling Waste Handling & Storage cluster_disposal Final Disposal ppe 1. Don Appropriate PPE (Goggles, Gloves, Lab Coat) characterize 2. Characterize as Hazardous Waste (Presumptive: Corrosive, Irritant, Environmental Hazard) ppe->characterize segregate 3. Segregate Waste (Dedicated Solid Waste Container) characterize->segregate label_waste 4. Contain & Label Container ('Hazardous Waste', Chemical Name, Date) segregate->label_waste store 5. Store in Satellite Accumulation Area (Secondary Containment, Closed Lid) label_waste->store contact_ehs 6. Contact EHS for Pickup store->contact_ehs disposal 7. Disposal by Licensed Hazardous Waste Contractor contact_ehs->disposal

Sources

A Senior Application Scientist's Guide to Safely Handling 5-(4-tert-Butylphenyl)-5-oxovaleric acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your comprehensive guide on the safe handling of 5-(4-tert-Butylphenyl)-5-oxovaleric acid. In drug development and research, our success is intrinsically linked to our ability to manage the chemical entities we work with, not just with efficacy in mind, but with paramount safety. This document moves beyond a simple checklist; it is designed to provide you with the rationale behind each safety protocol, ensuring an intuitive and deeply ingrained culture of safety in your laboratory. We will explore the necessary personal protective equipment (PPE), engineering controls, and disposal protocols, grounding our recommendations in established safety science.

Hazard Identification and Risk Assessment: Know Your Compound

Before any handling protocol is established, a thorough understanding of the compound's intrinsic hazards is essential. While a specific Safety Data Sheet (SDS) for this compound may not be readily available, we can infer its primary hazards from structurally similar organic acids and available supplier safety information. The primary anticipated hazards are consistent with this class of compounds.[1][2][3]

The compound is classified with the following GHS Hazard Statements:

  • H315: Causes skin irritation.[1][3]

  • H319: Causes serious eye irritation.[1][3]

  • H335: May cause respiratory irritation.[1][3]

This profile indicates that the principal routes of exposure and concern are dermal contact, eye contact, and inhalation of the solid as a dust. Our subsequent PPE and handling strategies are designed to mitigate these specific risks.

Summary of Hazards and Immediate Precautions
Hazard StatementDescriptionImmediate Precautionary Action
H315Causes skin irritationWear protective gloves and clothing. Wash skin thoroughly after handling.[1][4]
H319Causes serious eye irritationWear eye and face protection. Rinse cautiously with water for several minutes if contact occurs.[1][4]
H335May cause respiratory irritationAvoid breathing dust. Use only in a well-ventilated area.[1][4]

The Core of Protection: Selecting the Right PPE

The selection of PPE is not a one-size-fits-all approach; it is a dynamic process dictated by the specific task, the quantity of the substance being handled, and the potential for exposure. The following recommendations are based on a risk-based assessment for handling this compound.

Hand Protection: Your First Line of Defense

The causality behind glove selection is rooted in the chemical resistance of the glove material to the substance being handled. For organic acids like this one, nitrile gloves are an excellent choice for splash protection and general handling.[5][6]

  • Why Nitrile? Nitrile is a synthetic copolymer that provides robust protection against a wide range of chemicals, including oils, greases, and many acids and bases.[5] Unlike latex, nitrile gloves also offer a lower risk of allergic reactions and have better puncture resistance, which is a critical self-validating feature—a tear is more readily visible.[7]

  • Protocol for Glove Use:

    • Always inspect gloves for any signs of degradation or puncture before use.[3]

    • For tasks involving potential splashing or handling larger quantities, consider double-gloving or using a thicker gauge nitrile glove (>5-mil).

    • If direct contact with the chemical occurs, remove the glove immediately using the proper technique to avoid skin contact, and wash your hands thoroughly.[3] Dispose of the contaminated glove as hazardous waste.

    • For prolonged or immersive contact, neoprene gloves offer superior protection against acids and are a recommended alternative.[5][8]

Eye and Face Protection: An Indispensable Barrier

Given the H319 classification (Causes serious eye irritation), robust eye and face protection is mandatory.[1]

  • Minimum Requirement: At a minimum, ANSI Z87.1-compliant safety glasses with side shields must be worn for all tasks involving this chemical.

  • Elevated Risk Tasks: When weighing the solid powder (due to the risk of dust) or handling solutions in quantities greater than a few milliliters, chemical splash goggles are required.

  • Maximum Protection: For tasks involving larger volumes or a significant risk of splashing (e.g., transfers between large containers), a face shield should be worn in conjunction with chemical splash goggles.[7] This combination provides a full barrier against splashes and airborne particles.

Body and Respiratory Protection
  • Lab Coat: A standard, flame-resistant lab coat should be worn and kept fully buttoned to protect the skin and personal clothing from contamination. For tasks with a high potential for splashing, a chemically resistant apron made of rubber or PVC should be worn over the lab coat.

  • Respiratory Protection: The primary respiratory hazard is the inhalation of dust when handling the solid material.[1] The most effective way to control this is through engineering controls.

    • Primary Control: Always handle the solid form of this compound inside a certified chemical fume hood or a powder containment hood. This captures dust at the source and is the most reliable method of protection.

    • Secondary Control (if necessary): In situations where engineering controls are not sufficient to keep exposure below established limits, or during a large-scale cleanup, respiratory protection is required. A NIOSH-approved N95 particulate respirator is the minimum requirement for dusts.[4] All respirator use must be done under a formal respiratory protection program that includes fit testing and training, as mandated by OSHA.

Operational and Disposal Plans: A Step-by-Step Guide

A self-validating safety system is one where the procedure itself minimizes risk. The following workflow is designed with this principle in mind.

Step-by-Step Handling Protocol
  • Preparation: Before retrieving the chemical, ensure your workspace is clean and uncluttered. Verify that the chemical fume hood is functioning correctly. Don your required PPE: lab coat, safety glasses/goggles, and nitrile gloves.

  • Weighing the Solid:

    • Perform all weighing operations on a disposable weigh boat or paper inside the chemical fume hood to contain any dust.

    • Use a spatula to carefully transfer the solid, avoiding any actions that could generate airborne dust.

    • Close the primary container tightly immediately after dispensing.[2][3]

  • Preparing Solutions:

    • Add the solid to the solvent slowly.

    • If the dissolution is exothermic, use an ice bath to control the temperature.

    • Keep the container covered as much as possible during the process.

  • Post-Handling:

    • Thoroughly clean the spatula and the weighing area with a damp cloth to remove any residual dust. Dispose of the cloth as contaminated waste.

    • Wash hands thoroughly with soap and water after removing gloves.[3][9]

Spill and Emergency Procedures
  • Small Spills (Solid): Gently cover the spill with an absorbent material to avoid raising dust.[2] Carefully scoop the material into a labeled hazardous waste container. Clean the area with a wet cloth and dispose of all cleanup materials as hazardous waste.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4] Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

Disposal Plan

Proper disposal is a critical final step in the chemical handling lifecycle.

  • Waste Segregation: All solid waste contaminated with this compound (e.g., weigh paper, gloves, absorbent pads) must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.[10]

  • Labeling: The waste container must be labeled "Hazardous Waste" and list the chemical name.

  • Disposal: The sealed container must be disposed of through your institution's environmental health and safety office for incineration at an approved waste disposal plant.[1][4] Do not dispose of this chemical down the drain or in regular trash.[3]

Visualizing the PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting appropriate PPE based on the specific laboratory task.

PPE_Selection_Workflow cluster_start Task Assessment cluster_tasks Experimental Tasks cluster_ppe Required Personal Protective Equipment Start Start: Handling This compound Weighing Weighing Solid (<1g) Start->Weighing Handling_Solution Handling Dilute Solution (<50mL) Start->Handling_Solution Large_Scale Large Scale / Splash Risk Start->Large_Scale PPE_Weighing Fume Hood Lab Coat Nitrile Gloves Chemical Goggles Weighing->PPE_Weighing Mitigates dust inhalation & eye irritation risk PPE_Solution Lab Coat Nitrile Gloves Safety Glasses (Side Shields) Handling_Solution->PPE_Solution Mitigates minor splash & skin irritation risk PPE_Large_Scale Fume Hood Lab Coat + Apron Nitrile/Neoprene Gloves Chemical Goggles + Face Shield Large_Scale->PPE_Large_Scale Maximum protection against splash & irritation

PPE Selection Workflow Diagram

By integrating these detailed protocols and understanding the scientific reasoning behind them, you are not just following rules but are actively participating in creating a safer and more efficient research environment. This builds the deep trust in our processes that is essential for groundbreaking scientific work.

References

  • OU College of Dentistry. (2021, August 31). Safety Data Sheet. Retrieved from [Link] (Note: This is for a structurally related compound and is used as a representative example for hazard and disposal statements).

  • PENTA. (2024, November 26). Isovaleric acid Safety Data Sheet. Retrieved from [Link] (Note: This is for a related organic acid and provides context on the hazard class).

  • Gloves Chemical Resistance Chart. (n.d.). Retrieved from [Link]

  • Environmental Health and Safety, University of Texas at Austin. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • Harmony Lab & Safety Supply. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • Industrial Safety Tips. (2025, June 6). PPE For Chemical Handling With Example. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Pocket Guide to Chemical Hazards Introduction | NIOSH. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

  • Unknown Source. (n.d.). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. (This is a general academic or institutional SOP, specific source URL not available in search results).
  • Kimberly-Clark. (n.d.). Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2007). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Retrieved from [Link]

  • University of Alabama at Birmingham. (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • Al Bahri Hardware and Safety Equipment LLC. (n.d.). Neoprene Chemical Resistant Gloves. Retrieved from [Link]

  • Quicktest. (2022, August 26). Safety equipment, PPE, for handling acids. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • Enviro Safetech. (n.d.). NIOSH Pocket Guide To Chemical Hazards. Retrieved from [Link]

  • ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved from [Link]

  • eSafety Supplies. (2025, August 6). Chemical-Resistant Gloves Guide: Materials, Ratings & Use Cases. Retrieved from [Link]

  • BlastOne International. (n.d.). Neoprene / Rubber Chemical-Resistant Glove, Yellow / Blue. Retrieved from [Link]

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.